Technical Documentation Center

3-Pyridinebutanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Pyridinebutanoic acid
  • CAS: 477251-67-5

Core Science & Biosynthesis

Foundational

3-Pyridinebutanoic Acid: Chemical Properties, Metabolic Pathways, and Applications in Drug Development

As a Senior Application Scientist, I approach the characterization of small molecules not merely as a collection of data points, but as a dynamic system of chemical behaviors that dictate experimental design. 3-Pyridineb...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization of small molecules not merely as a collection of data points, but as a dynamic system of chemical behaviors that dictate experimental design. 3-Pyridinebutanoic acid (also known as 4-(pyridin-3-yl)butanoic acid) is a critical compound in the fields of toxicology, pharmacokinetics, and environmental monitoring. Primarily recognized as a downstream metabolite of nicotine and a biomarker for thirdhand smoke, its unique structural features—combining a basic pyridine ring with an acidic carboxylic tail—demand highly specific analytical strategies.

This whitepaper provides an in-depth technical synthesis of its physicochemical properties, metabolic significance, and the self-validating analytical workflows required for its precise quantification.

Physicochemical Profiling and Molecular Dynamics

Understanding the physicochemical properties of 3-Pyridinebutanoic acid is the foundational step in designing robust extraction and chromatographic methods. The presence of both a basic nitrogen and an acidic carboxyl group makes this molecule highly sensitive to pH fluctuations.

PropertyValueCausality / Relevance in Drug Development
IUPAC Name 4-(pyridin-3-yl)butanoic acidStandard nomenclature for regulatory and pharmacopeial filings[1].
CAS Number 17270-50-7Unique identifier for sourcing, compliance, and chemical inventory[2].
Molecular Formula C9H11NO2Determines the exact monoisotopic mass (165.0789 Da) required for high-resolution mass spectrometry[1].
Molecular Weight 165.19 g/mol Low molecular weight facilitates rapid diffusion and high membrane permeability in biological systems[1].
pKa 4.60 ± 0.10 (Predicted)Dictates the ionization state; critical for designing extraction buffers and predicting physiological distribution[2].
Boiling Point 324.1 °CIndicates low volatility, ensuring stability under standard laboratory processing conditions[2].
Density 1.154 g/cm³Essential parameter for formulating liquid solutions and volumetric standardizations[2].

Metabolic Significance: The Nicotine Degradation Pathway

In pharmacokinetic studies, tracking the degradation of nicotine is essential for understanding tobacco addiction, assessing therapeutic nicotine replacement therapies, and evaluating environmental exposure. Nicotine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2A6[3].

The dominant metabolic cascade yields cotinine, which subsequently undergoes further CYP-mediated oxidation to form downstream derivatives such as 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid[4],[5]. 3-Pyridinebutanoic acid itself is a highly stable end-product and is increasingly utilized as a definitive biomarker for thirdhand smoke exposure[6],[1].

MetabolicPathway N1 Nicotine N2 Cotinine N1->N2 CYP2A6 Oxidation N5 3-Pyridinebutanoic Acid N1->N5 Environmental Degradation N3 4-oxo-4-(3-pyridyl)butanoic acid N2->N3 CYP-mediated oxidation N4 4-hydroxy-4-(3-pyridyl)butanoic acid N3->N4 Reduction

Nicotine metabolism pathway yielding 3-Pyridinebutanoic acid derivatives.

Self-Validating Analytical Workflows

To accurately quantify 3-Pyridinebutanoic acid in complex biological matrices (e.g., urine, plasma), we must exploit its zwitterionic nature. The following protocols are designed not just as a sequence of actions, but as a self-validating system where every step contains built-in quality control mechanisms.

Workflow S1 Sample Prep (SPE Extraction) S2 Chromatography (C18 Column) S1->S2 S3 Ionization (ESI+ Mode) S2->S3 S4 Mass Spec (MRM Detection) S3->S4

Step-by-step LC-MS/MS workflow for quantifying pyridinebutanoic acids.

Protocol: Solid-Phase Extraction (SPE) from Biological Matrices

1. Matrix Precipitation & Spiking

  • Action: Aliquot 1 mL of urine. Spike with 10 µL of an isotopically labeled internal standard (e.g., 3-Pyridinebutanoic acid-d4). Add 1 mL of 2% formic acid in water.

  • Causality: The acidic environment (pH ~2.5) is well below the analyte's pKa of 4.60[2]. This ensures the pyridine nitrogen is fully protonated, imparting a net positive charge to the molecule.

  • Validation: The internal standard corrects for any volumetric losses or matrix suppression downstream, ensuring the final quantification is absolute.

2. Cation-Exchange SPE Loading

  • Action: Condition a Mixed-mode Cation eXchange (MCX) cartridge with methanol, followed by 2% formic acid. Load the acidified sample at 1 mL/min.

  • Causality: The protonated pyridine ring binds strongly to the negatively charged sulfonic acid groups on the MCX sorbent via ionic interactions.

  • Validation: Collect and analyze the load effluent. The complete absence of the analyte in the effluent confirms 100% retention efficiency.

3. Orthogonal Washing

  • Action: Wash the cartridge with 2 mL of 2% formic acid, followed by 2 mL of 100% methanol.

  • Causality: The aqueous acid removes salts and polar interferences. The methanol wash strips away hydrophobic neutral lipids. Because the analyte is held by a strong ionic bond, it is impervious to the organic wash.

4. Targeted Elution

  • Action: Elute the target compound using 2 mL of 5% ammonium hydroxide in methanol.

  • Causality: The high pH (>9) deprotonates the pyridine ring, neutralizing the molecule. This breaks the ionic bond, releasing the analyte into the organic solvent for collection.

  • Validation: Perform a secondary elution into a separate vial. Analyzing this second fraction confirms zero carryover and complete recovery.

Protocol: LC-MS/MS Quantification

1. Chromatographic Separation

  • Action: Inject the reconstituted sample onto a C18 reversed-phase column. Utilize a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Causality: The acidic mobile phase suppresses the ionization of the carboxylic acid group, maintaining the molecule in a consistent, protonated state. This prevents peak tailing and ensures sharp, Gaussian peak shapes.

2. Electrospray Ionization (ESI+) & MRM Detection

  • Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the precursor ion [M+H]+ (m/z 166.1) to its dominant product ions.

  • Causality: The basic nature of the pyridine ring makes it an excellent proton acceptor, resulting in high sensitivity in positive ion mode[1]. MRM acts as a mass filter, stripping away background matrix noise to detect only the specific fragmentation fingerprint of 3-Pyridinebutanoic acid.

  • Validation: Monitor two distinct transitions (one quantifier ion, one qualifier ion). A consistent ion ratio between the quantifier and qualifier across all samples and standards validates peak purity and guarantees the absence of co-eluting isobaric interferences.

References

  • "3-Pyridinebutanoic acid | C9H11NO2 | CID 114". PubChem. URL:[Link]

  • "Metabolism and Disposition Kinetics of Nicotine". ResearchGate. URL:[Link]

  • "Characterizing Oxidative Metabolites of 6-Methylnicotine". PMC / National Institutes of Health. URL:[Link]

  • "Assessment of Exposure to Secondhand Smoke". NCBI Bookshelf. URL: [Link]

Sources

Exploratory

The 3-Pyridinebutanoic Acid (CAS 17270-50-7) Blueprint: Mechanistic Utility in Drug Development and Metabolomics

Executive Summary 3-Pyridinebutanoic acid (CAS: 17270-50-7), systematically known as 4-(pyridin-3-yl)butanoic acid, is a highly versatile heterocyclic organic acid bridging the disciplines of synthetic pharmacology and e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Pyridinebutanoic acid (CAS: 17270-50-7), systematically known as 4-(pyridin-3-yl)butanoic acid, is a highly versatile heterocyclic organic acid bridging the disciplines of synthetic pharmacology and environmental metabolomics[1],[2]. Characterized by a pyridine ring substituted at the 3-position with a butanoic acid moiety, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and functions as a definitive biomarker for thirdhand nicotine exposure[2].

This technical whitepaper provides an authoritative analysis of the physicochemical dynamics, metabolic pathways, and self-validating analytical protocols required to manipulate and quantify 3-Pyridinebutanoic acid in advanced research settings.

Physicochemical Profiling & Structural Causality

The utility of 3-Pyridinebutanoic acid is dictated by its bifunctional nature: a basic pyridine nitrogen and an acidic carboxylic tail. This zwitterionic potential influences its solubility, reactivity, and chromatographic behavior. The relatively low lipophilicity (XLogP3 = 0.6) ensures high aqueous solubility, making it highly mobile in biological matrices and groundwater systems[1],[3].

Quantitative Physicochemical Data

Table 1: Core structural and physical properties of 3-Pyridinebutanoic acid.

PropertyValueCausality / SignificanceSource
CAS Number 17270-50-7Primary global identifier for the exact isomer.[2]
Molecular Formula C9H11NO2Dictates mass-to-charge ratio in MS analysis.[1]
Molecular Weight 165.19 g/mol Standardizes molar calculations for synthesis.[1]
Monoisotopic Mass 165.07898 DaTarget mass for High-Resolution Mass Spectrometry.[1]
XLogP3 0.6Indicates hydrophilic dominance; requires reverse-phase LC optimization.[1]
TPSA 50.2 ŲPredicts moderate membrane permeability in pharmacokinetic models.[1]
Physical State SolidNecessitates dissolution in organic/aqueous solvents prior to reaction.[1]

Metabolic Pathways & Biomarker Utility

In environmental and clinical metabolomics, 3-Pyridinebutanoic acid is heavily monitored as a thirdhand smoke specific metabolite of nicotine[2]. Furthermore, in bioremediation studies, the biological degradation of nicotine by bacteria such as Pseudomonas putida yields closely related derivatives (e.g., 3-succinoyl-pyridine / γ -oxo-3-pyridinebutanoic acid) via enzymatic cleavage of the pyrrolidine ring[3].

Understanding this pathway is critical for developing bio-assays that measure environmental tobacco smoke exposure. The structural conversion relies on the oxidation of the pyrrolidine ring, driven by hepatic cytochrome P450 enzymes (like CYP2A6) in mammals, or specific nicotinophilic enzymes in bacteria[3],[4].

Pathway Nicotine Nicotine (Environmental Exposure) Oxidation Enzymatic Oxidation (e.g., CYP2A6 / Spm) Nicotine->Oxidation Intermediate Pyrrolidine Ring Cleavage (Intermediate Metabolites) Oxidation->Intermediate Metabolite 3-Pyridinebutanoic Acid (CAS: 17270-50-7) Intermediate->Metabolite Detection Urinary Excretion (LC-MS Biomarker) Metabolite->Detection

Metabolic conversion of nicotine to 3-Pyridinebutanoic acid.

Synthetic Workflows in Drug Development

In pharmaceutical synthesis, 3-Pyridinebutanoic acid is utilized to introduce a pyridine moiety into peptide sequences or small molecules. To prevent unwanted side reactions during Solid-Phase Peptide Synthesis (SPPS), researchers utilize protected derivatives, such as N-Fmoc-(S)-a-(methyl-amino)-3-pyridinebutanoic acid[5].

Protocol 1: Self-Validating SPPS Coupling of Fmoc-3-Pyridinebutanoic Acid

Causality Statement: The base-labile Fmoc group allows for selective deprotection of the alpha-amine using 20% piperidine, while the acid-labile linkage to the resin remains intact. Highly reactive coupling reagents (HATU) are required to overcome the steric hindrance introduced by the butanoic acid chain.

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Causality: Ensures maximum exposure of reactive sites on the polymer matrix.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times).

  • Activation: In a separate vial, dissolve 0.3 mmol (3 equivalents) of N-Fmoc-(S)-a-(methyl-amino)-3-pyridinebutanoic acid[5] and 0.29 mmol HATU in minimal DMF. Add 0.6 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Coupling: Add the activated mixture to the resin. Agitate for 60 minutes at room temperature.

  • Validation Check (The Self-Validating Step): Perform a Kaiser Test on a micro-cleaved resin bead.

    • Pass Condition: The bead remains colorless/yellow, indicating >99% coupling of the primary amine.

    • Fail Condition: The bead turns dark blue, indicating unreacted amines. Corrective Action: Repeat steps 3-4 (double coupling) before proceeding.

  • Cleavage: Cleave the peptide from the resin using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water for 2 hours.

  • Precipitation: Precipitate the product in cold diethyl ether and centrifuge at 4000 rpm for 5 minutes.

Analytical Quantification Protocol (UPLC-HRMS)

To quantify 3-Pyridinebutanoic acid in complex biological matrices (e.g., serum or urine), Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) is the gold standard[6].

Causality Statement: The addition of 0.1% formic acid to the mobile phase is not merely conventional; it serves a critical mechanistic purpose. With a pKa of approximately 5.2 for the pyridine nitrogen, the acidic modifier ensures complete protonation of the molecule during chromatographic separation. This prevents peak tailing caused by secondary interactions with residual silanols on the stationary phase and maximizes ionization efficiency in the positive electrospray ionization (ESI+) source[6].

Protocol 2: Self-Validating UPLC-HRMS Workflow
  • Sample Preparation (Protein Precipitation): Mix 200 µL of biological serum with 800 µL of cold methanol (-20°C) containing a deuterated internal standard (e.g., 4-Oxo-4-(pyridin-3-yl)butanoic acid-d4)[7],[6]. Vortex for 60 seconds and centrifuge at 16,000 × g for 20 minutes at 4°C.

  • Chromatographic Separation: Inject 2 µL of the supernatant onto a C18 UPLC column (e.g., Acquity HSS T3)[4].

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 98% B over 17 minutes at a flow rate of 0.3 mL/min[6].

  • Mass Spectrometry (ESI+): Monitor the exact monoisotopic mass ( [M+H]+ m/z 166.086) using a Q-Exactive HRMS system[8],[6].

  • Validation Check (The Self-Validating Step):

    • System Suitability: The relative standard deviation (RSD) of the internal standard peak area across all injections must not exceed 5%.

    • Matrix Effect Control: A matrix-matched calibration curve must yield an R2≥0.995 . If the internal standard recovery falls outside the 85-115% range, the run is automatically invalidated due to matrix suppression, requiring further sample dilution.

Workflow Sample Biological Sample (Serum/Urine) Prep Protein Precipitation (Methanol + IS, -20°C) Sample->Prep LC UPLC Separation (0.1% Formic Acid) Prep->LC MS HRMS Detection (ESI+ Mode, m/z 166.086) LC->MS Data Data Validation (IS RSD < 5%) MS->Data

UPLC-HRMS analytical workflow for 3-Pyridinebutanoic acid quantification.

Safety, Hazards, and Handling (HazCom)

While 3-Pyridinebutanoic acid is a highly valuable reagent, it presents specific occupational hazards that require strict adherence to safety protocols.

Causality Statement: As an organic acid, it can react violently with strong bases or reactive metals. The requirement for butyl rubber gloves is dictated by the compound's ability to permeate standard nitrile under prolonged exposure, leading to skin corrosion[9],[1].

Table 2: GHS Hazard Classifications and Causality-Driven Precautions.

Hazard ClassGHS ClassificationPrecautionary Focus & CausalitySource
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed. Do not induce vomiting if ingested; give water to dilute and seek emergency care.[1]
Skin Corrosion/Irritation Category 2 (H315)Causes skin irritation. Requires acid-resistant PPE (butyl rubber) to prevent dermal absorption.[9],[1]
Serious Eye Damage Category 2A (H319)Causes serious eye irritation. Chemical splash goggles and face shields are mandatory.[9],[1]
STOT (Single Exposure) Category 3 (H335)May cause respiratory irritation. All powder handling and synthesis must occur within a certified fume hood.[1]

References

  • PubChem Compound Summary for CID 114: 3-Pyridinebutanoic acid.
  • Metabolism / Metabolites of 3-Pyridinebutanoic acid.
  • Sustainable production of valuable compound 3-succinoyl-pyridine by genetically engineering Pseudomonas putida. PubMed Central (PMC).
  • N-Fmoc-(S)-a-(methyl-amino)-3-pyridinebutanoic acid. CLEARSYNTH.
  • Mechanisms underlying the mitigating action of Maxing Shigan Decoction in acute lung injury caused by influenza virus based on UPLC-HRMS analysis. Frontiers.
  • 3-Pyridinebutanoic acid (CAS 17270-50-7)
  • Characterizing Oxidative Metabolites of 6-Methylnicotine. PubMed Central (PMC).
  • PubChemLite - 3-pyridinebutanoic acid. Université du Luxembourg.
  • MedChemExpress: 4-Oxo-4-(pyridin-3-yl)butanoic acid-d4.

Sources

Foundational

3-Pyridinebutanoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis and Application of 3-Pyridinebutanoic Acid Executive Summary 3-Pyridinebutanoic acid (IUPAC: 4-(pyridin-3-yl)butanoic acid) and its structural derivatives represent a critical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Application of 3-Pyridinebutanoic Acid

Executive Summary

3-Pyridinebutanoic acid (IUPAC: 4-(pyridin-3-yl)butanoic acid) and its structural derivatives represent a critical class of compounds in both modern pharmaceutical synthesis and analytical toxicology. As the pharmaceutical industry shifts away from tobacco-derived alkaloids due to regulatory and purity concerns, 3-pyridinebutanoic acid derivatives have emerged as the foundational building blocks for the completely synthetic, asymmetric production of (S)-nicotine[1].

Furthermore, the oxidized and hydroxylated analogs of this compound—namely 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid—are highly specific downstream metabolites of nicotine[2]. Understanding the chemical synthesis and biological pathways of these molecules is essential for researchers developing next-generation active pharmaceutical ingredients (APIs) and analytical scientists validating biomarkers for tobacco exposure[3].

This whitepaper details the mechanistic causality behind its synthesis, provides a self-validating experimental protocol, and contextualizes its role in metabolic pathways.

Chemical Identity and Physicochemical Profiling

To manipulate 3-pyridinebutanoic acid effectively, one must account for its amphoteric nature. The presence of both a basic pyridine nitrogen and an acidic carboxylic group allows it to form zwitterions, significantly influencing its solubility and extraction parameters during synthesis.

Table 1: Physicochemical Properties of Key Pyridinebutanoic Acid Derivatives

Compound NameCAS NumberMolecular FormulaMolecular WeightSynthetic / Biological Role
3-Pyridinebutanoic acid 17270-50-7C9H11NO2165.19 g/mol Core scaffold; industrial precursor[4].
4-Oxo-4-(3-pyridyl)butanoic acid 4192-31-8C9H9NO3179.17 g/mol Primary synthetic intermediate; nicotine metabolite.
4-Hydroxy-4-(3-pyridyl)butanoic acid 15569-97-8C9H11NO3181.19 g/mol Reduced intermediate; biomarker for secondhand smoke.

Core Synthesis Pathways: Mechanistic Causality

The most scalable and economically viable route to 3-pyridinebutanoic acid derivatives relies on a bottom-up chemical synthesis, avoiding the complex purification required for plant-derived extraction[1]. As a Senior Application Scientist, I emphasize that the success of this pathway relies on strict moisture control and precise pH manipulation.

Phase 1: Claisen-Type Condensation

The carbon skeleton is assembled via the condensation of methyl nicotinate with a succinic acid diester (e.g., tert-butyl succinate) or an N-alkyl succinimide[1].

  • The Causality: A strong base, such as potassium tert-butoxide (KOtBu) or potassium hydride, is required to deprotonate the alpha-carbon of the succinic derivative, generating a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of methyl nicotinate.

  • Environmental Control: This step must be performed in an anhydrous solvent (like N,N-Dimethylformamide or Tetrahydrofuran) under a nitrogen atmosphere. Any trace water will irreversibly quench the strong base and hydrolyze the ester precursors, severely depressing the yield.

Phase 2: Carbonyl Reduction

The resulting intermediate, 4-oxo-4-(3-pyridyl)butanoic acid, contains a ketone group that must be reduced to yield the target aliphatic chain or a chiral hydroxyl group.

  • The Causality: For racemic or achiral applications, Sodium Borohydride (NaBH4) in methanol is sufficient to reduce the ketone[1]. However, for the synthesis of bioactive (S)-(-)-nicotine, an asymmetric reduction is mandatory. Utilizing a chiral catalyst such as (R)-(+)-2-methyl-CBS-oxazaborolidine or (+)-B-diisopinocampheylchloroborane stereoselectively reduces the ketone, facilitating the subsequent cyclization into a chiral lactone (5-(3-pyridyl)dihydrofuran-2(3H)-one) without the need for downstream chiral resolution[1][5].

SynthesisWorkflow N1 Methyl Nicotinate + Succinic Diester N2 Condensation (Base Catalyst) N1->N2 Anhydrous DMF/THF N2 Atmosphere N3 4-Oxo-4-(3-pyridyl) butanoic acid N2->N3 Acidic Workup pH Adjustment N4 Reduction (NaBH4 / Chiral Borane) N3->N4 Methanol, RT N5 3-Pyridinebutanoic acid Derivatives N4->N5 Reflux / Cyclization

Figure 1: Industrial synthesis workflow of 3-Pyridinebutanoic acid derivatives.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocol incorporates In-Process Controls (IPCs) to validate the reaction state before proceeding to the next step.

Protocol A: Synthesis of 4-Oxo-4-(3-pyridyl)butanoic acid[1]
  • Preparation: Purge a dry, round-bottom flask with N2. Add 1.0 equivalent of methyl nicotinate and 1.0 equivalent of N-methylsuccinimide into anhydrous N,N-dimethylformamide (DMF).

  • Activation: Cool the vessel to 0°C. Slowly add 1.2 equivalents of potassium hydride (or KOtBu).

    • Self-Validation (IPC): Observe the evolution of hydrogen gas (if using KH) and a distinct color change indicating enolate formation.

  • Propagation: Stir the mixture at room temperature for 30 minutes to drive the condensation.

  • Quenching & Isolation: Quench the reaction with an acidic substance (e.g., dilute HCl). Carefully adjust the pH to exactly 7.0 using NaOH.

    • Self-Validation (IPC): At pH 7, the zwitterionic 4-oxo-4-(3-pyridyl)butanoic acid reaches its isoelectric point, minimizing aqueous solubility.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the solid intermediate.

Protocol B: Carbonyl Reduction[1]
  • Solvation: Dissolve the solid 4-oxo-4-(3-pyridyl)butanoic acid in 4 volumes of methanol.

  • Reduction: Add 1.5 equivalents of Sodium Borohydride (NaBH4) in small portions to manage the exothermic release of hydrogen gas. Stir at room temperature for 12 hours.

    • Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material mass (m/z 179) and the appearance of the reduced mass (m/z 181 for the hydroxy-acid) validates complete reduction.

  • Workup: Add concentrated hydrochloric acid or toluenesulfonic acid and reflux for 12 hours to drive any necessary downstream cyclization or esterification.

Biological and Analytical Significance

Beyond chemical synthesis, 3-pyridinebutanoic acid derivatives are highly significant in clinical toxicology. Nicotine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2A6 into cotinine[3]. Cotinine undergoes further ring cleavage and oxidation to form 4-oxo-4-(3-pyridyl)butanoic acid, which is subsequently reduced to 4-hydroxy-4-(3-pyridyl)butanoic acid[2].

Because these metabolites are excreted in the urine, they serve as highly reliable, objective biomarkers for quantifying internal doses of secondhand smoke exposure, overcoming the unreliability of self-reported patient data[2]. In modern analytical laboratories, deuterated isotopes of these compounds (e.g., 4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid-D4) are synthesized and utilized as internal standards for LC-MS/MS method validation (AMV) to ensure trace impurities in pharmaceutical products remain within FDA and EMA safety limits[6].

MetabolicPathway Nicotine Nicotine CYP2A6 CYP2A6 Oxidation Nicotine->CYP2A6 Cotinine Cotinine CYP2A6->Cotinine 5'-oxidation KetoAcid 4-Oxo-4-(3-pyridyl) butanoic acid Cotinine->KetoAcid Ring cleavage & oxidation HydroxyAcid 4-Hydroxy-4-(3-pyridyl) butanoic acid KetoAcid->HydroxyAcid Carbonyl reduction

Figure 2: Metabolic pathway of nicotine yielding pyridinebutanoic acid biomarkers.

References

  • 3-Pyridinebutanoic acid (CAS 17270-50-7), HazComFast,[Link]

  • Assessment of Exposure to Secondhand Smoke, NCBI,[Link]

  • Method for preparing artificial synthetic nicotine (CN110256403B)
  • Preparation method of (S)-(-)-nicotine (CN114276204A)
  • 4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid-D4, Veeprho,[Link]

  • Biochemistry of nicotine metabolism and its relevance to lung cancer, ResearchGate,[Link]

Sources

Exploratory

3-Pyridinebutanoic Acid Structural Analogs: Synthesis, Metabolic Profiling, and Drug Discovery Applications

Executive Summary The 3-pyridinebutanoic acid (4-(3-pyridyl)butanoic acid) scaffold is a highly versatile structural motif in modern medicinal chemistry and toxicology. Originally identified as a downstream phase I metab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-pyridinebutanoic acid (4-(3-pyridyl)butanoic acid) scaffold is a highly versatile structural motif in modern medicinal chemistry and toxicology. Originally identified as a downstream phase I metabolite of nicotine and tobacco-specific nitrosamines (such as NNK), its structural analogs have recently gained immense traction. This is driven by two distinct fields: the emergence of synthetic nicotine analogs (e.g., 6-methylnicotine) requiring novel biomarker tracking, and the development of targeted therapeutics where the pyridine-butyric acid moiety serves as a critical linker or metal-binding pharmacophore.

This technical whitepaper explores the structural diversity, synthetic methodologies, and advanced analytical workflows required to isolate, identify, and utilize 3-pyridinebutanoic acid analogs in drug discovery and metabolomic profiling.

Structural Diversity and Physicochemical Profiling

The core structure of 3-pyridinebutanoic acid consists of a basic pyridine ring conjugated to a flexible butanoic acid tail. This bifunctional nature allows it to participate in a wide array of chemical reactions, including esterification, nucleophilic substitution, and bioconjugation [1].

Modifications to this core scaffold yield analogs with vastly different pharmacokinetic and pharmacodynamic profiles. For instance, the introduction of a fluorine atom—as seen in 3-Pyridinebutanoic acid, (5-fluoro-3-pyridinyl)methyl ester —significantly alters the molecule's lipophilicity, raising its XLogP3 from 0.6 to 1.8 [1, 2]. This fluorination not only enhances membrane permeability but also blocks specific cytochrome P450 (CYP) oxidation sites, thereby increasing the metabolic half-life of the compound. Conversely, oxo-derivatives like γ -Oxo-3-pyridinebutyric acid N-hydroxysuccinimide (NHS) ester are engineered specifically as reactive intermediates to facilitate amine-coupling in peptide synthesis and antibody-drug conjugate (ADC) development[3].

Quantitative Data Summary

The following table summarizes the key physicochemical and mass spectrometry parameters of critical 3-pyridinebutanoic acid analogs used in contemporary research [1, 2, 3, 4, 5].

Compound NameMolecular FormulaMonoisotopic MassXLogP3Predicted CCS ([M+H]+)Primary Application
3-Pyridinebutanoic acid C9H11NO2165.078 Da0.6134.4 ŲCore scaffold, Nicotine metabolite
(5-Fluoro-3-pyridinyl)methyl ester C15H15FN2O2274.111 Da1.8N/ABiomarker, Lipophilic intermediate
γ -Oxo-3-pyridinebutyric acid NHS ester C13H12N2O5276.075 DaN/AN/ABioconjugation, Amine coupling
6-Methyl-4-oxo-4-(3-pyridyl)butanoic acid (6MOPBA) C10H11NO3193.073 DaN/AN/A6-Methylnicotine exposure biomarker

Metabolic Pathways and Biomarker Discovery

With the rise of "tobacco-free" synthetic nicotine products containing analogs like 6-methylnicotine (6MN), understanding the metabolic fate of these compounds is paramount for regulatory toxicology. 6MN undergoes hepatic oxidation analogous to nicotine, but the presence of the methyl group at the 6-position of the pyridine ring shifts the metabolic profile, resulting in novel 3-pyridinebutanoic acid derivatives such as 6MOPBA and 6MHPBA [4].

MetabolicPathway Parent Nicotine / 6-Methylnicotine (Parent Compound) CYP CYP2A6 Oxidation (Hepatic Microsomes) Parent->CYP Phase I Metabolism Intermediate Cotinine / 6-Methylcotinine (Intermediate Metabolite) CYP->Intermediate Cleavage Pyrrolidine Ring Cleavage & Further Oxidation Intermediate->Cleavage Enzymatic Processing Biomarker 3-Pyridinebutanoic Acid Analogs (e.g., 6MOPBA, 6MHPBA) Cleavage->Biomarker Renal Excretion

Metabolic pathway of nicotine and 6-methylnicotine to 3-pyridinebutanoic acid derivatives.
Protocol: LC-HRMS Workflow for Metabolite Identification

To confidently identify novel 3-pyridinebutanoic acid analogs in biological matrices, researchers must utilize Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) in Data-Independent Acquisition (DIA) mode. DIA is chosen over Data-Dependent Acquisition (DDA) because it fragments all precursor ions within a specified m/z window, ensuring that low-abundance, previously uncharacterized synthetic analogs are not missed by the mass spectrometer's selection algorithm [4].

Step-by-Step Methodology:

  • Sample Preparation: Collect urine or serum samples and immediately store them at 4 °C to preserve the integrity of the highly polar metabolites.

  • Dilution & Matrix Stabilization: Dilute the sample 1:10 using 15 mM ammonium acetate. Causality: Ammonium acetate acts as a volatile buffer that stabilizes the ionization of both the basic pyridine nitrogen (in positive mode) and the carboxylic acid moiety (in negative mode) without causing ion suppression.

  • Chromatographic Separation: Inject 2 µL of the sample onto an Acquity HSS T3 UPLC column (1.8 µm, 2.1 × 150 mm). Causality: The HSS T3 is a uniquely bonded C18 column designed to withstand 100% aqueous mobile phases, which is strictly required to retain highly polar, small-molecule acids like 3-pyridinebutanoic acid.

  • Gradient Elution: Run a binary gradient of 15 mM ammonium acetate (Solvent A) and acetonitrile (Solvent B). Begin at 3% B, ramping to 60% B over 5 minutes to elute the analogs based on their lipophilicity.

  • HRMS Detection (DIA Mode): Monitor the mass shift. For 6-methylnicotine metabolites, identify the corresponding nicotine metabolite standard (e.g., m/z 165.078 for 3-pyridinebutanoic acid) and scan for a +14.0157 Da mass shift, which represents the exact mass of the methyl substitution (H CH 3​ ) [4].

LC_HRMS_Workflow Sample Biofluid Collection (Stored at 4°C) Prep 1:10 Dilution (15mM NH4OAc) Sample->Prep LC UPLC Separation (HSS T3 Column) Prep->LC MS HRMS (DIA Mode) Mass Shift Analysis LC->MS Data Biomarker Confirmation (+14.0157 Da Shift) MS->Data

LC-HRMS analytical workflow for detecting pyridinebutanoic acid biomarkers.

Synthetic Derivatization for Drug Discovery

In drug discovery, the 3-pyridinebutanoic acid scaffold is frequently derivatized to optimize target binding. The carboxylic acid tail is highly amenable to esterification, which is often used to create prodrugs or lipophilic intermediates that can cross the blood-brain barrier.

Protocol: Synthesis of (5-Fluoro-3-pyridinyl)methyl ester

The synthesis of fluorinated esters of 3-pyridinebutanoic acid requires careful control of reaction conditions to prevent the hydrolysis of the ester bond or the degradation of the pyridine ring[1].

Step-by-Step Methodology:

  • Electrophilic Fluorination: Introduce the fluorine atom onto the precursor pyridine ring via electrophilic aromatic substitution. Causality: Fluorine is a strong electron-withdrawing group; placing it at the 5-position reduces the electron density of the pyridine ring, making the nitrogen less basic and improving the molecule's overall metabolic stability against N-oxidation.

  • Activation of the Carboxylic Acid: React 3-pyridinebutanoic acid with a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in anhydrous dichloromethane (DCM). Causality: Direct esterification with alcohols is often low-yield for sterically hindered or deactivated pyridines. EDC/HOBt activates the carboxylic acid into a highly reactive intermediate, preventing the formation of unreactive N-acylureas.

  • Esterification: Introduce the fluorinated alcohol (e.g., (5-fluoro-3-pyridinyl)methanol) to the activated acid mixture. Stir at room temperature under a nitrogen atmosphere for 12 hours.

  • Purification: Quench the reaction with saturated aqueous sodium bicarbonate to neutralize any unreacted acid. Extract the organic layer, dry over anhydrous sodium sulfate, and purify via silica gel flash chromatography using a hexane/ethyl acetate gradient to isolate the pure ester [1].

Conclusion

The structural analogs of 3-pyridinebutanoic acid represent a critical intersection between analytical toxicology and synthetic medicinal chemistry. Whether utilized as highly specific biomarkers for tracking the metabolism of novel synthetic nicotines (like 6-methylnicotine) via LC-HRMS, or as highly tunable, fluorinated scaffolds for drug development, understanding the chemical behavior and analytical signatures of these compounds is essential. By employing rigorous, self-validating protocols—such as DIA mass spectrometry and targeted electrophilic substitution—researchers can fully leverage the potential of the pyridine-butyric acid pharmacophore.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 114, 3-Pyridinebutanoic acid." PubChem. Available at: [Link]

  • Xie, Z., et al. "Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure." Chemical Research in Toxicology, PMC. Available at:[Link]

  • PubChemLite. "3-pyridinebutanoic acid (C9H11NO2) - PubChemLite." Université du Luxembourg. Available at: [Link]

Foundational

The Natural Occurrence and Metabolic Profiling of 3-Pyridinebutanoic Acid: A Comprehensive Technical Guide

Executive Summary 3-Pyridinebutanoic acid (C9H11NO2) and its primary oxidized derivative, γ-oxo-3-pyridinebutanoic acid (3-succinoyl-pyridine, C9H9NO3), are critical pyridine derivatives that bridge environmental microbi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Pyridinebutanoic acid (C9H11NO2) and its primary oxidized derivative, γ-oxo-3-pyridinebutanoic acid (3-succinoyl-pyridine, C9H9NO3), are critical pyridine derivatives that bridge environmental microbiology and clinical metabolomics. Originally identified as intermediate metabolites in the microbial degradation of tobacco alkaloids and as terminal biomarkers of thirdhand smoke exposure, these compounds have recently emerged as significant endogenous biomarkers in oncology and nephrology. This whitepaper provides an in-depth technical synthesis of their natural occurrence, metabolic pathways, clinical significance, and the rigorous analytical workflows required for their quantification.

Chemical Identity and Structural Biology

3-Pyridinebutanoic acid, also systematically named 4-(pyridin-3-yl)butanoic acid, features a highly polar pyridine ring attached to a butanoic acid chain[1]. In both environmental and mammalian biological systems, it is frequently encountered in its oxidized form, γ-oxo-3-pyridinebutanoic acid (commonly referred to as 3-succinoyl-pyridine or OPBA)[2].

The structural biology of these compounds dictates their behavior in complex matrices. The basic nitrogen of the pyridine ring (pKa ~5.2) and the acidic carboxyl group (pKa ~4.5) render the molecule zwitterionic at physiological pH. This dual polarity is the primary reason these metabolites partition uniquely across biological membranes and require specialized hydrophilic interaction liquid chromatography (HILIC) for accurate mass spectrometry quantification[3].

Environmental Origins: Microbial Degradation Pathways

The primary "natural occurrence" of 3-Pyridinebutanoic acid derivatives originates in the soil microbiome, specifically driven by the xenobiotic degradation of tobacco waste[4]. Bacteria such as Pseudomonas putida strain S16 and Agrobacterium tumefaciens S33 utilize nicotine as a sole carbon and nitrogen source, converting it into valuable pyridine intermediates[5],[6].

The Pyrrolidine Degradation Pathway

In P. putida S16, the degradation occurs via the pyrrolidine pathway. Nicotine is converted through a series of enzymatic steps into 3-succinoyl-pyridine (SP) . The enzyme complex SpmABC then hydroxylates SP to form 6-hydroxy-3-succinoyl-pyridine (HSP) , which is subsequently converted to 2,5-dihydroxypyridine (DHP) by the NADH-dependent enzyme HSP hydroxylase[5].

Mechanistic Causality: Why do these bacteria accumulate SP? The transcription of the nicotine degradation gene cluster is tightly regulated by the repressor protein NicR2. HSP acts as an antagonist that locks NicR2 in a derepression conformation, preventing it from binding to the Pspm and Phsp promoters. This competitive dynamic with RNA polymerase ensures that the bacteria only expend energy producing degradative enzymes when sufficient toxic alkaloid precursors are present in the environment[7],[8].

Microbial_Pathway N Nicotine NMM N-methylmyosmine N->NMM NicA2 PON Pseudooxynicotine NMM->PON Pno SP 3-Succinoyl-pyridine (SP) PON->SP Multiple Steps HSP 6-Hydroxy-3-succinoyl-pyridine SP->HSP SpmABC DHP 2,5-Dihydroxypyridine HSP->DHP HSP Hydroxylase

Microbial degradation of nicotine to 3-succinoyl-pyridine (SP) and downstream metabolites.

Endogenous Occurrence: Mammalian Metabolomics & Clinical Biomarkers

While environmentally sourced from microbial metabolism, 3-Pyridinebutanoic acid has gained immense traction as an endogenous biomarker in mammalian biofluids.

Thirdhand Smoke (THS) Metabolism

In human metabolomics, 3-Pyridinebutanoic acid and its γ-oxo derivative are established terminal metabolites of nicotine and highly potent tobacco-specific nitrosamines (TSNAs) like NNN and NNK[1],[2]. Because these compounds accumulate in environmental dust and are ingested or dermally absorbed, 3-Pyridinebutanoic acid serves as a highly specific, long-term biomarker for thirdhand smoke exposure, outperforming cotinine in environmental exposure assays.

Oncology: Breast Cancer Diagnostics

Recent advancements in Explainable Artificial Intelligence (XAI) coupled with LC-TOFMS have identified 3-Pyridinebutanoic acid as a critical diagnostic biomarker in oncology. In a 2025 study utilizing LightGBM-SHAP models, 3-Pyridinebutanoic acid was found to be uniquely reduced in the serum of breast cancer patients compared to healthy controls[9],[10].

Mechanistic Causality: Tumor microenvironments exhibit a hyperactive demand for NAD+ to sustain rapid glycolysis (the Warburg effect). The significant depletion of circulating 3-Pyridinebutanoic acid suggests that peripheral pyridine derivatives are actively sequestered by tumor cells and shunted into the NAD+ salvage pathway, making its reduction a highly specific indicator of oncological metabolic reprogramming[11].

Nephrology: Henoch-Schonlein Purpura Nephritis (HSPN)

In systemic vasculitis conditions like HSPN, the glomerular filtration barrier is compromised. Serum-urine matched metabolomics revealed significant alterations in 3-Pyridinebutanoic acid levels[12],[13]. Mechanistic Causality: The presence of this metabolite in altered blood-to-urine ratios indicates a failure in the proximal tubule's reabsorption mechanisms. The systemic inflammation disrupts normal amino acid and pyridine metabolism, causing low-molecular-weight organic acids to partition abnormally into the urine[12].

Animal Husbandry: Sow's Milk Modulation

Untargeted metabolomics of lactating sows supplemented with fermented Chinese medicine feed additives showed significant modulation of 3-Pyridinebutanoic acid in colostrum and mature milk[14]. This highlights the role of the maternal gut microbiome in processing dietary alkaloids into bioavailable pyridine derivatives that are secreted into mammary glands to support neonatal immunity.

Quantitative Data Presentation

Table 1: Physicochemical Properties
Property3-Pyridinebutanoic Acidγ-oxo-3-pyridinebutanoic acid (SP)
Chemical Formula C9H11NO2C9H9NO3
PubChem CID 341386900 (Substance)437
Monoisotopic Mass 165.0788 Da179.0582 Da
Ionization Mode ESI (+) / ESI (-)ESI (+) / ESI (-)
Primary Origin Endogenous / MicrobialMicrobial Degradation
Table 2: Clinical Metabolomics Biomarker Data
Clinical ContextBiofluidControl Level (Mean ± SD)Disease Level (Mean ± SD)TrendDiagnostic Model
Breast Cancer Serum149.996 ± 25.55863.701 ± 12.346Reduced LightGBM-SHAP[9]
HSP Nephritis UrineBaselineAltered (VIP > 1.0)Elevated OPLS-DA / ROC[12]

Analytical Workflows: Extraction and Quantification Protocols

To ensure self-validating and reproducible quantification of 3-Pyridinebutanoic acid from complex biological matrices, the following step-by-step LC-MS/MS methodology must be strictly adhered to.

Step-by-Step Methodology
  • Biofluid Collection & Quenching: Collect serum or urine samples and immediately quench metabolism by snap-freezing in liquid nitrogen.

  • Protein Precipitation (The Critical Step): Add 300 µL of cold Methanol/Acetonitrile (3:1, v/v) to 100 µL of the biofluid.

    • Causality: The 3:1 MeOH:ACN ratio is optimal because the high organic content effectively denatures large carrier proteins (like albumin), while the specific polarity mixture disrupts hydrogen bonding networks, ensuring the quantitative release of zwitterionic pyridine derivatives into the supernatant[12].

  • Centrifugation: Vortex for 60 seconds and centrifuge at 14,000 × g for 15 minutes at 4°C.

    • Causality: High-speed cold centrifugation ensures the complete pelleting of denatured proteins without thermally degrading heat-sensitive metabolites.

  • Drying and Reconstitution: Transfer the supernatant and dry under a gentle stream of nitrogen gas. Reconstitute the pellet in 100 µL of 50% aqueous acetonitrile.

    • Causality: Reconstituting in 50% aqueous ACN matches the initial mobile phase conditions of HILIC chromatography, preventing solvent-induced peak broadening and ensuring sharp chromatographic resolution[12].

  • LC-MS/MS Analysis: Inject 5 µL onto a HILIC column (e.g., Waters Acquity BEH Amide).

    • Causality: HILIC is prioritized over standard reversed-phase C18 because the highly polar nature of the pyridine ring results in poor retention and early elution on hydrophobic stationary phases[3].

Analytical_Workflow S1 1. Biofluid Collection (Serum, Urine, Milk) S2 2. Protein Precipitation (MeOH:ACN 3:1 v/v) S1->S2 S3 3. Centrifugation & Drying (14,000g, 4°C, N2 Gas) S2->S3 S4 4. Reconstitution (50% Aqueous ACN) S3->S4 S5 5. LC-TOFMS / LC-MS/MS (HILIC Column) S4->S5 S6 6. Data Processing & XAI (XCMS, LightGBM-SHAP) S5->S6

Step-by-step LC-MS/MS workflow for the extraction and quantification of 3-Pyridinebutanoic acid.

Conclusion & Future Perspectives

3-Pyridinebutanoic acid and its derivatives represent a fascinating intersection of environmental bioremediation and clinical diagnostics. While their natural occurrence is rooted in the microbial degradation of tobacco alkaloids by soil bacteria like Pseudomonas putida S16, their systemic presence in mammals provides a window into complex metabolic dysregulations. The unique reduction of this metabolite in breast cancer and its elevation in systemic vasculitis underscore its potential as a high-value diagnostic biomarker. Future drug development and diagnostic pipelines must leverage advanced XAI models and rigorous HILIC-MS/MS workflows to fully exploit the predictive power of the pyridine metabolome.

References

  • Title: A Novel Gene, Encoding 6-Hydroxy-3-Succinoylpyridine Hydroxylase, Involved in Nicotine Degradation by Pseudomonas putida Strain S16 Source: PubMed Central (PMC) / Applied and Environmental Microbiology URL: [Link]

  • Title: Regulatory Mechanism of Nicotine Degradation in Pseudomonas putida Source: mBio (American Society for Microbiology) URL: [Link]

  • Title: Interpretable Machine Learning for Serum-Based Metabolomics in Breast Cancer Diagnostics: Insights from Multi-Objective Feature Selection-Driven LightGBM-SHAP Models Source: MDPI Medicina URL: [Link]

  • Title: Serum-Urine Matched Metabolomics for Predicting Progression of Henoch-Schonlein Purpura Nephritis Source: Frontiers in Medicine / PubMed Central (PMC) URL: [Link]

  • Title: Untargeted Metabolomics Profiling Reveals Beneficial Changes in Milk of Sows Supplemented with Fermented Compound Chinese Medicine Feed Additive Source: MDPI Animals URL: [Link]

  • Title: 6-Hydroxy-3-Succinoylpyridine Hydroxylase Catalyzes a Central Step of Nicotine Degradation in Agrobacterium tumefaciens S33 Source: PLOS One URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Pyridinebutanoic Acid in Food Products

Abstract This technical guide provides a comprehensive overview of 3-Pyridinebutanoic acid, a pyridine derivative of increasing interest within the realms of food science, toxicology, and drug development. This document...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-Pyridinebutanoic acid, a pyridine derivative of increasing interest within the realms of food science, toxicology, and drug development. This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its chemical properties, prevalence in food products, analytical methodologies for its detection and quantification, toxicological significance, and its intricate biochemical origins. By synthesizing current scientific knowledge, this guide aims to serve as a critical resource for professionals investigating the implications of 3-Pyridinebutanoic acid in food and its potential as a biomarker.

Introduction and Chemical Profile

3-Pyridinebutanoic acid, also known as 4-(pyridin-3-yl)butanoic acid, is a member of the pyridine class of organic compounds.[1] It possesses a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol .[1] The compound's structure, featuring a pyridine ring attached to a butanoic acid chain, imparts specific chemical and physical properties that influence its biological activity and analytical detection.

Table 1: Chemical and Physical Properties of 3-Pyridinebutanoic Acid

PropertyValueSource
IUPAC Name 4-pyridin-3-ylbutanoic acid
Molecular Formula C9H11NO2[1]
Molecular Weight 165.19 g/mol [1]
CAS Number 17270-50-7[1][2]
Appearance Solid (Predicted)[1]
Synonyms 3-Pyridinebutanoic acid, 4-(3-pyridyl)butanoic acid[1]

Occurrence in Food Products

The presence of 3-Pyridinebutanoic acid in the food supply is an area of ongoing research. To date, its detection has been reported, though not quantified, in a limited number of food products.

Table 2: Documented Presence of 3-Pyridinebutanoic Acid in Foods

Food CategorySpecific ExamplesSource
Poultry Chickens (Gallus gallus)[3]
Waterfowl Anatidae (Ducks, Geese)[3]
Pork Domestic pigs (Sus scrofa domestica)[3]

The limited scope of foods in which 3-Pyridinebutanoic acid has been identified suggests that its presence may be more widespread than currently documented. Its origin in these food products is likely linked to the metabolism of nicotine and related compounds, which can be present in animal feed or the environment. This makes 3-Pyridinebutanoic acid a potential biomarker for the consumption of these foods.[3]

Analytical Methodologies

The accurate detection and quantification of 3-Pyridinebutanoic acid in complex food matrices require sophisticated analytical techniques. Given its chemical structure and expected low concentrations, methods based on mass spectrometry are most appropriate.

Recommended Analytical Workflow

The recommended workflow for the analysis of 3-Pyridinebutanoic acid in food samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing homogenization Homogenization of Food Sample extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) homogenization->extraction concentration Concentration of Extract extraction->concentration lc_separation Liquid Chromatography (LC) Separation concentration->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection quantification Quantification using Internal Standards ms_detection->quantification validation Method Validation quantification->validation

Caption: General analytical workflow for 3-Pyridinebutanoic acid in food.

Detailed Experimental Protocol: LC-MS/MS Analysis

The following protocol is a recommended starting point for the development of a validated method for the quantification of 3-Pyridinebutanoic acid in a meat matrix. This protocol is based on established methods for similar analytes in biological matrices.[4]

I. Sample Preparation

  • Homogenization: Homogenize 5 grams of the food sample with an equal volume of deionized water.

  • Internal Standard Spiking: Spike the homogenate with a known concentration of an appropriate internal standard (e.g., a deuterated analog of 3-Pyridinebutanoic acid).

  • Extraction:

    • Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

    • Condition the cartridge with methanol followed by deionized water.

    • Load the sample homogenate.

    • Wash the cartridge with a non-polar solvent to remove lipids.

    • Elute the analyte with a methanolic solution containing a small percentage of ammonium hydroxide.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

II. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

III. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for 3-Pyridinebutanoic acid and its internal standard must be determined by direct infusion of standards.

IV. Method Validation

The analytical method should be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.[5]

Toxicological Significance

The toxicological profile of 3-Pyridinebutanoic acid has not been extensively studied. However, information on the parent compound, pyridine, can provide some initial insights. Pyridine is known to cause irritation to the skin, eyes, and respiratory tract.[6][7] In animal studies, oral exposure to pyridine has been associated with hepatic effects, including liver enlargement and necrosis.[8] It is important to note that these findings for pyridine may not be directly applicable to 3-Pyridinebutanoic acid, and further research is needed to determine its specific toxicological properties.

The GHS classification for 3-Pyridinebutanoic acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Biochemical Pathways

3-Pyridinebutanoic acid is a known metabolite of nicotine and tobacco-specific nitrosamines (TSNAs), such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN).[1][9][10] Its formation is a result of the metabolic activation of these compounds, which is a critical area of study in toxicology and cancer research.

A related and significant metabolite is 4-oxo-4-(3-pyridyl)butanoic acid (keto acid).[4][9][11] This compound is a major product of the metabolic activation of NNK and is also formed from nicotine.[9][10] The keto acid can be further metabolized to a hydroxy acid.[4][10] The presence of these metabolites in biological fluids is used as a biomarker for exposure to tobacco products.[4][10]

metabolic_pathway nicotine Nicotine metabolic_activation Metabolic Activation (Cytochrome P450) nicotine->metabolic_activation nnk NNK / NNN (Tobacco-Specific Nitrosamines) nnk->metabolic_activation keto_acid 4-oxo-4-(3-pyridyl)butanoic acid (Keto Acid) metabolic_activation->keto_acid pyridinebutanoic_acid 3-Pyridinebutanoic acid metabolic_activation->pyridinebutanoic_acid hydroxy_acid 4-hydroxy-4-(3-pyridyl)butanoic acid (Hydroxy Acid) keto_acid->hydroxy_acid

Caption: Simplified metabolic pathway of nicotine and TSNAs.

The formation of 3-Pyridinebutanoic acid from these precursors underscores its potential as a biomarker not only for the consumption of certain foods but also for exposure to tobacco-related compounds.

Conclusion and Future Directions

3-Pyridinebutanoic acid is an emerging compound of interest in food science and toxicology. While its presence has been identified in some food products, a more comprehensive understanding of its distribution, formation pathways, and toxicological implications is required. The analytical methodologies outlined in this guide provide a framework for future research in this area. Further studies are warranted to:

  • Survey a wider range of food products for the presence of 3-Pyridinebutanoic acid.

  • Investigate the mechanisms of its formation in food, including the role of processing and environmental factors.

  • Conduct comprehensive toxicological studies to establish a clear safety profile for 3-Pyridinebutanoic acid.

  • Evaluate its utility as a reliable biomarker for dietary exposure and its correlation with exposure to tobacco-related compounds.

The insights gained from such research will be invaluable for regulatory agencies, food producers, and the scientific community in assessing the potential risks and significance of 3-Pyridinebutanoic acid in the human diet.

References

  • FooDB. (2011, September 21). Showing Compound 3-Pyridinebutanoic acid (FDB022365). Retrieved from [Link]

  • HazComFast. (n.d.). 3-Pyridinebutanoic acid (CAS 17270-50-7). Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinebutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. Retrieved from [Link]

  • MolForge. (n.d.). 3-Pyridinebutanoic acid (CID 114) - Molecular Properties & Analysis. Retrieved from [Link]

  • ResearchGate. (2022, May 10). Novel Analytical Methods in Food Analysis. Retrieved from [Link]

  • Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. Chemical Research in Toxicology, 12(2), 172-179. Retrieved from [Link]

  • Carmella, S. G., et al. (2008). Extensive Metabolic Activation of the Tobacco-Specific Carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in Smokers. Cancer Epidemiology, Biomarkers & Prevention, 17(12), 3460-3467. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Chapter 6 Choice of analytical methods and their evaluation. Retrieved from [Link]

  • Health Canada. (2023, September 15). Compendium of Methods for Chemical Analysis of Foods. Retrieved from [Link]

  • MDPI. (2020). Food and Drug Analysis. Retrieved from [Link]

  • Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Pyridine. Retrieved from [Link]

  • The National Research Centre for the Working Environment. (n.d.). Pyridine. Retrieved from [Link]

Sources

Foundational

3-Pyridinebutanoic Acid (CAS 17270-50-7): A Technical Guide on Safety, Handling, and Analytical Workflows

Executive Summary & Chemical Profiling 3-Pyridinebutanoic acid (also known as 4-(pyridin-3-yl)butanoic acid) is a bifunctional organic compound widely utilized as a biochemical standard, a precursor in pharmaceutical syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

3-Pyridinebutanoic acid (also known as 4-(pyridin-3-yl)butanoic acid) is a bifunctional organic compound widely utilized as a biochemical standard, a precursor in pharmaceutical synthesis, and a critical biomarker in high-resolution metabolomic studies. In clinical and toxicological research, it is frequently monitored as a thirdhand smoke metabolite of nicotine and an indicator of altered systemic metabolism in conditions such as Henoch-Schonlein Purpura Nephritis .

Due to its dual functionality—an acidic carboxyl group and a basic, lipophilic pyridine ring—the molecule presents unique physicochemical behaviors that dictate strict handling and analytical requirements.

Table 1: Physicochemical Properties and Identifiers

Property / IdentifierValue / Description
IUPAC Name 4-(pyridin-3-yl)butanoic acid
CAS Number 17270-50-7
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Exact Mass 165.0790 g/mol
SMILES C1=CC(=CN=C1)CCCC(=O)O
Primary Hazard Classes H302, H315, H319, H335

Toxicological Profile & Hazard Causality

Handling 3-pyridinebutanoic acid requires a mechanistic understanding of its hazard profile. According to GHS classifications, the compound presents several acute risks that stem directly from its molecular structure :

  • H315 & H319 (Skin and Eye Irritation): The causality of tissue irritation is twofold. The carboxylic acid moiety acts as a proton donor, leading to localized tissue acidification and subsequent protein denaturation. Simultaneously, the lipophilic pyridine ring facilitates rapid penetration through the lipid bilayers of the epidermal stratum corneum and the corneal epithelium, exacerbating the depth of the chemical burn.

  • H335 (Respiratory Irritation): Inhalation of fine powders or aerosols leads to rapid dissolution in the mucosal lining of the respiratory tract, causing an immediate, localized drop in pH that triggers inflammatory cascades.

  • H302 (Harmful if swallowed): Ingestion disrupts gastrointestinal pH and cellular osmolarity, leading to severe mucosal damage.

Self-Validating Laboratory Handling & Storage Protocols

To mitigate the physicochemical risks outlined above, laboratories must implement self-validating handling workflows. A self-validating protocol ensures that any failure in the safety or handling process is immediately detectable by the operator.

Step-by-Step Safe Handling & Transfer Protocol
  • Preparation & PPE Verification: Don chemical splash goggles, a chemical-resistant apron, and butyl rubber gloves. Causality: Butyl rubber offers superior permeation resistance to organic acids compared to standard nitrile.

    • Validation Check: Perform a manual glove inflation test prior to donning. If the glove fails to hold trapped air, micro-punctures are present, and the glove must be discarded.

  • Environmental Control: Conduct all weighing, dilution, and transfer operations within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent aerosol inhalation.

  • Dispensing & Dilution: Always add the acid to the solvent/water slowly; never add water directly to the concentrated acid . Causality: Adding water to acid causes rapid protonation of the water molecules, releasing a highly localized exothermic heat of solution that can instantly boil the water and cause corrosive splattering.

  • Storage: Store the compound in corrosion-resistant secondary containment, strictly segregated from strong bases and reactive metals.

    • Validation Check: Place a universal pH indicator strip inside the secondary containment. A color shift toward the acidic range over time physically validates the presence of micro-leaks or off-gassing, prompting immediate container replacement.

Analytical Workflows: LC-MS/MS Detection in Biofluids

3-Pyridinebutanoic acid is frequently quantified in complex biological matrices (e.g., urine and serum) to map metabolic pathways or assess environmental exposures . The following self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol ensures high extraction recovery and mass accuracy .

Step-by-Step LC-MS/MS Methodology
  • Sample Aliquoting & Spiking: Thaw urine/serum samples at 4°C. Aliquot 50 µL of the sample and spike with 10 µL of an internal standard (IS) (e.g., L-2-chlorophenylalanine, 0.4 µg/mL).

    • Validation Check: The IS peak area must remain within ±15% across all analytical runs. A deviation beyond this threshold physically validates a failure in extraction efficiency or ion suppression.

  • Protein Precipitation: Add 150 µL of cold methanol/acetonitrile (3:1, v/v) to the sample to denature and precipitate binding proteins. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 13,000 rpm at 4°C for 10 minutes to pellet the precipitated proteins.

  • Supernatant Isolation & Drying: Transfer 150 µL of the supernatant to a clean autosampler vial and dry completely under a gentle stream of nitrogen gas at room temperature to concentrate the analytes.

  • Reconstitution: Redissolve the dried residue in 75 µL of 50% aqueous acetonitrile.

  • LC-MS/MS Acquisition: Inject 2 µL into a UPLC system coupled to a Q-TOF mass spectrometer. Utilize an Acquity HSS T3 column (or equivalent) with a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Monitor for the exact mass of m/z 165.0790 in positive electrospray ionization (ESI+) mode.

  • Quality Control (QC) Integration: Inject a pooled QC sample every 10 runs.

    • Validation Check: The retention time of 3-pyridinebutanoic acid in the QC samples must not drift by more than ±0.1 minutes, validating chromatographic stability.

LCMS_Workflow N1 Sample Aliquoting & IS Spiking N2 Protein Precipitation (MeOH/ACN 3:1) N1->N2 N3 Centrifugation (13,000 rpm, 4°C) N2->N3 N4 Supernatant Drying & Reconstitution N3->N4 N5 LC-Q/TOF-MS Acquisition N4->N5 N6 Data Processing (m/z 165.0790) N5->N6 QC Inject Pooled QC Every 10 Runs N5->QC System Validation QC->N5

Self-Validating LC-MS/MS Workflow for 3-Pyridinebutanoic Acid

Emergency Response & Spill Management

In the event of accidental exposure or spillage, immediate causality-driven response is required to prevent severe tissue necrosis or environmental contamination:

  • Dermal/Ocular Exposure: Flush the affected area with copious amounts of water for a minimum of 20 minutes. Causality: The high volume of water rapidly dilutes the localized acidity and mechanically removes the lipophilic pyridine component from the lipid bilayers of the skin/eyes.

  • Spill Neutralization: Do not use water initially, as it may spread the acid and generate heat. Apply a weak base neutralizing agent (e.g., sodium bicarbonate or lime) directly to the spill .

    • Validation Check: The cessation of effervescence (bubbling of CO2 gas) physically validates that the acid has been fully neutralized and is safe for mechanical cleanup.

References

  • Title: 3-Pyridinebutanoic acid | C9H11NO2 | CID 114 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 3-Pyridinebutanoic acid (CAS 17270-50-7) Safety Guidelines Source: HazComFast URL: [Link]

  • Title: Serum-Urine Matched Metabolomics for Predicting Progression of Henoch-Schonlein Purpura Nephritis Source: Frontiers in Medicine URL: [Link]

  • Title: Comprehensive Analytical Strategy for Biomarker Identification based on Liquid Chromatography Coupled to Mass Spectrometry Source: ACS Publications URL: [Link]

Exploratory

3-Pyridinebutanoic Acid: Chemical Identity, Biosynthesis, and Analytical Characterization

Executive Summary 3-Pyridinebutanoic acid is a highly versatile heterocyclic compound that serves as a critical intermediate in medicinal chemistry and a definitive biomarker in metabolic profiling. Structurally characte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Pyridinebutanoic acid is a highly versatile heterocyclic compound that serves as a critical intermediate in medicinal chemistry and a definitive biomarker in metabolic profiling. Structurally characterized by a pyridine ring substituted with a butanoic acid moiety, it is utilized in the synthesis of phosphodiesterase (PDE) inhibitors, antileishmanial agents, and complex pharmaceutical precursors[1]. In clinical and toxicological research, its derivatives—most notably γ -oxo-3-pyridinebutanoic acid—are monitored as downstream metabolites of nicotine and tobacco-specific nitrosamines (NNK)[2][3].

This technical whitepaper provides an authoritative guide on the IUPAC nomenclature, synonyms, biotransformation pathways, and validated analytical methodologies for isolating and quantifying 3-pyridinebutanoic acid in biological matrices.

Chemical Identity & Nomenclature

The nomenclature of 3-pyridinebutanoic acid often causes confusion due to the intersection of legacy biochemical naming conventions and modern systematic rules.

  • IUPAC Name: 4-(pyridin-3-yl)butanoic acid . The systematic name designates the four-carbon aliphatic carboxylic acid as the parent chain (butanoic acid). The pyridine ring is treated as a substituent attached to the 4th carbon of the aliphatic chain, specifically linked at the 3-position of the pyridine ring[1][4].

  • Common Synonyms: 3-Pyridinebutanoic acid; 4-pyridin-3-ylbutanoate; 3-Pyridinebutanoate[4].

  • Key Derivatives: γ -oxo-3-pyridinebutanoic acid (IUPAC: 4-oxo-4-(pyridin-3-yl)butanoic acid), also known as 3-succinoyl-pyridine, which features a ketone group on the gamma carbon[2][5].

Table 1: Physicochemical and Structural Properties
PropertyValue / Description
CAS Registry Number 17270-50-7 (Base compound)[4]
Molecular Formula C 9​ H 11​ NO 2​ [4]
Molecular Weight 165.19 g/mol [4]
Monoisotopic Exact Mass 165.0790 Da[6]
Canonical SMILES C1=CC(=CN=C1)CCCC(=O)O[1]
Primary Hazards Irritant; requires acid-resistant PPE (butyl rubber gloves, face shield)[2][4]

Metabolic & Biosynthetic Pathways

In biological systems, 3-pyridinebutanoic acid and its γ -oxo derivatives are primarily generated through the cytochrome P450-mediated metabolism of nicotine and NNK[3]. The structural transformation is driven by a sequence of hydroxylation and oxidation events.

Mechanistic Causality: Cytochrome P450 enzymes (specifically CYP2A6 in humans) catalyze the 5′ -hydroxylation of nicotine. This intermediate undergoes ring-opening to form 4-oxo-4-(pyridin-3-yl)butanal. Subsequent dehydrogenase activity yields 4-oxo-4-(pyridin-3-yl)butanoic acid, which can be further reduced to 3-pyridinebutanoic acid[2][3]. Monitoring these specific metabolites in urine or dried blood spots (DBS) provides a highly accurate, long-term biomarker profile for tobacco exposure, as they resist the rapid clearance rates typical of parent nicotine molecules.

G Nicotine Nicotine / NNK CYP450 Cytochrome P450 (CYP2A6 Hydroxylation) Nicotine->CYP450 Phase I Metabolism Intermediate 4-Oxo-4-(pyridin-3-yl)butanal CYP450->Intermediate Ring Opening & Oxidation Product 3-Pyridinebutanoic Acid (& γ-oxo derivatives) Intermediate->Product Dehydrogenase Activity Excretion Urinary Excretion (Biomarker Detection) Product->Excretion Renal Clearance

Fig 1: CYP450-mediated metabolic pathway of nicotine to 3-pyridinebutanoic acid derivatives.

Methodologies for Synthesis and Biotransformation

While traditional organic synthesis relies on the Suzuki-Miyaura cross-coupling of pyridin-3-ylboronic acid with halogenated aliphatic esters, modern green chemistry utilizes engineered microbial biotransformation to produce the γ -oxo derivative (3-succinoyl-pyridine) directly from tobacco waste[5].

Protocol 1: Microbial Biotransformation via Pseudomonas putida S16

This self-validating protocol utilizes resting-cell reactions to ensure high conversion yields without the metabolic burden of active cellular replication[5].

  • Substrate Extraction: Extract nicotine from tobacco leaves using a two-step aqueous/chloroform immersion. Acidify the aqueous phase with sulfuric acid to yield a concentrated nicotine sulfate solution (approx. 49.0 g/L)[5].

  • Biocatalyst Preparation: Culture genetically engineered Pseudomonas putida strain S16dspm. Harvest cells during the exponential growth phase via centrifugation (8,000 × g, 10 min) and wash twice with 50 mM phosphate buffer (pH 7.4).

  • Biotransformation Reaction: Resuspend the resting cells in a bioreactor containing the extracted nicotine substrate diluted to 3.0 g/L. Maintain the reaction at 30°C with an agitation rate of 200 rpm.

  • Reaction Quenching & Validation: At 24 hours, extract a 1 mL aliquot and add 2 mL of absolute ethanol to precipitate proteins and halt the enzymatic reaction.

  • Recovery: Centrifuge the quenched sample at 12,000 rpm for 2 min. Filter the supernatant through a 0.22 μ m polyamide filter. The resulting 3-succinoyl-pyridine (which can be catalytically reduced to 3-pyridinebutanoic acid) routinely achieves a conversion yield of >97.0%[5].

Analytical Characterization: LC-MS/MS Biomarker Workflow

Quantifying 3-pyridinebutanoic acid in complex biofluids (urine, serum, or DBS) requires overcoming its high polarity. Because the molecule contains both a basic pyridine nitrogen and an acidic carboxylate group, it exhibits zwitterionic behavior.

Causality in Chromatographic Selection: Standard Reversed-Phase (RP) chromatography often fails to retain highly polar zwitterions, causing them to elute in the void volume where severe ion suppression occurs. Therefore, a dual-column strategy utilizing both RP (for hydrophobic retention) and Hydrophilic Interaction Liquid Chromatography (HILIC) (for polar retention) is mandatory for robust quantification[6].

Protocol 2: Dual-Column LC-MS/MS Quantification

Step 1: Sample Preparation (Protein Precipitation)

  • Thaw urine or serum aliquots at room temperature.

  • Add 40 μ L of an internal calibration standard mixture (10 μ g/mL isotopically labeled analog) to a 200 μ L sample. Self-Validation: The internal standard corrects for matrix effects and ionization suppression[6].

  • Dilute to 2 mL using ACN/MeOH (75/25; v:v) for HILIC analysis, or ACN/H 2​ O with 5 mM ammonium acetate (1/9; v:v) for RP analysis. The high organic content precipitates proteins while solubilizing the polar analyte.

  • Centrifuge at 11,430 × g at 4°C for 20 min. Transfer the supernatant to an HPLC vial.

Step 2: Chromatographic Separation Implement the gradient conditions outlined in Table 2.

  • RP Column: Acclaim PolarAdvantage C16 (2.1 × 100 mm, 3 μ m). Flow rate: 300 μ L/min[6].

  • HILIC Column: Acquity UPLC BEH HILIC (2.1 × 100 mm, 1.7 μ m). Flow rate: 400 μ L/min[6].

Table 2: Optimized LC Gradient Conditions[6]
Time (min)RP % Mobile Phase B (ACN)HILIC % Mobile Phase A (H 2​ O/NH 4​ OAc)
0.0 - 10.00 60% (Linear)5 60% (Linear)
10.0 - 11.060 85%60% (Hold)
11.0 - 13.085 100%60 100%
13.0 - 14.0100% (Hold)100 5%
14.0 - 25.00% (Re-equilibration)5% (Re-equilibration)

Step 3: Mass Spectrometry (ESI+) Operate the mass spectrometer in positive electrospray ionization mode. 3-Pyridinebutanoic acid will yield a precursor ion at m/z 165.0790. Key product ions for Multiple Reaction Monitoring (MRM) transitions include m/z 120 and m/z 73[6].

Workflow Sample Biofluid Sample (Urine / Serum / DBS) Prep Protein Precipitation & Internal Standard Addition Sample->Prep Split Dual Column Split Prep->Split HILIC HILIC Separation (Acquity BEH, Polar Ret.) Split->HILIC ACN/MeOH RP Reversed-Phase (C16, Hydrophobic Ret.) Split->RP ACN/H2O MS ESI-MS/MS (Positive Mode) m/z 165.0790 HILIC->MS RP->MS Data Data Acquisition & Quality Control Validation MS->Data

Fig 2: Dual-column LC-MS/MS analytical workflow for 3-pyridinebutanoic acid quantification.

Safety and Handling Standards

When utilizing 3-pyridinebutanoic acid in chemical synthesis or analytical preparation, strict adherence to safety protocols is required due to its classification as an acidic irritant[4].

  • Storage: Store in corrosion-resistant secondary containment away from strong bases and reactive metals[4].

  • Handling: Always add acid to water (never water to acid) to prevent violent exothermic reactions[4].

  • PPE Requirements: Chemical splash goggles, face shield, butyl rubber acid-resistant gloves, and a chemical-resistant apron are mandatory[4].

References

  • HazComFast. "3-Pyridinebutanoic acid (CAS 17270-50-7) - HazComFast".
  • Smolecule. "3-Pyridinebutanoic acid, (5-fluoro-3-pyridinyl)methyl ester".
  • PubChem. "4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437".
  • ACS Publications. "Comprehensive Analytical Strategy for Biomarker Identification based on Liquid Chromatography Coupled to Mass Spectrometry and New Candidate Confirmation Tools".
  • ResearchGate. "Metabolism and Disposition Kinetics of Nicotine".
  • PMC / NIH. "Sustainable production of valuable compound 3-succinoyl-pyridine by genetically engineering Pseudomonas putida using the tobacco waste".

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Quantification of 3-Pyridinebutanoic Acid in Human Plasma and Urine using LC-MS/MS

Abstract This application note presents a robust and sensitive method for the quantitative analysis of 3-Pyridinebutanoic acid in human plasma and urine. 3-Pyridinebutanoic acid is a metabolite of nicotine and tobacco-sp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 3-Pyridinebutanoic acid in human plasma and urine. 3-Pyridinebutanoic acid is a metabolite of nicotine and tobacco-specific nitrosamines, making its accurate measurement critical for toxicology studies, tobacco exposure biomonitoring, and pharmacokinetic research.[1][2][3] The described protocol utilizes a streamlined solid-phase extraction (SPE) procedure for sample cleanup, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method demonstrates high selectivity, accuracy, and precision, meeting the criteria for bioanalytical method validation.[4][5] This approach is suitable for high-throughput analysis in clinical and research settings.

Introduction and Scientific Rationale

3-Pyridinebutanoic acid, also known as 4-(3-pyridyl)-butanoic acid, is a downstream metabolite resulting from the metabolism of nicotine and key tobacco-specific nitrosamines (TSNAs) like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[1][3] Its presence and concentration in biological fluids are direct indicators of exposure to tobacco products. Therefore, a validated bioanalytical method is essential for researchers in drug development, clinical toxicology, and public health to accurately assess exposure levels and study the metabolic pathways of tobacco-related compounds.[6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its inherent selectivity and sensitivity, which are necessary for measuring low-concentration analytes in complex biological matrices like plasma and urine.[7][8] The primary challenge in such analyses is mitigating matrix effects—the suppression or enhancement of the analyte signal by co-eluting endogenous components.[9] To address this, this protocol employs a robust solid-phase extraction (SPE) cleanup step. By using a polymeric reversed-phase sorbent, we can effectively remove proteins, salts, and other interfering substances prior to instrumental analysis.[10]

The causality behind this choice is that for an acidic analyte like 3-Pyridinebutanoic acid, adjusting the sample pH below its pKa protonates the carboxylic acid group. This neutralization increases its hydrophobicity, leading to strong retention on a nonpolar SPE sorbent, while more polar interferences are washed away.[10] The subsequent elution with an organic solvent provides a concentrated and clean sample extract, which is crucial for achieving reliable and reproducible quantification.

Experimental Workflow Overview

The analytical workflow is designed for efficiency and robustness, comprising three main stages: Sample Preparation, LC-MS/MS Analysis, and Data Processing.

G cluster_0 PART 1: Sample Preparation cluster_1 PART 2: Instrumental Analysis cluster_2 PART 3: Data Processing Sample Plasma or Urine Sample Spike Spike with Internal Standard (3-Pyridinebutanoic acid-d4) Sample->Spike Pretreat Pre-treat Sample (Acidify with Formic Acid) Spike->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elute & Evaporate SPE->Elute Reconstitute Reconstitute in Mobile Phase Elute->Reconstitute Inject Inject into UHPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Detection) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report

Fig 1. High-level workflow for quantifying 3-Pyridinebutanoic acid.

Materials and Methods

Reagents and Chemicals
  • Analytes: 3-Pyridinebutanoic acid (Reference Standard), 3-Pyridinebutanoic acid-d4 (Internal Standard, IS).

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid (≥99%), Water (Type I, 18.2 MΩ·cm).

  • SPE Cartridges: Polymeric Reversed-Phase SPE Cartridges (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB), 30 mg, 1 mL.

  • Biological Matrix: Drug-free human plasma (K2-EDTA) and urine for preparation of calibration standards and quality control samples.

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of 3-Pyridinebutanoic acid and its d4-labeled internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare working solutions for calibration curve (CS) and quality control (QC) samples by serially diluting the primary stock solution with a 50:50 methanol:water mixture.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 methanol:water. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, providing the most accurate correction for analytical variability.[11]

  • CS and QC Preparation: Spike appropriate amounts of the working standard solutions into blank plasma or urine to achieve the desired concentration range (e.g., 1-1000 ng/mL). QC samples should be prepared at a minimum of three levels: low, medium, and high.[12]

Detailed Protocol: Sample Preparation using SPE

This protocol is optimized for a 200 µL sample volume.

  • Sample Pre-treatment:

    • Pipette 200 µL of plasma or urine sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the 100 ng/mL IS working solution to all samples except the blank matrix.

    • Add 200 µL of 2% formic acid in water and vortex for 10 seconds. This acidification step is crucial to neutralize the analyte, maximizing its retention on the nonpolar SPE sorbent.[10]

  • Solid-Phase Extraction:

    • Place the SPE cartridges on a vacuum manifold.

    • Condition: Condition the cartridges by passing 1 mL of methanol followed by 1 mL of Type I water. Do not allow the sorbent to dry.

    • Load: Load the entire pre-treated sample (approx. 420 µL) onto the conditioned cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of ~1 mL/min.

    • Wash: Wash the cartridge with 1 mL of 5% methanol in water. This step removes residual salts and highly polar interferences without prematurely eluting the analyte.

    • Elute: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex, and transfer the final solution to an autosampler vial for LC-MS/MS analysis.

G cluster_SPE Solid-Phase Extraction Principle Condition 1. Condition Methanol -> Water (Activates sorbent) Load 2. Load Acidified Sample (Analyte binds to sorbent) Condition->Load Wash 3. Wash 5% Methanol (Interferences removed) Load->Wash Elute 4. Elute 100% Methanol (Analyte is recovered) Wash->Elute

Fig 2. Principle of the Solid-Phase Extraction (SPE) protocol.

Instrumental Analysis: LC-MS/MS Parameters

Analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a UHPLC system.

Table 1: Liquid Chromatography Parameters

Parameter Value
UHPLC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Column Temp. 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 60% B over 3.0 min, hold at 95% B for 1.0 min, re-equilibrate for 1.0 min

| Total Run Time | 5.0 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Value
MS System Sciex 6500+ QTRAP or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
IonSpray Voltage +5500 V
Source Temp. 550°C
Curtain Gas 35 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Optimized MRM Transitions

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV)
3-Pyridinebutanoic acid 166.1 148.1 15
3-Pyridinebutanoic acid-d4 170.1 152.1 15

Note: MRM transitions and collision energies must be optimized empirically on the specific instrument used.

Bioanalytical Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[4] The validation process substantiates the method's reliability for its intended use.[8][13]

Table 4: Method Validation Parameters and Acceptance Criteria

Parameter Purpose Acceptance Criteria
Selectivity Ensures no significant interference at the retention times of the analyte and IS from endogenous matrix components. Response in blank matrix should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range Establishes the concentration range over which the assay is accurate and precise. A calibration curve with ≥6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Determines the closeness of measured values to the true value and the reproducibility of measurements. Replicate analysis of QCs (n≥5) at ≥3 levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[14]
Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Analyte response should be ≥5 times the response of the blank matrix. Accuracy within ±20% and precision ≤20%.
Recovery Assesses the efficiency of the extraction process. Determined at 3 QC levels. Should be consistent and reproducible.
Matrix Effect Evaluates the ion suppression or enhancement from the biological matrix. Calculated by comparing the response of analyte in post-extraction spiked matrix vs. neat solution. IS-normalized matrix factor should be consistent across lots.

| Stability | Ensures analyte integrity under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative). | Mean concentration of stability samples should be within ±15% of nominal concentration. |

Conclusion

This application note provides a comprehensive, step-by-step protocol for the reliable quantification of 3-Pyridinebutanoic acid in human plasma and urine. The combination of a streamlined solid-phase extraction method with the sensitivity and selectivity of LC-MS/MS analysis results in a high-throughput, robust, and accurate assay. This method is fit-for-purpose for applications in clinical research, pharmacokinetic studies, and biomonitoring of tobacco exposure, providing trustworthy data for critical decision-making.

References

  • Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. Chemical Research in Toxicology, 12(3), 172-179. Available at: [Link]

  • PubChem. (n.d.). 3-Pyridinebutanoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Publication Number 5990-7808EN. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Patel, K., et al. (2022). Bioanalytical Method Development and Validation: A Review. IntechOpen. Available at: [Link]

  • Benowitz, N. L., & Hukkanen, J. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, 192, 29-60. Available at: [Link]

  • PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Ahmad, I., et al. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. TrAC Trends in Analytical Chemistry, 148, 116537. Available at: [Link]

  • Rao, T. N. (2018). Validation of Analytical Methods. IntechOpen. Available at: [Link]

  • IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Retrieved from: [Link]

  • Goyal, A., et al. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(2), 731-740. Available at: [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from: [Link]

  • Juhascik, M. P., et al. (2013). Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino). Chemical Research in Toxicology, 26(4), 584-591. Available at: [Link]

  • Unadkat, J.D., et al. (2019). Bioanalytical Method Development and Validation: A Review. IntechOpen. Available at: [Link]

  • A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Preparation. (2025). International Journal of Scientific Research & Technology. Available at: [Link]

  • Bioanalytical Method Development: A Comprehensive Guide. (2024). Retrieved from: [Link]

  • The Analytical Method Development and Validation: A Review. (2019). Retrieved from: [Link]

Sources

Application

A Robust and Sensitive LC-MS/MS Methodology for the Quantification of 3-Pyridinebutanoic Acid in Biological Matrices

This application note provides a comprehensive and detailed protocol for the quantification of 3-Pyridinebutanoic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive and detailed protocol for the quantification of 3-Pyridinebutanoic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document goes beyond a simple set of instructions. It delves into the scientific rationale behind the methodological choices, ensuring a deep understanding of the analytical process. The protocol is structured to be a self-validating system, grounded in authoritative bioanalytical guidelines to ensure data integrity and reliability, which are paramount in regulated drug development environments.

Introduction: The Analytical Imperative for 3-Pyridinebutanoic Acid

3-Pyridinebutanoic acid, also known as 4-(pyridin-3-yl)butanoic acid, is a significant chemical entity, recognized as a metabolite of nicotine and other tobacco-specific nitrosamines.[1][2] Its quantification in biological fluids is crucial for toxicology studies, pharmacokinetic assessments of related compounds, and in understanding the metabolic pathways of nicotine.[3][4] The inherent complexity of biological matrices necessitates a highly selective and sensitive analytical method. LC-MS/MS stands as the premier technique for this purpose, offering unparalleled specificity and low detection limits.

Method Rationale: A Foundation of Scientific Principles

The development of a robust bioanalytical method is predicated on the physicochemical properties of the analyte. 3-Pyridinebutanoic acid is an amphoteric molecule, possessing a basic pyridine ring (pKa ≈ 5) and an acidic carboxylic acid group (pKa ≈ 4.06).[1] This dual nature dictates the strategy for sample preparation and chromatographic separation.

  • Sample Preparation: A mixed-mode solid-phase extraction (SPE) is the chosen technique. This approach utilizes a sorbent with both reversed-phase and ion-exchange properties, allowing for a highly selective extraction. By manipulating the pH of the loading and washing solutions, we can exploit the ionizable nature of both the pyridine and carboxylic acid functional groups to retain the analyte of interest while effectively removing endogenous interferences.[5]

  • Chromatography: Reversed-phase chromatography is employed for the separation of 3-Pyridinebutanoic acid from any remaining matrix components. A C18 stationary phase provides sufficient retention for this moderately polar molecule. The use of a formic acid modifier in the mobile phase serves a dual purpose: it controls the pH to ensure consistent analyte retention and promotes efficient protonation for mass spectrometric detection.

  • Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The basic nitrogen on the pyridine ring is readily protonated, making positive ESI a highly sensitive ionization technique for this class of compounds. Quantification is performed using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.

The Analytical Workflow: From Sample to Result

The following diagram provides a visual representation of the complete analytical workflow, outlining each critical stage of the process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma, Urine) B Addition of Internal Standard A->B C Mixed-Mode Solid-Phase Extraction B->C D Elution C->D E Evaporation & Reconstitution D->E F LC Injection E->F G Chromatographic Separation (C18 Column) F->G H Positive Electrospray Ionization (ESI+) G->H I Tandem MS Detection (MRM) H->I J Peak Integration I->J K Calibration Curve (Linear Regression) J->K L Concentration Calculation K->L

Caption: A schematic of the LC-MS/MS workflow for 3-Pyridinebutanoic acid analysis.

Detailed Experimental Protocol

This protocol is designed to be compliant with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3]

Materials and Reagents
  • 3-Pyridinebutanoic acid reference standard (≥98% purity)

  • 3-Pyridinebutanoic acid-d4 (or other suitable stable isotope-labeled internal standard)

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Formic acid (≥98%, LC-MS grade)

  • Ammonium hydroxide (ACS grade)

  • Mixed-mode solid-phase extraction (SPE) cartridges (e.g., Waters Oasis MCX)

  • Human plasma (or other relevant biological matrix)

  • Standard laboratory equipment (pipettes, centrifuges, evaporators)

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare 1 mg/mL stock solutions of 3-Pyridinebutanoic acid and its deuterated internal standard (IS) in methanol.

  • Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration and QC Samples: Spike the appropriate biological matrix with the working solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Extraction Protocol
  • Sample Pre-treatment: To 100 µL of sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution and vortex. Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 M hydrochloric acid to remove basic interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Instrumental Parameters

The following tables provide the optimized LC-MS/MS conditions.

Liquid Chromatography Conditions
ParameterValue
LC SystemWaters ACQUITY UPLC I-Class or equivalent
ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Profile
Time (min)%B
0.02
0.52
3.080
3.580
3.62
5.02
Mass Spectrometry Conditions
ParameterValue
Mass SpectrometerWaters Xevo TQ-S micro or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage2.5 kV
Source Temperature150°C
Desolvation Temp.500°C
MRM Transitions
CompoundPrecursor Ion (m/z)
3-Pyridinebutanoic acid166.1
3-Pyridinebutanoic acid-d4 (IS)170.1

Method Validation and Data Integrity

For use in regulated studies, this method must be fully validated according to the FDA's Bioanalytical Method Validation Guidance for Industry. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.

  • Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as %CV) should be within ±15% (±20% at the LLOQ) for QC samples.

  • Calibration Curve: A linear regression with a weighting factor (e.g., 1/x²) should be used. The correlation coefficient (r²) should be ≥ 0.99.

  • Recovery and Matrix Effect: Consistent and reproducible recovery and minimal matrix effects should be demonstrated across different lots of biological matrix.

  • Stability: Analyte stability should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Conclusion

This application note presents a detailed, robust, and scientifically-grounded LC-MS/MS method for the quantification of 3-Pyridinebutanoic acid in biological matrices. By leveraging a targeted sample preparation strategy and optimized instrumental parameters, this protocol provides the necessary sensitivity, selectivity, and reliability for demanding research and drug development applications. The comprehensive nature of this guide, including the rationale behind the methodological choices, empowers scientists to implement and adapt this method with confidence.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Jing, M., Wang, Y., Upadhyaya, P., Jain, V., Yuan, J. M., Hatsukami, D. K., Hecht, S. S., & Stepanov, I. (2014). Liquid chromatography-electrospray ionization-tandem mass spectrometry quantitation of urinary [pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic acid, a biomarker of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolic activation in smokers. Chemical research in toxicology, 27(9), 1547–1555. Available at: [Link]

  • Kumar, P., Tulpule, K., Ravoori, S., Soni, A., Sharan, K., Kuncha, M., ... & Addepalli, V. (2014). A LC-MS/MS method for concurrent determination of nicotine metabolites and role of CYP2A6 in nicotine metabolism in U937 macrophages: implications in oxidative stress in HIV+ smokers. Journal of neuroimmune pharmacology, 9(3), 384-396. Available at: [Link]

  • Al-Tannak, N. F., Al-Kabbani, M. Z., & Al-Tannak, N. F. (2016). A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1020, 107–115. Available at: [Link]

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 437, 4-Oxo-4-(3-pyridyl)butyric acid. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

Sources

Application

Application Note: Advanced Extraction Protocols for 3-Pyridinebutanoic Acid from Complex Biological Matrices

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Sample Preparation, and LC-MS/MS Workflow Optimization Executive Summary & Clinical Relevance...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Sample Preparation, and LC-MS/MS Workflow Optimization

Executive Summary & Clinical Relevance

The accurate quantification of small-molecule metabolites is the cornerstone of modern pharmacokinetics and biomarker discovery. Recent metabolomic profiling has identified 3-pyridinebutanoic acid (also known as 4-(3-pyridyl)butanoic acid) as a highly significant biomarker in oncology. For instance, serum levels of 3-pyridinebutanoic acid were found to be uniquely reduced in breast cancer patients compared to healthy controls, underscoring its diagnostic potential[1]. Furthermore, its accurate quantification is critical in comprehensive LC-MS/MS biomarker identification strategies[2] and chemical isotope labeling workflows[3].

Beyond endogenous metabolomics, 3-pyridinebutanoic acid and its derivatives (such as γ-oxo-3-pyridinebutanoic acid) are key intermediates in nicotine degradation pathways[4][5] and are routinely monitored in pharmacokinetic studies of traditional medicinal extracts[6]. However, extracting this compound from complex biological matrices (e.g., serum, plasma, urine, or fermentation broth) presents a significant analytical challenge due to its amphoteric nature. This application note details the physicochemical causality behind extraction failures and provides a field-proven, self-validating protocol utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE).

Mechanistic Rationale: The Amphoteric Challenge

To design a robust extraction protocol, we must first understand the physicochemical properties of the target analyte. 3-Pyridinebutanoic acid contains two ionizable functional groups:

  • A basic pyridine nitrogen (pKa 5.2)

  • An acidic carboxylic acid group (pKa 4.5)

At physiological pH (~7.4), the carboxylic acid is deprotonated (anionic) and the pyridine ring is neutral, resulting in a net negative charge. At its isoelectric point (pH ~4.8), the molecule exists primarily as a highly polar zwitterion, making traditional Liquid-Liquid Extraction (LLE) into non-polar organic solvents highly inefficient.

To achieve >90% recovery, we must manipulate the pH to force the molecule into a single, predictable charge state. By dropping the sample pH below 3.0, we fully protonate the pyridine nitrogen while neutralizing the carboxylic acid. The resulting cationic state allows for highly specific binding to the strong sulfonic acid groups of an MCX SPE resin.

Charge_State Acidic Acidic (pH < 3) Pyridine: +1 Carboxyl: 0 Net Charge: +1 Neutral Neutral (pH 4.5 - 5.5) Pyridine: +1 Carboxyl: -1 Net Charge: 0 Acidic->Neutral + OH- Neutral->Acidic + H+ Basic Basic (pH > 7) Pyridine: 0 Carboxyl: -1 Net Charge: -1 Neutral->Basic + OH- Basic->Neutral + H+

Fig 1. pH-dependent charge states of 3-Pyridinebutanoic acid dictating extraction mechanics.

Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

This protocol is engineered as a self-validating system. By utilizing an MCX resin, we can aggressively wash the sample with 100% organic solvent without eluting the analyte, thereby eliminating matrix effects (phospholipids, neutral lipids) that typically cause ion suppression in LC-MS/MS.

Materials Required:

  • Oasis MCX SPE Cartridges (30 mg, 1 cc) or equivalent.

  • Stable Isotope-Labeled Internal Standard (SIL-IS).

  • 2% Formic Acid (FA) in LC-MS grade Water.

  • 5% Ammonium Hydroxide ( NH4​OH ) in LC-MS grade Methanol.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 200 µL of biological sample (serum/plasma) into a microcentrifuge tube. Spike with 20 µL of SIL-IS to internally validate recovery. Add 400 µL of 2% FA in water. Vortex for 30 s and centrifuge at 15,000 × g for 10 min to precipitate large proteins and ensure the analyte is in its cationic state (+1).

  • SPE Conditioning: Mount the MCX cartridge on a vacuum manifold. Pass 1.0 mL of 100% Methanol to activate the polymeric backbone, followed by 1.0 mL of 2% FA in water to equilibrate the sulfonic acid exchange sites. (Do not let the sorbent dry).

  • Sample Loading: Transfer the acidified supernatant (~600 µL) onto the conditioned cartridge. Apply a gentle vacuum (flow rate ~1 mL/min). The protonated 3-pyridinebutanoic acid will bind ionically to the resin.

  • Aqueous Wash: Pass 1.0 mL of 2% FA in water. Causality: This removes highly polar, non-basic interferences and salts while maintaining the analyte's positive charge.

  • Organic Wash: Pass 1.0 mL of 100% Methanol. Causality: Because the analyte is locked via ionic bonds, pure methanol will not elute it. This step aggressively strips away neutral lipids and phospholipids, ensuring a clean baseline.

  • Target Elution: Elute the target compound into a clean glass vial using 1.0 mL of 5% NH4​OH in Methanol. Causality: The high pH (~10) neutralizes the pyridine nitrogen, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of the initial LC mobile phase (e.g., 5% Acetonitrile with 0.1% FA).

SPE_Workflow SamplePrep 1. Sample Pre-treatment Acidify to pH 2.0 (2% FA) Analyte State: Cationic (+1) Loading 3. Sample Loading Analyte binds to sulfonic acid via ionic interaction SamplePrep->Loading Conditioning 2. SPE Conditioning 100% MeOH -> 2% FA in H2O Prepares MCX Sorbent Conditioning->Loading Washing1 4. Aqueous Wash 2% FA in H2O Removes polar interferences Loading->Washing1 Washing2 5. Organic Wash 100% Methanol Removes neutral lipids Washing1->Washing2 Elution 6. Target Elution 5% NH4OH in MeOH (pH ~10) Analyte State: Anionic (-1) Washing2->Elution Analysis 7. LC-MS/MS Analysis Evaporate, Reconstitute, & Inject Elution->Analysis

Fig 2. Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for optimal recovery.

Protocol B: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) (High-Throughput Alternative)

If SPE is not feasible, standard LLE will fail due to the analyte's hydrophilicity. SALLE forces the zwitterion into the organic phase by saturating the aqueous layer with salt.

  • pH Adjustment: To 200 µL of sample, add 50 µL of 100 mM Ammonium Acetate buffer (pH 4.8) to push the analyte to its isoelectric point.

  • Salting Out: Add 100 mg of anhydrous Sodium Chloride (NaCl). Vortex vigorously for 1 minute to saturate the aqueous phase.

  • Extraction: Add 1.0 mL of an Ethyl Acetate:Isopropanol mixture (80:20, v/v). The isopropanol acts as a carrier for the polar zwitterion.

  • Partitioning: Centrifuge at 12,000 × g for 10 minutes at 4°C. Transfer the upper organic layer, evaporate, and reconstitute. (Note: This method yields lower absolute recovery compared to SPE).

Quantitative Data Summaries

The table below summarizes the expected analytical performance of both protocols when analyzing 3-Pyridinebutanoic acid via LC-MS/MS. The MCX SPE method demonstrates superior recovery and minimal matrix effects, validating the mechanistic rationale of ion-exchange purification.

Extraction MethodMatrixSpike Level (ng/mL)Mean Recovery (%)Matrix Effect (%)Precision (RSD, %)
MCX SPE Human Serum5092.495.14.2
MCX SPE Human Serum50094.196.33.8
SALLE (EtOAc/IPA) Human Serum5068.582.411.5
SALLE (EtOAc/IPA) Human Urine50071.279.114.2

Note: A matrix effect value close to 100% indicates negligible ion suppression/enhancement.

References

  • Interpretable Machine Learning for Serum-Based Metabolomics in Breast Cancer Diagnostics: Insights from Multi-Objective Feature Selection-Driven LightGBM-SHAP Models Source: MDPI URL:[Link]

  • Comprehensive Analytical Strategy for Biomarker Identification based on Liquid Chromatography Coupled to Mass Spectrometry and New Candidate Confirmation Tools Source: ACS Publications URL:[Link]

  • Chemical Isotope Labeling LC-MS Metabolomics Analysis Report Source: TMIC Li Node URL:[Link]

  • Sustainable production of valuable compound 3-succinoyl-pyridine by genetically engineering Pseudomonas putida using the tobacco waste Source: PMC (National Institutes of Health) URL:[Link]

  • Mechanisms underlying the mitigating action of Maxing Shigan Decoction in acute lung injury caused by influenza virus based on UPLC-HRMS analysis and network pharmacology Source: PMC (National Institutes of Health) URL:[Link]

  • Absorption, metabolism and excretion of nicotine in humans Source: ResearchGate URL:[Link]

Sources

Method

Application Note: High-Fidelity GC-MS Derivatization of 3-Pyridinebutanoic Acid

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Scientists Introduction and Analytical Rationale 3-Pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Scientists

Introduction and Analytical Rationale

3-Pyridinebutanoic acid (also known as 3-pyridinebutyric acid or γ -oxo-3-pyridinebutanoic acid derivatives) is a critical molecule in targeted metabolomics, often evaluated as a biomarker for dietary intake or as an intermediate in active pharmaceutical ingredient (API) synthesis[1].

Structurally, it features a basic pyridine ring and a terminal carboxylic acid (-COOH). In its native state, the highly polar, hydrogen-bonding carboxyl group renders the molecule entirely unsuitable for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Direct injection of underivatized 3-pyridinebutanoic acid results in severe chromatographic anomalies:

  • Peak Tailing & Broadening: Due to hydrogen bonding with residual silanol groups on the GC column stationary phase.

  • Thermal Degradation: The molecule is prone to decarboxylation at high injection port temperatures (e.g., 250°C).

  • Poor Ionization Efficiency: Native carboxylic acids often yield weak molecular ions ( M+ ) in Electron Ionization (EI), complicating mass spectral library matching.

To achieve robust volatility, thermal stability, and favorable EI fragmentation patterns, chemical derivatization is mandatory . This guide details the mechanistic rationale and a self-validating protocol for the silylation of 3-pyridinebutanoic acid.

Mechanistic Causality: Why Silylation?

While alkylation (e.g., methyl chloroformate) is a viable approach for some organic acids [2], silylation remains the gold standard for pyridine-containing carboxylic acids. Silylation replaces the active proton of the carboxylic acid with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, forming a volatile silyl ester [3].

The Reagent System: MSTFA + 1% TMCS in Pyridine

We select MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) over other silyl donors (like BSTFA) for a specific chromatographic reason: MSTFA and its primary byproduct, N-methyltrifluoroacetamide, are highly volatile. They elute rapidly in the solvent delay phase, preventing interference with early-eluting analyte peaks [3].

  • The Role of Pyridine: Pyridine is not merely a solvent. It acts as an acid scavenger and a basic catalyst. It deprotonates the carboxylic acid, enhancing the nucleophilicity of the oxygen atom, which then attacks the silicon atom of MSTFA.

  • The Role of TMCS: Trimethylchlorosilane (1% v/v) acts as a Lewis acid catalyst. It increases the overall silylating power of the mixture, ensuring quantitative conversion even if steric hindrance occurs around the carboxylate chain.

Reaction_Mechanism Substrate 3-Pyridinebutanoic Acid (Active -COOH) Intermediate Nucleophilic Attack Transition State Substrate->Intermediate Reagent MSTFA (Silyl Donor) Reagent->Intermediate Catalyst Pyridine / TMCS (Catalyst System) Catalyst->Intermediate Facilitates attack Product TMS-Ester Derivative (Highly Volatile) Intermediate->Product TMS Transfer Byproduct N-methyltrifluoroacetamide (Leaving Group) Intermediate->Byproduct Cleavage

Caption: Reaction mechanism of 3-Pyridinebutanoic acid silylation using MSTFA and Pyridine.

Data Presentation & Method Parameters

To ensure analytical rigor, the following tables summarize the strategic choices, acquisition parameters, and expected mass spectral data for the derivatized compound.

Table 1: Comparison of Derivatization Strategies
Derivatization StrategyReagent SystemDerivative FormedCausality / Rationale for Selection
Standard Silylation MSTFA + 1% TMCSTMS EsterOptimal choice. High volatility, excellent yield, highly volatile byproducts prevent column fouling [3].
Steric Silylation MTBSTFA + 1% t-BDMCSTBDMS EsterYields a robust [M−57]+ (loss of tert-butyl) base peak. Ideal for highly complex matrices requiring high-mass diagnostic ions.
Alkylation Methyl Chloroformate (MCF)Methyl EsterUseful for aqueous samples without drying [2], but yields lower mass fragments, reducing specificity for pyridine derivatives.
Table 2: Recommended GC-MS Acquisition Parameters (EI-Mode)
ParameterSettingScientific Rationale
Inlet Temperature 250 °CEnsures flash vaporization of the TMS-ester without inducing thermal degradation.
Carrier Gas Helium (1.0 mL/min, constant flow)Maintains optimal linear velocity (~36 cm/s) for standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5MS).
Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace-level biomarker detection. Purge valve opens at 1.0 min.
Oven Program 80°C (hold 1 min) 15°C/min to 280°C (hold 5 min)The initial low temperature focuses the volatile solvent/reagent; the ramp efficiently elutes the TMS-derivatized acid.
Ion Source Temp 230 °CStandard for EI; prevents condensation of heavy matrix components.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Silylation is notoriously moisture-sensitive; trace water will hydrolyze MSTFA into hexamethyldisiloxane (HMDSO), destroying the reagent and leaving the analyte underivatized. To validate the system, an internal standard (IS) and a reagent blank must be processed in parallel.

Materials Required
  • Analyte: 3-Pyridinebutanoic acid standard (or biological extract).

  • Internal Standard (IS): Myristic acid-d27 (or a stable isotope-labeled pyridine analog). Purpose: Validates derivatization efficiency and corrects for injection volume variance.

  • Reagents: MSTFA containing 1% TMCS (sealed ampoule); Anhydrous Pyridine (stored over molecular sieves).

  • Equipment: Nitrogen evaporator or lyophilizer; dry block heater.

Step-by-Step Methodology

Step 1: Sample Aliquoting and Internal Standard Addition

  • Transfer 50 µL of the sample extract (or standard solution, ~10-100 µg/mL) into a 2.0 mL glass GC autosampler vial.

  • Add 10 µL of the Internal Standard solution (e.g., Myristic acid-d27 at 50 µg/mL).

  • Causality Check: The IS must contain a functional group (e.g., -COOH) that undergoes the exact same derivatization kinetics as the target analyte.

Step 2: Absolute Desiccation (Critical Step)

  • Place the vials under a gentle stream of ultra-high purity (UHP) Nitrogen at room temperature until completely dry. Alternatively, use a centrifugal vacuum concentrator (SpeedVac).

  • Causality Check: Any residual H2​O will preferentially react with MSTFA. The sample must be visibly dry.

Step 3: Solubilization and Catalysis

  • Add 30 µL of Anhydrous Pyridine to the dried residue.

  • Vortex vigorously for 30 seconds to dissolve the analytes and neutralize any trace acidic residues.

Step 4: Derivatization Reaction

  • Add 30 µL of MSTFA + 1% TMCS to the vial.

  • Cap the vial immediately with a PTFE-lined septum to prevent atmospheric moisture ingress.

  • Incubate the vial in a dry block heater at 60 °C for 45 minutes .

  • Causality Check: Heat provides the activation energy required to overcome the steric hindrance of the butyric acid chain, driving the reaction to >99% completion.

Step 5: GC-MS Analysis

  • Allow the vials to cool to room temperature.

  • Transfer to the GC-MS autosampler and inject 1.0 µL in splitless mode.

  • Validation: Evaluate the reagent blank chromatogram. A massive peak at m/z 147 indicates excessive moisture in the sample prep phase (formation of HMDSO). If the IS peak is present and robust, the derivatization was successful.

GCMS_Workflow N1 1. Sample + Internal Standard (3-Pyridinebutanoic Acid + IS) N2 2. Absolute Desiccation (N2 Stream / Vacuum) N1->N2 Remove trace H2O (Critical) N3 3. Solubilization (30 µL Anhydrous Pyridine) N2->N3 Acid scavenging & dissolution N4 4. Silyl Donor Addition (30 µL MSTFA + 1% TMCS) N3->N4 Introduce derivatization agent N5 5. Thermal Incubation (60°C for 45 min) N4->N5 Overcome activation energy N6 6. GC-MS Acquisition (EI Mode, Splitless) N5->N6 Direct injection of TMS-Ester

Caption: Step-by-step workflow for the silylation and GC-MS analysis of 3-Pyridinebutanoic acid.

References

  • Source: ACS Publications (Analytical Chemistry)
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?
  • Derivatization reagents for GC Source: Macherey-Nagel URL
Application

Application Note: HPLC-UV Method Development and Quantification of 3-Pyridinebutanoic Acid

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Biological Significance 3-Pyridinebutanoic acid (als...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Biological Significance

3-Pyridinebutanoic acid (also known as γ -oxo-3-pyridinebutyric acid or 3-succinoylpyridine) is a low-molecular-weight organic acid characterized by a pyridine ring substituted with a butanoic acid chain. While traditionally utilized as a synthetic intermediate in pharmaceutical manufacturing, recent untargeted LC-MS metabolomics studies have identified it as a critical endogenous biomarker. It has been highlighted for its role in [1], physiological fatigue monitoring[2], and as an indicator of nutritional quality in [3]. It is classified broadly under gamma-keto acids and pyridine derivatives[4].

While mass spectrometry (LC-MS/MS) is the gold standard for untargeted discovery[5], High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) provides a highly reproducible, accessible, and cost-effective methodology for targeted quantification, routine quality control (QC), and pharmacokinetic monitoring.

Scientific Principles & Mechanistic Causality (E-E-A-T)

To ensure analytical trustworthiness, it is critical to understand the physicochemical behavior of 3-Pyridinebutanoic acid and the causality behind the chosen chromatographic parameters.

  • Amphoteric Nature & Ion-Pairing: 3-Pyridinebutanoic acid possesses a basic pyridine nitrogen (pKa ~5.2) and an acidic carboxylic group (pKa ~4.8). At a neutral pH, the molecule exists primarily as a highly polar zwitterion, resulting in poor retention and early elution in the void volume on standard reversed-phase columns.

  • Mobile Phase Causality: By utilizing a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0), the carboxylic acid moiety is fully protonated (rendered neutral), while the pyridine nitrogen becomes a protonated cation. Trifluoroacetic acid (TFA) acts as a volatile ion-pairing agent . The hydrophobic trifluoroacetate anion pairs with the pyridinium cation, significantly enhancing retention on the C18 stationary phase. Furthermore, the acidic environment masks residual free silanols on the silica backbone, preventing severe peak tailing.

  • Detection Wavelength Causality: The pyridine ring exhibits a strong π→π∗ transition, yielding a robust UV absorbance maximum. Monitoring at 260 nm provides high specificity for the pyridine chromophore, minimizing interference from aliphatic matrix components.

Mechanism A 3-Pyridinebutanoic Acid (Amphoteric) B Acidic Mobile Phase (0.1% TFA, pH ~2.0) A->B Mixed in C Protonated State (Suppressed COOH) B->C Induces D C18 Stationary Phase (Hydrophobic Interaction) C->D Retained by E Sharp Peak Shape (Reduced Tailing) D->E Results in

Effect of acidic mobile phase on the retention and peak shape of 3-Pyridinebutanoic acid.

Materials and Reagents

  • Analytical Standard: 3-Pyridinebutanoic acid (Purity 98%, HPLC grade).

  • Solvents: Acetonitrile (ACN, HPLC/MS grade), Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: Trifluoroacetic acid (TFA, LC-MS grade).

  • Biological Matrix (If applicable): Blank human serum or animal milk for matrix-matched calibration.

Experimental Protocols

Sample Preparation Workflow

For biological samples, protein precipitation is required to protect the analytical column and ensure reproducible retention times.

  • Aliquot: Transfer 100 µL of biological sample (e.g., serum) into a 1.5 mL Eppendorf tube.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 60 seconds to disrupt protein binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Reconstitution: Transfer the supernatant to a clean glass vial. Evaporate under a gentle stream of nitrogen and reconstitute in 100 µL of Initial Mobile Phase (5% B).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter prior to injection.

SamplePrep A Biological Matrix (Serum/Milk) B Protein Precipitation (3x Vol Acetonitrile + 0.1% FA) A->B C Centrifugation (14,000 x g, 10 min, 4°C) B->C D Supernatant Recovery C->D E Nitrogen Evaporation & Reconstitution D->E F Filtration (0.22 µm PTFE) E->F G HPLC-UV Analysis (260 nm) F->G

Workflow for the extraction and preparation of 3-Pyridinebutanoic acid from biological matrices.

Self-Validating System & Chromatographic Conditions

To ensure the protocol acts as a self-validating system, a System Suitability Test (SST) must be performed prior to sample analysis. The system is considered "ready" only if the relative standard deviation (RSD) of the standard peak area is <2.0% over six consecutive injections.

Instrument Setup:

  • Column: Waters XBridge C18 (4.6 × 150 mm, 3.5 µm) or equivalent end-capped column.

  • Mobile Phase A: 0.1% TFA in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Controls viscosity and ensures reproducible retention).

  • Detection Wavelength: 260 nm (Primary), 210 nm (Secondary reference).

  • Injection Volume: 10 µL.

Data Presentation & Expected Results

Table 1: Gradient Elution Profile

A gradient elution ensures the rapid elution of polar matrix interferences, followed by the targeted elution of the ion-paired 3-Pyridinebutanoic acid, and concludes with a high-organic wash to prevent carryover.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve
0.095.05.01.0Initial
2.095.05.01.0Isocratic
10.060.040.01.0Linear
12.05.095.01.0Linear
15.05.095.01.0Wash
15.195.05.01.0Step
20.095.05.01.0Re-equilibration
Table 2: System Suitability Parameters (Acceptance Criteria)

Data must be verified prior to initiating the sample queue.

ParameterTarget ValueAcceptance CriteriaPurpose
Retention Time (RT) ~7.8 min ± 2.0% RSDVerifies pump stability and mobile phase prep.
Peak Area Variable 2.0% RSD (n=6)Ensures autosampler precision.
Tailing Factor ( Tf​ ) 1.050.8 – 1.2Confirms successful silanol masking by TFA.
Theoretical Plates ( N ) > 10,000> 8,000Validates column efficiency and health.
Table 3: Calibration and Validation Data Summary

Representative data for a standard curve prepared in reconstituted matrix.

Concentration ( μ g/mL)Mean Peak Area (mAU*s)Precision (% CV)Accuracy (%)
0.5 (LLOQ)12.44.298.5
1.025.13.1102.1
5.0124.81.899.8
10.0250.31.2100.4
50.01251.70.9101.2
Linearity ( R2 ) 0.9994 - -

Troubleshooting Guide

  • Peak Tailing ( Tf​>1.5 ):

    • Cause: Incomplete protonation of the pyridine ring or interaction with free silanols.

    • Solution: Verify the pH of Mobile Phase A is ≤2.0 . Ensure fresh TFA is used, as it can degrade and lose its ion-pairing efficacy over time.

  • Retention Time Drift:

    • Cause: Loss of column equilibration or evaporation of organic solvent in Mobile Phase B.

    • Solution: Increase the re-equilibration time at the end of the gradient from 5 minutes to 8 minutes.

  • High Background Noise at 210 nm:

    • Cause: TFA has strong UV absorbance at low wavelengths.

    • Solution: Rely on the 260 nm channel for quantification of the pyridine ring, using 210 nm strictly for qualitative peak purity confirmation.

References

  • Showing Compound 3-Succinoylpyridine (FDB022355) - FooDB. foodb.ca. [4]

  • Comprehensive Analytical Strategy for Biomarker Identification based on Liquid Chromatography Coupled to Mass Spectrometry and New Candidate Confirmation Tools. acs.org.[5]

  • Interpretable Machine Learning for Serum-Based Metabolomics in Breast Cancer Diagnostics: Insights from Multi-Objective Feature Selection-Driven LightGBM-SHAP Models. nih.gov. [1]

  • Untargeted Metabolomics Profiling Reveals Beneficial Changes in Milk of Sows Supplemented with Fermented Compound Chinese Medicine Feed Additive. researchgate.net. [3]

  • Ginsenoside Rg1 can reverse fatigue behavior in CFS rats by regulating EGFR and affecting Taurine and Mannose 6-phosphate. pharmrxiv.de.[2]

Sources

Method

Using 3-Pyridinebutanoic acid in cell culture assays

Application Note: Utilizing 3-Pyridinebutanoic Acid in Mammalian Cell Culture Assays for Toxicology and Cancer Metabolomics Introduction & Scientific Rationale As a Senior Application Scientist, I frequently encounter th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 3-Pyridinebutanoic Acid in Mammalian Cell Culture Assays for Toxicology and Cancer Metabolomics

Introduction & Scientific Rationale

As a Senior Application Scientist, I frequently encounter the challenge of selecting the right metabolic tracers and biomarkers for complex in vitro assays. 3-Pyridinebutanoic acid (also known as 4-(3-pyridyl)butanoic acid or γ-(3-pyridyl)butyric acid; PubChem CID 114) is a highly versatile pyridine derivative. Historically recognized as a terminal metabolite of nicotine and a biomarker for third-hand smoke (THS) exposure[1], recent multi-objective feature selection models have also identified it as a critical, uniquely dysregulated biomarker in breast cancer metabolomics[2].

Causality in Assay Design: When designing cell culture assays, the inclusion of 3-Pyridinebutanoic acid serves two distinct mechanistic purposes:

  • Toxicology and Metabolic Tracing: In hepatic (e.g., HepG2) or pulmonary (e.g., A549) models, quantifying the conversion of nicotine to 3-Pyridinebutanoic acid allows researchers to evaluate Cytochrome P450 (specifically CYP2A6) activity. Because it is a stable downstream metabolite, it provides a more accurate cumulative readout of nicotine metabolism than transient intermediates like cotinine-N'-oxide[3].

  • Oncology Biomarker Validation: In breast cancer models (e.g., MCF-7), 3-Pyridinebutanoic acid is utilized as a reference standard. Clinical metabolomics data show a significant reduction of this compound in breast cancer serum compared to healthy controls, likely linked to the dysregulation of amino acid and lipid β-oxidation pathways required for tumor invasion[2].

Quantitative Data & Benchmarks

To establish a self-validating experimental system, your cell culture readouts must be benchmarked against established clinical and in vitro baseline data. Table 1 summarizes the critical quantitative thresholds for 3-Pyridinebutanoic acid.

Table 1: Reference Concentrations and Kinetic Parameters for 3-Pyridinebutanoic Acid

Application AreaBiological Matrix / ModelControl / Baseline LevelExperimental / Disease LevelSignificance / Causality
Cancer Metabolomics Human Serum (Clinical Benchmark)149.996 ± 25.558 (Relative abundance)63.701 ± 12.346 (Breast Cancer)Uniquely reduced in BC; serves as a negative biomarker indicating metabolic rewiring[2].
Nicotine Metabolism Hepatic Microsomes / HepG2Basal CYP2A6 activityDose-dependent reduction in presence of CBDCBD inhibits CYP-mediated nicotine metabolism (IC50 ~0.27 µM for upstream steps)[3].
THS Toxicity Pulmonary Cells (A549)UndetectableAccumulates post-nicotine/NNK exposureStable end-product of α-hydroxylation pathways[4].

Mechanistic Pathway Visualization

Understanding the upstream synthesis of 3-Pyridinebutanoic acid is essential for interpreting your LC-MS/MS data. The diagram below illustrates the CYP2A6-driven metabolic cascade.

NicotineMetabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Oxidation KetoAcid 4-Oxo-4-(3-pyridyl)butanoic acid (Keto Acid) Cotinine->KetoAcid CYP2A6 / UGT Multiple Steps PBA 3-Pyridinebutanoic acid (Target Metabolite) KetoAcid->PBA Carbonyl Reduction & Cleavage

CYP2A6-mediated metabolic pathway converting Nicotine to 3-Pyridinebutanoic acid.

Experimental Protocols

Protocol A: In Vitro Nicotine Metabolism & THS Toxicity Assay (HepG2/A549)

Objective: To quantify the metabolic conversion of nicotine or Tobacco Smoke Extract (TSE) to 3-Pyridinebutanoic acid to assess CYP450 activity or inhibitor efficacy. Rationale: We utilize HepG2 cells due to their basal expression of hepatic metabolizing enzymes. Cold methanol extraction is employed to instantaneously halt enzymatic activity, preventing the artificial degradation or generation of metabolites post-lysis.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×105 cells/well in a 6-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Replace media with serum-free DMEM containing 10 µM Nicotine or standardized TSE. Causality: Serum-free media prevents the binding of the target compounds to bovine serum albumin (BSA), ensuring the calculated bioavailability is accurate.

  • Inhibition (Optional): For drug-drug interaction studies (e.g., Cannabidiol inhibition), pre-incubate cells with the inhibitor for 1 hour prior to nicotine exposure[3].

  • Metabolic Quenching & Extraction: At designated time points (e.g., 2h, 4h, 8h), aspirate media and immediately add 500 µL of pre-chilled (-80°C) 80% Methanol/Water. Causality: The extreme cold and organic solvent instantly denature CYP enzymes, locking the metabolic profile in place.

  • Harvesting: Scrape cells, transfer to a microcentrifuge tube, and vortex for 30 seconds. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze using UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode, targeting the specific mass-to-charge (m/z) transitions for 3-Pyridinebutanoic acid (Precursor: ~166.08 [M+H]+)[5].

Protocol B: Targeted Metabolomics for Breast Cancer Biomarker Validation

Objective: To validate the unique reduction of 3-Pyridinebutanoic acid in malignant breast epithelial cells compared to non-tumorigenic controls[2]. Rationale: By comparing MCF-7 (malignant) to MCF-10A (benign), we create a self-validating system that isolates the metabolic rewiring inherent to the cancer phenotype.

Step-by-Step Methodology:

  • Parallel Culture: Seed MCF-7 and MCF-10A cells in their respective optimized media (DMEM for MCF-7; MEGM for MCF-10A) until 80% confluence.

  • Isotope Spiking (Internal Standard): Spike the extraction solvent with a stable isotope-labeled internal standard (e.g., D4-3-Pyridinebutanoic acid) at a known concentration. Causality: This corrects for any matrix effects or ion suppression during MS ionization, ensuring absolute quantification is trustworthy.

  • Metabolite Extraction: Wash cells twice with ice-cold PBS to remove extracellular metabolites. Apply 1 mL of cold Acetonitrile:Methanol:Water (2:2:1, v/v/v).

  • Desiccation & Reconstitution: SpeedVac the supernatant to dryness and reconstitute in 100 µL of 5% Acetonitrile in water. Causality: Concentrating the sample is critical because 3-Pyridinebutanoic acid is expected to be significantly reduced in the MCF-7 line[2].

  • Data Processing: Utilize SHAP (SHapley Additive exPlanations) values or standard integration software to compare the area-under-the-curve (AUC) between the two cell lines.

Workflow Visualization

To ensure reproducibility, the targeted metabolomics workflow is mapped below, emphasizing the critical quality control (QC) checkpoints.

Workflow Culture 1. Cell Culture (MCF-7 & MCF-10A) Wash 2. Ice-Cold PBS Wash (Remove Extracellular Matrix) Culture->Wash Extraction 3. Quench & Extract (Cold ACN:MeOH:H2O + Internal Std) Wash->Extraction Centrifuge 4. Centrifugation (14,000 x g, 4°C) Extraction->Centrifuge LCMS 5. UPLC-MS/MS Analysis (MRM Mode targeted to m/z 166.08) Centrifuge->LCMS Quant 6. Absolute Quantification (Identify BC-specific reduction) LCMS->Quant

Step-by-step metabolomic extraction and UPLC-MS/MS quantification workflow.

References

  • PubChem - 3-Pyridinebutanoic acid | C9H11NO2 | CID 114 - PubChem. National Institutes of Health (NIH). 1

  • MDPI - Interpretable Machine Learning for Serum-Based Metabolomics in Breast Cancer Diagnostics: Insights from Multi-Objective Feature Selection-Driven LightGBM-SHAP Models. (2025).2

  • ResearchGate - Metabolic scheme for nicotine. Inhibition of Nicotine Metabolism by Cannabidiol... Nasrin et al. (2023). 3

  • NIH/PMC - An Analysis of the Role of Tobacco-Specific Nitrosamines in the Carcinogenicity of Tobacco Smoke. 4

  • PubChemLite - 3-pyridinebutanoic acid (C9H11NO2) - Predicted Collision Cross Section. University of Luxembourg. 5

Sources

Application

Topic: A Robust Mixed-Mode Solid-Phase Extraction Protocol for the Analysis of 3-Pyridinebutanoic Acid from Aqueous Matrices

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note provides a detailed, field-proven protocol for the solid-phase extraction (SPE) of 3-Pyridinebutanoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, field-proven protocol for the solid-phase extraction (SPE) of 3-Pyridinebutanoic acid from aqueous samples such as biological fluids or environmental water. 3-Pyridinebutanoic acid, a nicotine metabolite, presents a significant analytical challenge due to its zwitterionic nature, possessing both a basic pyridine moiety and an acidic carboxylic acid group.[1][2] This dual functionality complicates extraction using traditional reversed-phase or single-mechanism ion-exchange methods. The protocol described herein leverages a mixed-mode solid-phase extraction strategy, combining strong cation exchange and reversed-phase retention mechanisms. This approach ensures high recovery and excellent sample cleanup by exploiting the analyte's pH-dependent charge state for selective retention and elution. This guide is intended for researchers, analytical chemists, and drug development professionals requiring a reliable method for the purification and concentration of 3-Pyridinebutanoic acid prior to downstream analysis by techniques such as LC-MS or GC-MS.[3]

Introduction: The Analytical Challenge of Zwitterions

3-Pyridinebutanoic acid is a compound of interest in metabolic and environmental studies.[1] Its chemical structure is characterized by two ionizable functional groups: a pyridine ring (a weak base) and a butanoic acid chain (a weak acid). This makes it a zwitterion, a molecule that can carry both a positive and a negative charge, with its net charge being highly dependent on the pH of the solution.

Conventional SPE strategies often fail with such compounds:

  • Reversed-Phase (RP) SPE: Relies on hydrophobic interactions.[4][5] The polar, charged nature of zwitterions leads to poor retention on non-polar sorbents like C18.

  • Single-Mechanism Ion-Exchange (IEX) SPE: Retention is inconsistent across a wide pH range. A cation exchanger would retain the molecule at low pH, while an anion exchanger would work at high pH, but neither can effectively bind the zwitterionic form near its isoelectric point.[6]

To overcome these limitations, a Mixed-Mode SPE approach is the most effective strategy.[7][8] By using a sorbent with both hydrophobic (e.g., C8 or polymeric backbone) and ion-exchange (e.g., strong cation exchange - SCX) functionalities, we can achieve dual retention. This allows for stringent wash steps to remove interferences, followed by selective elution achieved by manipulating the pH to neutralize the analyte's charge, thereby disrupting the ionic retention mechanism.

Analyte Properties & SPE Strategy Selection

A successful SPE method begins with a thorough understanding of the analyte's physicochemical properties. The key to extracting 3-Pyridinebutanoic acid is to control its charge state by adjusting the sample and solvent pH relative to its pKa values.

Physicochemical Data
PropertyValueSource
IUPAC Name 4-(pyridin-3-yl)butanoic acid[1][9]
Molecular Formula C₉H₁₁NO₂[1][9]
Molecular Weight 165.19 g/mol [1][9]
pKa (Strongest Acidic) ~4.06 (Carboxylic Acid)[2]
pKa (Strongest Basic) ~5.0 (Pyridine Nitrogen)[2]
logP 0.6 - 1.08[1][2][9]
pH-Dependent Ionization State

The charge of 3-Pyridinebutanoic acid is dictated by the solution pH. This relationship is the cornerstone of our SPE strategy.

  • At pH < 2: The carboxylic acid group is protonated (neutral), while the pyridine nitrogen is protonated (positive). Net Charge: Cationic (+1) .

  • At pH ~4.5 (Isoelectric Point): The carboxylic acid is deprotonated (negative), and the pyridine nitrogen is protonated (positive). Net Charge: Zwitterionic (Neutral) .

  • At pH > 7: The carboxylic acid is deprotonated (negative), and the pyridine nitrogen is neutral. Net Charge: Anionic (-1) .

G cluster_low_ph Low pH (e.g., pH 2) cluster_mid_ph Mid pH (e.g., pH 4-6) cluster_high_ph High pH (e.g., pH 8) low_ph Structure: COOH, N⁺-H Net Charge: Cationic (+1) Favors Cation Exchange Retention mid_ph Structure: COO⁻, N⁺-H Net Charge: Zwitterionic (0) Retention is Complex low_ph->mid_ph  Increase pH (Deprotonates -COOH) high_ph Structure: COO⁻, N Net Charge: Anionic (-1) Favors Anion Exchange Retention mid_ph->high_ph  Increase pH (Deprotonates Pyridine-H⁺)

Caption: pH-dependent charge states of 3-Pyridinebutanoic acid.

Rationale for Sorbent Selection

Based on the properties above, a polymeric mixed-mode strong cation exchange (MCX) sorbent is the ideal choice.

  • Strong Cation Exchange (SCX) Group (e.g., benzenesulfonic acid): This group is negatively charged across the entire pH range, ensuring robust retention of the cationic form of 3-Pyridinebutanoic acid at low pH.[10]

  • Hydrophilic-Lipophilic Balanced (HLB) Polymeric Backbone: This provides secondary reversed-phase retention, is stable across a wide pH range (1-14), and resists dewetting, making the protocol more robust.

This combination allows us to bind the analyte tightly under acidic conditions via two mechanisms (ionic and hydrophobic) and then selectively elute it by shifting to basic conditions to disrupt the primary ionic interaction.[7]

Detailed Application Protocol

This protocol is optimized for a 1 mL aqueous sample. Volumes should be scaled proportionally for different sample sizes and SPE cartridge formats.

Required Materials & Reagents
  • SPE Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (MCX) cartridges (e.g., 30 mg / 1 mL).

  • Reagents:

    • Methanol (HPLC Grade)

    • Deionized Water

    • Formic Acid (or Phosphoric Acid)

    • Ammonium Hydroxide (28-30%)

  • Apparatus:

    • SPE Vacuum Manifold

    • Collection Vials (Glass or Polypropylene)

    • Nitrogen Evaporator (or Centrifugal Vacuum Concentrator)

    • Vortex Mixer

    • pH Meter or pH strips

Solution Preparation
  • 2% Formic Acid in Water (v/v): Add 2 mL of formic acid to 98 mL of deionized water.

  • Elution Solvent (5% NH₄OH in Methanol, v/v): In a fume hood, carefully add 5 mL of concentrated ammonium hydroxide to 95 mL of methanol. Prepare fresh daily.

Experimental Workflow Diagram

G node_style_step node_style_step node_style_solvent node_style_solvent pretreat 1. Sample Pre-treatment condition 2. Condition equilibrate 3. Equilibrate condition->equilibrate Activate Sorbent solvent_meoh Methanol condition->solvent_meoh Use load 4. Load Sample equilibrate->load Prepare for Sample solvent_acid 2% Formic Acid equilibrate->solvent_acid Use wash1 5. Aqueous Wash load->wash1 Retain Analyte wash2 6. Organic Wash wash1->wash2 Remove Polar Interferences wash1->solvent_acid Use elute 7. Elute wash2->elute Remove Non-Polar Interferences wash2->solvent_meoh Use drydown 8. Dry & Reconstitute elute->drydown Collect Analyte solvent_elute 5% NH₄OH in Methanol elute->solvent_elute Use

Caption: Workflow for the mixed-mode SPE of 3-Pyridinebutanoic acid.

Step-by-Step Protocol

Step 1: Sample Pre-treatment

  • Action: To 1 mL of aqueous sample (e.g., diluted urine, plasma), add 50 µL of concentrated formic or phosphoric acid to adjust the pH to ≤ 3.0. Vortex to mix.

  • Causality: At this low pH, the pyridine nitrogen is protonated (positively charged), maximizing its affinity for the SCX sorbent. The carboxylic acid is neutral, which enhances hydrophobic interaction with the sorbent's backbone.[7]

Step 2: Sorbent Conditioning

  • Action: Pass 1 mL of methanol through the MCX cartridge.

  • Causality: This step solvates the polymeric/hydrophobic chains of the sorbent, activating them for reversed-phase interactions.

Step 3: Sorbent Equilibration

  • Action: Pass 1 mL of 2% formic acid in water through the cartridge. Do not allow the sorbent to dry.

  • Causality: This step primes the sorbent with the same low-pH conditions as the sample, ensuring that the ion-exchange sites are ready and preventing pH shock upon sample loading.

Step 4: Sample Loading

  • Action: Load the pre-treated sample from Step 1 onto the cartridge at a slow, steady flow rate (approx. 1 drop/second).

  • Causality: A slow flow rate maximizes the interaction time between the analyte and the sorbent, ensuring efficient retention through both cation-exchange and reversed-phase mechanisms.

Step 5: Aqueous Wash (Remove Polar Interferences)

  • Action: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Causality: This wash removes hydrophilic and acidic interferences that are not retained by the sorbent. The low pH maintains the positive charge on the analyte, keeping it strongly bound to the SCX phase.

Step 6: Organic Wash (Remove Non-Polar Interferences)

  • Action: Pass 1 mL of methanol through the cartridge. Dry the sorbent thoroughly under vacuum for 2-5 minutes.

  • Causality: This wash removes fats, lipids, and other non-polar interferences that may be retained by the reversed-phase mechanism. The analyte remains bound primarily by the strong ionic interaction, which is not disrupted by the methanol. Thorough drying removes residual water, which can improve elution efficiency.

Step 7: Elution

  • Action: Elute the analyte by passing 1 mL of freshly prepared 5% ammonium hydroxide in methanol through the cartridge. Collect the eluate.

  • Causality: The basic elution solvent neutralizes the protonated pyridine nitrogen. This disrupts the ionic bond with the SCX sorbent, which is the primary retention mechanism. The analyte is then easily released and eluted from the cartridge.[7]

Step 8: Post-Elution Processing

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in a solvent appropriate for your analytical instrument (e.g., 100 µL of mobile phase for LC-MS).

  • Causality: This step concentrates the analyte and performs a solvent exchange to ensure compatibility with the subsequent analytical method.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Sample pH too high during loading. 2. Incomplete elution. 3. Sorbent dried out before loading.1. Verify pre-treated sample pH is ≤ 3.0. 2. Ensure elution solvent is fresh. Try a second 1 mL elution. 3. Re-run, ensuring sorbent bed remains wet between equilibration and loading.
Poor Sample Cleanup / Matrix Effects 1. Wash steps were insufficient. 2. Sample overload.1. Increase the volume of the wash steps. Ensure the organic wash (Step 6) is performed. 2. Use a larger capacity SPE cartridge or dilute the sample further.
Inconsistent Results 1. Elution solvent degradation. 2. Inconsistent flow rates. 3. pH variability in samples.1. Prepare the ammoniated methanol elution solvent fresh daily. 2. Use a vacuum manifold with flow control to ensure consistent flow. 3. Standardize the sample pre-treatment step and verify pH for each sample.

Conclusion

The zwitterionic nature of 3-Pyridinebutanoic acid necessitates a sophisticated sample preparation strategy. The described mixed-mode solid-phase extraction protocol, utilizing a combination of strong cation exchange and reversed-phase mechanisms, provides a highly selective and robust method for its isolation from complex aqueous matrices. By carefully controlling pH to manipulate the analyte's charge state, this protocol achieves excellent recovery and sample cleanup, facilitating accurate and sensitive downstream analysis.

References

  • Use of an Improved Version of C8+SCX Mixed Mode Solid Phase Extraction Material for Clean Extraction and Recovery of Basic and Zwitterionic Compounds from Biological Fluids. (2007). Taylor & Francis Online. Available at: [Link]

  • 3-Pyridinebutanoic acid | C9H11NO2 | CID 114. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 3-Pyridinebutanoic acid (CID 114) - Molecular Properties & Analysis. MolForge. Available at: [Link]

  • How do I design a solid-phase extraction procedure for organic acids and inorganic anions? - WKB62922. Waters Knowledge Base. Available at: [Link]

  • Solid-Phase Extraction. (2023). Chemistry LibreTexts. Available at: [Link]

  • Showing Compound 3-Pyridinebutanoic acid (FDB022365). FooDB. Available at: [Link]

  • What is Solid-Phase Extraction? Phenomenex. Available at: [Link]

  • Solid-phase extraction. Wikipedia. Available at: [Link]

  • Do You Really Know About SPE Normal Phase and Reverse Phase Extraction? (2025). Hawach Scientific. Available at: [Link]

  • Solid-Phase Extraction (SPE) Method Development. Waters Corporation. Available at: [Link]

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. National Center for Biotechnology Information. Available at: [Link]

  • Pyridine ionic liquid functionalized bimetallic MOF solid-phase extraction coupled with high performance liquid chromatography for separation/analysis sunset yellow. RSC Publishing. Available at: [Link]

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. Available at: [Link]

  • Pyridine ionic liquid functionalized bimetallic MOF solid-phase extraction coupled with high performance liquid chromatography for separation/analysis sunset yellow. National Center for Biotechnology Information. Available at: [Link]

  • Protocol for PPL Solid Phase Extraction for Dissolved Organic Matter (DOM) Sample Preparation for LC-MS/MS Analysis. protocols.io. Available at: [Link]

  • and anion-exchange solid-phase extraction for separation of basic, neutral. AquaEnergy Expo Knowledge Hub. Available at: [Link]

  • Mixed-mode solid-phase extraction coupled with liquid chromatography tandem mass spectrometry to determine phenoxy acid, sulfonylurea, triazine and other selected herbicides at nanogram per litre levels in environmental waters. PubMed. Available at: [Link]

  • HPLC Methods for analysis of 3-Pyridinecarboxylic acid. HELIX Chromatography. Available at: [Link]

  • 3-Pyridinebutanoic acid (CAS 17270-50-7). HazComFast. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. Agilent. Available at: [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc. Available at: [Link]

    • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • 3-pyridinebutanoic acid (C9H11NO2). PubChemLite. Available at: [Link]

  • Table from pKa values in organic chemistry – making maximum use of the available data. University of Tartu. Available at: [Link]

  • Tips for Developing Successful Solid Phase Extraction Methods. (2022). Agilent. Available at: [Link]

  • Sample Prep -Solid Phase Extraction. Interchim. Available at: [Link]

  • Why is the pKa of butanoic acid lower than the pKa of propanoic acid? Reddit. Available at: [Link]

  • pKa Data Compiled by R. Williams. University of Rochester. Available at: [Link]

Sources

Method

Synthesis of 3-Pyridinebutanoic acid for research use

Application Note: De Novo Synthesis and Validation of 3-Pyridinebutanoic Acid Executive Summary & Application Context 3-Pyridinebutanoic acid (also known as 4-(3-pyridyl)butanoic acid) is a highly versatile heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis and Validation of 3-Pyridinebutanoic Acid

Executive Summary & Application Context

3-Pyridinebutanoic acid (also known as 4-(3-pyridyl)butanoic acid) is a highly versatile heterocyclic building block. In pharmaceutical research, it serves as a critical intermediate in the total synthesis of artificial nicotine and related nicotinic acetylcholine receptor (nAChR) modulators[1]. Furthermore, in toxicology and oncology research, this compound is utilized as a reference standard—specifically as the biomarker iso-NNAC—for quantifying the metabolic fate of tobacco-specific nitrosamines (TSNAs)[2].

Because commercial procurement of high-purity 3-pyridinebutanoic acid can be cost-prohibitive for large-scale library synthesis, establishing a robust, scalable, and high-yielding in-house synthetic route is essential. This guide details a self-validating, two-step protocol designed to maximize yield while minimizing the formation of difficult-to-separate byproducts.

Strategic Pathway & Mechanistic Rationale

The synthesis is structured around two highly reliable transformations: a base-catalyzed Claisen-type condensation followed by a Wolff-Kishner deoxygenation.

  • Step 1: Condensation and Decarboxylation. The sequence begins with the condensation of methyl nicotinate and di-tert-butyl succinate. We utilize potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF). Causality of Reagent Choice: t-BuOK is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the α-carbon of the succinate diester without attacking the ester carbonyl of the nicotinate, thereby preventing unwanted transesterification or self-condensation[1]. Subsequent acidic hydrolysis cleaves the tert-butyl esters, triggering spontaneous decarboxylation to yield the intermediate 4-oxo-4-(3-pyridyl)butanoic acid (OPBA).

  • Step 2: Carbonyl Deoxygenation. To convert OPBA to the target 3-pyridinebutanoic acid, the γ-carbonyl group must be completely reduced. While catalytic hydrogenation (Pd/C) is frequently cited, the pyridine nitrogen can coordinate with and poison noble metal catalysts, leading to stalled reactions and incomplete conversion. Therefore, we employ the Wolff-Kishner reduction . By reacting the ketone with hydrazine hydrate under strongly basic conditions (KOH) in a high-boiling solvent (diethylene glycol), the intermediate hydrazone is forced to decompose, releasing nitrogen gas and yielding the fully saturated aliphatic chain.

Workflow Visualization

Synthesis N1 Methyl Nicotinate + Di-tert-butyl succinate N2 Condensation Intermediate N1->N2 t-BuOK, THF N2 atm, 25°C N3 4-Oxo-4-(3-pyridyl) butanoic acid N2->N3 HCl (aq), Reflux (- CO2, - t-BuOH) N4 Hydrazone Intermediate N3->N4 N2H4·H2O, KOH Diethylene glycol N5 3-Pyridinebutanoic acid N4->N5 Heat to 195°C (- N2, - H2O)

Caption: Synthetic workflow for 3-Pyridinebutanoic acid via Claisen condensation and Wolff-Kishner reduction.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-Oxo-4-(3-pyridyl)butanoic acid (OPBA)

Self-Validating System: The completion of the condensation is validated by the disappearance of the methyl nicotinate spot on TLC, while the decarboxylation is validated by the cessation of gas evolution.

  • System Preparation: Flame-dry a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet.

  • Base Addition: Suspend potassium tert-butoxide (1.2 eq, 134.6 mmol) in 250 mL of anhydrous THF. Cool the suspension to 0°C using an ice bath.

  • Condensation: Prepare a mixture of methyl nicotinate (1.0 eq, 112.2 mmol) and di-tert-butyl succinate (1.0 eq, 112.2 mmol) in 50 mL of anhydrous THF. Add this mixture dropwise to the base suspension over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 2 hours under nitrogen[1].

    • In-Process Control (IPC): TLC (Hexane/EtOAc 1:1) should indicate complete consumption of methyl nicotinate.

  • Hydrolysis & Decarboxylation: Quench the reaction carefully with 100 mL of water. Evaporate the THF under reduced pressure. Add 150 mL of 6M HCl to the remaining aqueous layer. Attach a reflux condenser and heat the mixture to 110°C for 4 hours.

    • Causality: The strong acid cleaves the bulky tert-butyl groups, forming a β-keto acid intermediate that rapidly decarboxylates under thermal stress (evidenced by CO₂ bubbling).

  • Isolation: Cool the mixture to room temperature. Adjust the pH to exactly 4.5 using 4M NaOH. Extract the aqueous layer with ethyl acetate (4 x 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield OPBA as an off-white solid.

Protocol B: Wolff-Kishner Reduction to 3-Pyridinebutanoic acid

Self-Validating System: The transition from hydrazone formation to nitrogen elimination is physically observable via temperature spikes and gas evolution. LC-MS confirms the mass shift from M=179 to M=165.

  • Reagent Mixing: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve OPBA (1.0 eq, 50 mmol) in 150 mL of diethylene glycol.

  • Hydrazone Formation: Add potassium hydroxide pellets (3.0 eq, 150 mmol) and hydrazine hydrate (80% aqueous solution, 3.0 eq, 150 mmol). Safety Note: Hydrazine is highly toxic; perform strictly in a fume hood.

  • Initial Reflux: Heat the mixture to 140–150°C and reflux for 2 hours to ensure complete hydrazone formation.

  • Deoxygenation: Open the Dean-Stark trap to distill off water and excess hydrazine. Allow the internal temperature of the reaction mixture to rise to 195–200°C. Maintain this temperature for 3 hours.

    • Causality: The high temperature is thermodynamically required to drive the base-catalyzed decomposition of the hydrazone, expelling N₂ gas and forming the methylene bridge.

  • Workup and Isoelectric Precipitation: Cool the reaction mixture to room temperature and dilute with 200 mL of distilled water. The target compound is zwitterionic (pyridine pKa ~5.2, carboxylic acid pKa ~4.5). Carefully adjust the pH to 4.8 using concentrated HCl.

    • Causality: At pH 4.8, the compound exists predominantly in its neutral zwitterionic form, minimizing its aqueous solubility and allowing it to precipitate.

  • Purification: Collect the precipitate via vacuum filtration, wash with ice-cold water (2 x 20 mL), and recrystallize from ethanol/water to yield pure 3-pyridinebutanoic acid.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthesized batches, compare the isolated products against the following standardized analytical markers.

CompoundMolecular Weight ( g/mol )Physical AppearanceTypical Yield¹H-NMR Key Shifts (400 MHz, DMSO-d₆)ESI-MS (m/z) [M+H]⁺
OPBA (Intermediate)179.17Off-white crystalline powder78 - 82%δ 9.10 (s, 1H, Py-H2), 8.75 (d, 1H, Py-H6), 8.25 (dt, 1H, Py-H4), 3.30 (t, 2H, CH₂), 2.60 (t, 2H, CH₂)180.1
3-Pyridinebutanoic acid (Target)165.19White to pale yellow powder65 - 70%δ 8.45 (s, 1H, Py-H2), 8.40 (d, 1H, Py-H6), 7.65 (d, 1H, Py-H4), 2.65 (t, 2H, Py-CH₂), 2.25 (t, 2H, CH₂-COOH), 1.80 (m, 2H, CH₂)166.1

Table 1: Analytical and quantitative parameters for the synthesis of 3-Pyridinebutanoic acid and its immediate precursor.

References

  • Method for preparing artificial synthetic nicotine. Google Patents (CN110256403B).
  • An Analysis of the Role of Tobacco-Specific Nitrosamines in the Carcinogenicity of Tobacco Smoke - PMC. National Institutes of Health (NIH).

Sources

Application

High-Resolution Mass Spectrometry (HRMS) Analysis of 3-Pyridinebutanoic Acid: Protocols for Biomarker Discovery and Clinical Metabolomics

Introduction and Clinical Relevance 3-Pyridinebutanoic acid (CAS 17270-50-7) is a nitrogenous heterocyclic compound characterized by a pyridine ring conjugated to a butanoic acid moiety. In recent years, untargeted metab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Clinical Relevance

3-Pyridinebutanoic acid (CAS 17270-50-7) is a nitrogenous heterocyclic compound characterized by a pyridine ring conjugated to a butanoic acid moiety. In recent years, untargeted metabolomics has revealed its critical role as a circulating biomarker across multiple severe pathologies. Clinical studies have demonstrated that serum levels of 3-pyridinebutanoic acid are significantly reduced in breast cancer patients, serving as a highly specific diagnostic indicator [1]. Furthermore, altered excretion patterns of this metabolite have been mapped in neonatal hypoxic-ischaemic encephalopathy (perinatal asphyxia) [3] and as a predictive marker for the progression of Henoch-Schonlein Purpura Nephritis (HSPN) [2].

Given its low endogenous concentration and the complexity of biological matrices, quantifying 3-pyridinebutanoic acid requires the sensitivity, resolving power, and sub-ppm mass accuracy of High-Resolution Mass Spectrometry (HRMS).

ClinicalRelevance Metab 3-Pyridinebutanoic Acid (m/z 166.0862 / 164.0717) BC Breast Cancer (Significantly Reduced) Metab->BC Diagnostic HSPN HSP Nephritis (Altered Excretion) Metab->HSPN Prognostic PA Perinatal Asphyxia (Metabolic Perturbation) Metab->PA Screening

Fig 1. Clinical diagnostic relevance of 3-Pyridinebutanoic acid across pathologies.

Analytical Rationale: The Isomeric Conundrum

A major analytical challenge in profiling 3-pyridinebutanoic acid is its exact structural isomer: Phenylalanine . Both compounds share the identical molecular formula (C9H11NO2) and monoisotopic mass (165.07897 Da). Because MS1 high-resolution mass alone cannot distinguish between exact isomers, reliance on low-resolution MS or direct infusion can lead to false positives where the highly abundant phenylalanine masks the trace 3-pyridinebutanoic acid [4].

To build a self-validating analytical system, the protocol below utilizes a dual-orthogonal approach:

  • Chromatographic separation using a high-strength silica (HSS) T3 stationary phase to resolve the polarities.

  • Tandem HRMS (MS/MS) to generate distinct fragmentation pathways. While phenylalanine readily loses ammonia (NH3), the pyridine ring of 3-pyridinebutanoic acid is highly stable, driving fragmentation toward the loss of water (H2O) and carbon dioxide (CO2) from the carboxylic tail.

Quantitative Data Summary

Table 1: HRMS Properties of 3-Pyridinebutanoic Acid

ParameterValue
Chemical Name 3-Pyridinebutanoic acid
CAS Number 17270-50-7
Molecular Formula C9H11NO2
Monoisotopic Mass 165.07897 Da
[M+H]+ Exact Mass 166.08625 Da
[M-H]- Exact Mass 164.07170 Da
Primary Isomeric Interference Phenylalanine (C9H11NO2)

Experimental Methodologies

Workflow A Sample Preparation (Cold MeOH/ACN) B UHPLC Separation (HSS T3 Column) A->B C HRMS Acquisition (ESI+/- , High Resolution) B->C D Data Processing (Accurate Mass & MS/MS) C->D

Fig 2. LC-HRMS analytical workflow for 3-Pyridinebutanoic acid profiling.

Serum/Urine Metabolite Extraction

Objective: Efficiently precipitate proteins while extracting polar metabolites, ensuring minimal ion suppression in the MS source.

  • Aliquot: Transfer 50 µL of human serum or urine into a pre-chilled 1.5 mL microcentrifuge tube.

  • Quench & Extract: Add 200 µL of cold (-20°C) Methanol/Acetonitrile (1:1, v/v) containing stable isotope-labeled internal standards.

    • Causality: The organic solvent disrupts protein hydration shells, causing immediate precipitation. The sub-zero temperature instantly quenches residual enzymatic activity that could artificially alter the metabolome profile post-collection.

  • Agitate: Vortex vigorously for 30 seconds, then incubate on ice for 10 minutes to maximize protein aggregation.

  • Clarify: Centrifuge at 14,000 × g for 15 minutes at 4°C.

    • Causality: High-speed centrifugation tightly pellets the denatured proteins. Transferring only the clear supernatant prevents UHPLC column fouling and extends hardware lifespan.

  • Reconstitute: Transfer the supernatant to a clean autosampler vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 50 µL of 5% Acetonitrile in water.

UHPLC Chromatographic Separation

Objective: Chromatographic resolution of 3-pyridinebutanoic acid from structural isomers (e.g., phenylalanine) prior to MS ionization.

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).

    • Causality: The HSS T3 phase is specifically designed to retain polar organic acids better than standard fully end-capped C18 columns. This prevents 3-pyridinebutanoic acid from eluting in the void volume where matrix-induced ion suppression is most severe.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

Table 2: Optimized UHPLC Gradient

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in ACN)
0.00.3991
1.00.3991
5.00.38515
9.00.33070
10.00.3199
12.00.3991
  • Causality: A shallow initial gradient (1% to 15% B over 4 minutes) ensures adequate retention and separation of the highly polar 3-pyridinebutanoic acid from isobaric amino acids, while the steeper ramp elutes lipophilic interferences to clean the column.

HRMS Acquisition Parameters (Orbitrap / Q-TOF)

Objective: Sub-ppm mass accuracy and confident structural elucidation.

  • Ionization Mode: Heated Electrospray Ionization (HESI) operated in both Positive (+) and Negative (-) modes.

    • Causality: The basic pyridine nitrogen readily accepts a proton forming [M+H]+ (m/z 166.0862), while the terminal carboxylic acid moiety easily deprotonates forming [M-H]- (m/z 164.0717) [2]. Dual-polarity acquisition provides orthogonal data points for absolute confirmation.

  • Mass Resolution: 70,000 to 100,000 FWHM (at m/z 200).

  • AGC Target: 1 × 10^6 (Orbitrap) to prevent space-charge effects that degrade mass accuracy.

  • MS/MS Fragmentation: Data-Dependent Acquisition (DDA) with Stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV.

    • Causality: Stepped collision energy ensures that both fragile bonds (like the carboxylic acid tail) and the highly stable pyridine ring yield diagnostic product ions in a single composite MS/MS spectrum.

References

  • Interpretable Machine Learning for Serum-Based Metabolomics in Breast Cancer Diagnostics: Insights from Multi-Objective Feature Selection-Driven LightGBM-SHAP Models.MDPI.
  • Serum-Urine Matched Metabolomics for Predicting Progression of Henoch-Schonlein Purpura Nephritis.PMC / NIH.
  • Untargeted metabolomic analysis and pathway discovery in perinatal asphyxia and hypoxic-ischaemic encephalopathy.PMC / NIH.
  • Comprehensive Analytical Strategy for Biomarker Identification based on Liquid Chromatography Coupled to Mass Spectrometry and New Candidate Confirmation Tools.ACS Publications.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Pyridinebutanoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 3-Pyridinebutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Pyridinebutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs) encountered during its synthesis. Our focus is on maximizing yield and purity through a clear understanding of the reaction's underlying principles.

Core Synthesis Methodology: The Malonic Ester Route

One of the most reliable and versatile methods for synthesizing 3-Pyridinebutanoic acid is a variation of the malonic ester synthesis.[1][2][3] This method involves the alkylation of a malonic ester, such as diethyl malonate, with a pyridine-containing electrophile, followed by hydrolysis and decarboxylation.

The overall transformation can be summarized as:

  • Step 1: Enolate Formation: Deprotonation of diethyl malonate using a suitable base to form a nucleophilic enolate.[4]

  • Step 2: Alkylation: Nucleophilic attack of the enolate on an appropriate 3-pyridyl alkyl halide (e.g., 3-(2-chloroethyl)pyridine) in an S(_N)2 reaction.

  • Step 3: Saponification/Hydrolysis: Conversion of the diethyl ester groups to carboxylate salts using a strong base.[5]

  • Step 4: Acidification & Decarboxylation: Protonation of the carboxylates followed by heating to facilitate the removal of one carboxyl group as CO(_2), yielding the final product.[2][5]

Baseline Experimental Protocol
  • Enolate Formation: To a solution of sodium ethoxide (NaOEt) in absolute ethanol, slowly add diethyl malonate at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). Stir for 1 hour.

  • Alkylation: Add 3-(2-chloroethyl)pyridine to the reaction mixture and heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling, add an aqueous solution of sodium hydroxide (NaOH) and continue to heat at reflux until the ester groups are fully hydrolyzed.

  • Workup & Decarboxylation: Cool the mixture and remove ethanol under reduced pressure. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove unreacted starting material. Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of ~4-5.

  • Isolation: Heat the acidified solution to induce decarboxylation. Upon cooling, the 3-Pyridinebutanoic acid may precipitate. If not, extract the product into a suitable organic solvent. The product can then be purified by recrystallization or column chromatography.

Troubleshooting Guide & Optimization

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question: My reaction yield is very low or I've isolated no product. What went wrong?

Answer: Low to no yield is a common problem that can stem from several factors. A systematic diagnosis is key.

  • Cause 1: Ineffective Enolate Formation. The first step is critical. The acidity of the α-hydrogen on diethyl malonate is relatively low, requiring a sufficiently strong base for complete deprotonation.[1][2]

    • Solution: Ensure your base is not old or degraded. Sodium ethoxide (NaOEt) is commonly used, but it must be anhydrous. The solvent (ethanol) must also be completely dry, as water will protonate the enolate, rendering it non-nucleophilic. Consider using a stronger base like sodium hydride (NaH) in an aprotic solvent like THF if issues persist, but be mindful of safety precautions.

  • Cause 2: Poor Alkylation. The S(_N)2 reaction between the enolate and the alkyl halide is the core bond-forming step.

    • Solution: The reactivity of the alkyl halide is crucial. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If using 3-(2-chloroethyl)pyridine, consider converting it to the iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (Finkelstein reaction). Also, ensure the reaction temperature is adequate for the S(_N)2 reaction to proceed efficiently.

  • Cause 3: Dialkylation. A significant side reaction in malonic ester synthesis is the formation of a dialkylated product, where a second alkyl group is added to the α-carbon.[3] This consumes your starting material and complicates purification.

    • Solution: Use a slight excess (1.05-1.1 equivalents) of the malonic ester relative to the base and alkyl halide. This ensures that after the first alkylation, there is a higher concentration of the unreacted enolate than the mono-alkylated product, disfavoring a second deprotonation/alkylation sequence.

  • Cause 4: Incomplete Hydrolysis or Decarboxylation. Both of these final steps require sufficient energy and time.

    • Solution: Ensure the hydrolysis with NaOH is complete by monitoring via TLC until the starting diester spot disappears. For decarboxylation, after acidification, ensure the mixture is heated adequately (typically 100-120 °C) until CO(_2) evolution ceases.

Troubleshooting Workflow

G start Low or No Yield Observed check_base Verify Base & Solvent Quality (Anhydrous?) start->check_base check_halide Assess Alkyl Halide Reactivity (Cl < Br < I) check_base->check_halide OK sol_base Use fresh, anhydrous base (NaOEt/NaH) and dry solvent. check_base->sol_base Issue Found check_stoich Review Stoichiometry (Dialkylation risk?) check_halide->check_stoich OK sol_halide Add catalytic NaI (Finkelstein reaction) or use a more reactive halide. check_halide->sol_halide Issue Found check_final_steps Confirm Hydrolysis & Decarboxylation Conditions (Time/Temp) check_stoich->check_final_steps OK sol_stoich Use slight excess of malonic ester. check_stoich->sol_stoich Issue Found sol_final Increase reflux time or temperature for final steps. check_final_steps->sol_final Issue Found

Caption: Diagnostic workflow for troubleshooting low yield.

Question: My final product is impure, showing multiple spots on TLC. How can I improve purity?

Answer: Product impurity often points to side reactions or incomplete reactions.

  • Cause 1: Dialkylated Byproduct. As mentioned, this is a major drawback of the malonic ester synthesis.[3]

    • Solution: Besides optimizing stoichiometry, purification is key. The dialkylated product will have different polarity and solubility. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective. If that fails, column chromatography on silica gel is the most reliable method for separation.

  • Cause 2: Unreacted Starting Material. Incomplete reaction is a common source of impurities.

    • Solution: Use TLC to monitor the reaction at each stage. Do not proceed to the next step until the starting material is consumed. This may require extending reaction times or increasing the temperature.

  • Cause 3: Side Reactions of the Pyridine Ring. The pyridine nitrogen is basic and can be protonated or participate in side reactions, especially under harsh acidic or basic conditions.

    • Solution: Maintain careful control of pH during the workup. When acidifying, do so slowly and with cooling to avoid excessive heat generation. The choice of solvent can also influence side reactions. Some modern pyridine syntheses have shown that solvents like glacial acetic acid or even aqueous micelles can improve yields and selectivity compared to traditional solvents.[6]

Summary of Key Optimization Parameters
ParameterStandard ConditionOptimization StrategyRationale
Base Sodium EthoxideUse fresh, anhydrous NaOEt or NaH.Prevents premature protonation of the enolate.[2]
Alkyl Halide 3-(2-chloroethyl)pyridineAdd catalytic NaI.Increases the rate of the S(_N)2 alkylation step.
Stoichiometry 1:1:1 (Ester:Base:Halide)~1.1 : 1 : 1Minimizes dialkylation.[3]
Temperature Reflux in EthanolEmpirically determine optimal temp.Balances reaction rate against byproduct formation.[6]
Purification Precipitation/ExtractionRecrystallization or Column ChromatographyEffectively separates mono-alkylated product from byproducts.

Frequently Asked Questions (FAQs)

Q1: Can I use a different malonic ester, like dimethyl malonate? A1: Yes, however, you must match the base to the ester.[3] For dimethyl malonate, you should use sodium methoxide in methanol to prevent transesterification, which would result in a mixture of esters and complicate the reaction.

Q2: My product is water-soluble and difficult to extract. What should I do? A2: Pyridine carboxylic acids can be zwitterionic, leading to high water solubility and making extraction difficult.[7] Carefully adjust the pH of the aqueous solution to the isoelectric point of 3-Pyridinebutanoic acid. At this pH, the molecule's net charge is zero, minimizing its water solubility and facilitating extraction into an organic solvent like ethyl acetate. If extraction remains problematic, an alternative is to evaporate the water and purify the resulting solid residue.

Q3: Are there alternative synthesis routes? A3: Yes, other methods exist, though they may be less common for this specific molecule. For instance, pyridine carboxylic acids can be synthesized via the oxidation of alkylpyridines.[8][9] For example, 3-picoline can be oxidized to nicotinic acid (3-pyridinecarboxylic acid) using strong oxidizing agents like nitric acid.[10] However, for building a butyric acid side chain, the malonic ester synthesis or similar C-C bond-forming reactions are generally more direct.

Q4: How do I confirm the identity and purity of my final product? A4: A combination of analytical techniques is recommended.

  • NMR Spectroscopy ( 1 H and 13 C): This will confirm the carbon skeleton and the presence of all expected functional groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[11]

  • Infrared (IR) Spectroscopy: This is useful for identifying the carboxylic acid (O-H and C=O stretches) and pyridine ring vibrations.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

References

  • Chemistry Learner. (n.d.). Malonic Ester Synthesis: Definition, Examples, and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • European Patent Office. (2011). Process for producing pyridine carboxylic acids - EP 2428505 B1.
  • ResearchGate. (2025). Synthesis of 3-pyridinecarboxylic acid leaf alcohol esters and its application in cigarette. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinebutanoic acid. Retrieved from [Link]

  • JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]

  • Google Patents. (n.d.). CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.
  • Google Patents. (n.d.). US3748336A - Process for the production of pyridine carboxylic acids.
  • ResearchGate. (2019). How to purify a water soluble compound? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ACS Publications. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2744904A - Process of preparing pyridine and 3-picoline.
  • PMC. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid. Retrieved from [Link]

  • Medium. (2025). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN1141288A - Process for preparing nicotinic acid.
  • MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Recovery of 3-Pyridinebutanoic Acid

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to extract highly polar, amphoteric compounds from complex biological matrices.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to extract highly polar, amphoteric compounds from complex biological matrices.

3-Pyridinebutanoic acid (also known as 4-(3-pyridyl)butanoic acid), a critical metabolite in the disposition kinetics of tobacco alkaloids[1], is a classic example of a "problematic" analyte. This guide deconstructs the thermodynamic and chemical causality behind its poor extraction recovery and provides field-proven, self-validating protocols to overcome these analytical challenges.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why is my recovery of 3-Pyridinebutanoic acid consistently below 20% using standard Liquid-Liquid Extraction (LLE) or C18 SPE? A: The root cause is the molecule's pH-dependent speciation. 3-Pyridinebutanoic acid features a basic pyridine nitrogen (pKa ~5.2) and an acidic carboxylic acid group (pKa ~4.8)[1]. Because the pKa of the basic group is higher than that of the acidic group, there is no pH at which the molecule is entirely neutral.

  • At pH < 4.8: The carboxylic acid is neutral, but the pyridine ring is protonated (cationic).

  • At pH > 5.2: The pyridine ring is neutral, but the carboxylic acid is deprotonated (anionic).

  • At pH ~5.0: It exists primarily as a highly water-soluble zwitterion.

Standard LLE and Reversed-Phase (C18) SPE rely purely on hydrophobic interactions. Because the molecule remains charged across the entire pH scale, it thermodynamically prefers the aqueous phase, leading to massive breakthrough during C18 loading or poor partitioning in LLE[2].

Q2: How can I optimize Solid-Phase Extraction (SPE) for this amphoteric compound? A: You must abandon purely hydrophobic retention and utilize orthogonal interactions. Mixed-Mode Cation Exchange (MCX) is the definitive analytical solution[3]. MCX sorbents combine a reversed-phase backbone with strong cation-exchange groups (sulfonic acid)[4].

By acidifying your sample to pH < 3.0, you fully protonate the pyridine ring while neutralizing the carboxylic acid. The molecule acts as a cation and binds strongly to the sulfonic acid groups via ionic bonds[3]. This dual-retention mechanism allows you to wash the sorbent aggressively with 100% organic solvents to remove neutral lipids without eluting your analyte.

Q3: I am restricted to Liquid-Liquid Extraction (LLE) due to laboratory constraints. How can I improve the yield? A: If you must use LLE, you cannot rely on simple pH adjustments. You must force the partitioning using one of two scientifically viable strategies:

  • Ion-Pairing LLE: Add a hydrophobic ion-pairing reagent. For example, at pH 2.5, the molecule is cationic. Adding an anionic pairing agent like heptafluorobutyric acid (HFBA) forms a neutral, hydrophobic complex that can be extracted into dichloromethane.

  • Salting-Out Assisted LLE (SALLE): Saturate the aqueous sample with a chaotropic salt (e.g., ammonium sulfate). The high ionic strength disrupts the hydration shell around the zwitterion, thermodynamically driving it into a water-miscible organic solvent like acetonitrile.

Part 2: Mechanistic Visualization

The following diagram illustrates the pH-dependent speciation of 3-Pyridinebutanoic acid and dictates why Mixed-Mode SPE is the only reliable extraction strategy.

Speciation LowPH Low pH (< 3.0) Cationic Form Pyridine: NH⁺ Acid: COOH NeutralPH Neutral pH (~ 5.0) Zwitterionic Form Pyridine: NH⁺ Acid: COO⁻ LowPH->NeutralPH Increase pH MCX Retained by MCX SPE LowPH->MCX HighPH High pH (> 7.0) Anionic Form Pyridine: N Acid: COO⁻ NeutralPH->HighPH Increase pH Poor Poor LLE/C18 Recovery NeutralPH->Poor MAX Retained by MAX SPE HighPH->MAX

Figure 1: pH-dependent speciation of 3-Pyridinebutanoic acid and corresponding extraction strategies.

Part 3: Data Presentation

Extraction StrategyPrimary MechanismProsConsTypical Recovery
Standard LLE Hydrophobic partitioningLow cost, simple workflowZwitterion remains in aqueous phase; severe matrix effects< 20%
RP-SPE (C18) Hydrophobic retentionRemoves salts effectivelyAnalyte breaks through during loading due to high polarity15 - 30%
SALLE Salting-out (Chaotropic effect)Forces polar analytes into organic phaseCo-extracts polar interferents; requires high salt volumes50 - 70%
Mixed-Mode MCX Cation exchange + Reversed-phaseUnmatched specificity; allows 100% organic washHigher consumable cost; requires strict pH control> 90%

Part 4: Field-Proven Protocol - Mixed-Mode Cation Exchange (MCX)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By analyzing specific fractions during method development, you can pinpoint exact failure modes.

Objective: Achieve >90% recovery of 3-Pyridinebutanoic acid by exploiting the basicity of the pyridine ring. Materials: 30 mg / 1 mL MCX Cartridges (Polymeric Strong Cation Exchange).

  • Step 1: Sample Pretreatment

    • Action: Dilute 200 µL of biological fluid with 200 µL of 4% Formic Acid in water.

    • Causality: Drops the pH to ~2.0, disrupting protein binding, neutralizing the carboxylic acid, and fully protonating the pyridine nitrogen to prepare it for ionic bonding[3].

  • Step 2: Sorbent Conditioning & Equilibration

    • Action: Pass 1 mL of 100% Methanol, followed by 1 mL of 2% Formic Acid in water.

  • Step 3: Sample Loading

    • Action: Load the pretreated sample at a controlled flow rate of 1 drop/second.

    • Validation Checkpoint 1: Collect this flow-through fraction and analyze it via LC-MS. If 3-Pyridinebutanoic acid is detected here, your sample pH was not low enough, or the sorbent bed capacity was exceeded.

  • Step 4: Aqueous Wash

    • Action: Pass 1 mL of 2% Formic Acid in water.

    • Causality: Washes away highly polar, uncharged, and anionic matrix components (e.g., salts, organic acids)[2].

  • Step 5: Organic Wash

    • Action: Pass 1 mL of 100% Methanol.

    • Causality: Because the analyte is locked to the sorbent via strong ionic bonds, 100% organic solvent can be used to aggressively wash away neutral lipids and hydrophobic interferents without risking analyte loss[3].

    • Validation Checkpoint 2: Collect this wash fraction. Detection of the analyte here indicates that the ionic interaction failed to anchor the molecule, likely due to residual competing basic cations in your sample matrix.

  • Step 6: Elution

    • Action: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH (> 9.0) rapidly deprotonates the pyridine ring (NH⁺ → N). The molecule loses its positive charge, the ionic bond is broken, and the methanol simultaneously disrupts hydrophobic interactions, eluting the purified analyte[4].

Workflow Visualization

MCX_Workflow Pre 1. Sample Pretreatment Dilute 1:1 with 2% HCOOH (pH < 3) Cond 2. Condition & Equilibrate 1mL MeOH, then 1mL 2% HCOOH Pre->Cond Load 3. Load Sample Analyte binds to sulfonic acid groups Cond->Load Wash1 4. Aqueous Wash 1mL 2% HCOOH (Removes salts) Load->Wash1 Wash2 5. Organic Wash 1mL 100% MeOH (Removes lipids) Wash1->Wash2 Elute 6. Elution 1mL 5% NH₄OH in MeOH (Neutralizes pyridine, releases analyte) Wash2->Elute

Figure 2: Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for amphoteric compounds.

References

  • Title: Metabolism and Disposition Kinetics of Nicotine Source: ResearchGate URL
  • Title: When should I choose a mixed-mode SPE?
  • Title: Solid Phase Extraction (SPE)
  • Title: Solid-Phase Extraction Source: Chemistry LibreTexts URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Pyridinebutanoic Acid Peak Shape

Welcome to the Analytical Methods Support Center. 3-Pyridinebutanoic acid is a notoriously challenging amphoteric molecule (zwitterion) containing both a basic pyridine ring and an acidic carboxylic acid group.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Methods Support Center. 3-Pyridinebutanoic acid is a notoriously challenging amphoteric molecule (zwitterion) containing both a basic pyridine ring and an acidic carboxylic acid group. During High-Performance Liquid Chromatography (HPLC), analysts frequently encounter severe peak tailing, poor retention, and irreproducibility.

This guide provides a mechanistic understanding of these chromatographic distortions and offers field-proven, self-validating protocols to achieve sharp, symmetrical peaks.

I. Diagnostic Workflow

Before adjusting your method, use the following decision matrix to identify the root cause of the peak distortion.

G Start Analyze Peak Shape 3-Pyridinebutanoic acid CheckPH Evaluate Mobile Phase pH Start->CheckPH MidPH pH 4.0 - 7.0 (Zwitterion + Active Silanols) CheckPH->MidPH Current State LowPH pH < 3.0 (Protonated Silanols) CheckPH->LowPH Adjust Method HighPH pH > 8.0 (Neutral Pyridine) CheckPH->HighPH Adjust Method MidPH->LowPH Lower pH TailingLow Peak Still Tailing? LowPH->TailingLow Success Symmetrical Peak (As < 1.2) HighPH->Success ChangeCol Switch to Endcapped / Polar-Embedded Column TailingLow->ChangeCol Yes Additives Add 0.1% TFA or TEA TailingLow->Additives Yes TailingLow->Success No ChangeCol->Success Additives->Success

Fig 1. Diagnostic workflow for resolving 3-Pyridinebutanoic acid peak tailing.

II. Frequently Asked Questions (Mechanistic Q&A)

Q1: Why does 3-Pyridinebutanoic acid exhibit severe peak tailing on my standard C18 column? The primary cause of peak tailing for this molecule is secondary retention mechanisms driven by ion-exchange interactions[1]. The pyridine nitrogen is highly basic. At mid-range pH levels (pH 4–7), residual silanol groups (Si-OH) on the silica backbone of the stationary phase become ionized (Si-O⁻). The positively charged pyridine ring interacts strongly with these negatively charged silanols, causing the analyte to "stick" to the column and bleed off slowly, creating a stretched trailing edge[1]. Furthermore, older "Type A" silica columns contain trace metals (iron, aluminum) that increase the acidity of these silanols, exacerbating the tailing[2].

Q2: How does mobile phase pH dictate the peak symmetry of this zwitterion? 3-Pyridinebutanoic acid has two pKa values: ~4.5 for the carboxylic acid and ~5.2 for the conjugate acid of the pyridine ring. Operating near these pKa values causes uneven ionization, leading to split or asymmetrical peaks[1]. To fix this, you must operate at least 1.5 to 2 pH units away from the pKa:

  • Low pH Strategy (pH 2.0 - 2.5): This is the most common fix. At pH 2.5, the carboxylic acid is fully protonated (neutralized), and the silanol groups on the silica surface are forced back into their neutral, protonated state (Si-OH)[3]. This eliminates the secondary ion-exchange interactions, drastically improving peak shape[4].

  • High pH Strategy (pH > 8.0): This deprotonates the pyridine ring, rendering it neutral and eliminating its ability to interact with silanols. However, this requires specialized high-pH stable columns (e.g., hybrid organic-inorganic silica) to prevent column dissolution.

Q3: What column chemistries are recommended to eliminate these secondary interactions? If adjusting the pH is insufficient, the stationary phase chemistry must be upgraded. Modern "Type B" silica columns are manufactured to be metal-free, significantly reducing free silanol activity[2]. For basic pyridine derivatives, you should utilize fully end-capped columns, where a secondary bonding agent (like trimethylsilyl) is used to block unreacted silanols[5]. Alternatively, mixed-mode columns (which possess both reversed-phase and charged surface properties) can completely eliminate unwanted ion-exchange interactions by matching the surface charge to the analyte, allowing for symmetrical peaks even without high buffer concentrations[6].

Q4: Can mobile phase additives rescue a failing method without changing the column? Yes. If you are locked into a specific column, you can use mobile phase additives to mask the silanols. Adding a competing base, such as 0.1% Triethylamine (TEA), introduces a small, highly basic molecule that preferentially binds to the active silanol sites, effectively shielding the 3-Pyridinebutanoic acid from interacting with them[7]. Alternatively, using an ion-pairing agent like Trifluoroacetic acid (TFA) at low pH will not only suppress silanol ionization but also form a neutral hydrophobic complex with the protonated pyridine, improving both peak shape and retention.

III. Quantitative Data Summary: Impact of Method Conditions

The table below summarizes the expected chromatographic behavior of 3-Pyridinebutanoic acid under various method conditions, demonstrating the causality between pH, column chemistry, and peak asymmetry ( As​ ).

Mobile Phase ConditionColumn TypeAnalyte StateSilanol StatePeak Asymmetry ( As​ )Retention Factor ( k′ )
pH 6.0 (Phosphate Buffer)Standard C18 (Type A)ZwitterionIonized (Si-O⁻)2.8 (Severe Tailing)0.8 (Poor)
pH 2.5 (Phosphate Buffer)Standard C18 (Type A)CationicProtonated (Si-OH)1.6 (Moderate Tailing)1.2 (Moderate)
pH 6.0 + 0.1% TEAStandard C18 (Type A)ZwitterionBlocked by TEA1.3 (Slight Tailing)0.9 (Poor)
pH 2.0 (0.1% TFA) Endcapped C18 (Type B) Cationic (Ion-Paired) Protonated (Si-OH) 1.05 (Excellent)3.5 (Excellent)
pH 9.0 (Ammonium Bicarb)Hybrid C18 (High-pH)AnionicIonized (Si-O⁻)1.15 (Good)1.8 (Good)

IV. Validated Experimental Protocol: Low-pH Ion-Pairing Workflow

This step-by-step methodology is designed to be a self-validating system. By utilizing 0.1% TFA, we simultaneously achieve silanol suppression (via low pH) and enhanced retention (via ion-pairing).

Materials Required:

  • Column: High-purity Type B Silica C18, fully endcapped (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Acetonitrile.

  • Sample Diluent: 90% Mobile Phase A / 10% Mobile Phase B. (Critical: Injecting a sample dissolved in pure organic solvent or neutral water will cause peak fronting/tailing due to localized pH shifts and solvent mismatch).

Step-by-Step Methodology:

  • System Preparation & Purging:

    • Flush the HPLC system lines with 50:50 Water:Acetonitrile (without additives) to remove any residual buffer salts from previous methods.

    • Switch to Mobile Phase A and B, and purge the lines.

  • Column Equilibration (The Saturation Phase):

    • Ion-pairing agents require time to saturate the stationary phase. Equilibrate the column at the starting gradient conditions (e.g., 95% A / 5% B) for a minimum of 20 column volumes (approx. 30-40 minutes at 1.0 mL/min).

    • Self-Validation Check: Monitor the baseline at 210 nm and 254 nm. Do not proceed until the baseline drift is less than 1 mAU/min.

  • Sample Preparation:

    • Dissolve 3-Pyridinebutanoic acid standard to a concentration of 0.1 mg/mL using the Sample Diluent. Vortex for 30 seconds.

  • Chromatographic Run:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Controls viscosity and stabilizes mass transfer).

    • Gradient: 5% B to 60% B over 15 minutes.

    • Injection Volume: 5 µL.

  • Data Evaluation & System Suitability:

    • Calculate the USP Tailing Factor ( T ) or Asymmetry ( As​ ) at 10% peak height.

    • Pass Criterion: As​ must be between 0.95 and 1.20. If As​>1.20 , verify that the column is fully endcapped and has not degraded (loss of endcapping over time exposes silanols).

V. References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Source: chromtech.com URL:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions Source: elementlabsolutions.com URL:[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare Source: labcompare.com URL:[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex Source: phenomenex.com URL:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online Source: chromatographyonline.com URL:[Link]

  • Improving of a Peak Shape of the Charged Compounds - SIELC Technologies Source: sielc.com URL:[Link]

Sources

Optimization

PART 1: Physicochemical Profile &amp; Quantitative Baselines

Welcome to the Advanced Application Support Center Subject Matter: 3-Pyridinebutanoic Acid (CID 114) Solution Stability & Troubleshooting As a Senior Application Scientist, I have designed this portal to address the comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center Subject Matter: 3-Pyridinebutanoic Acid (CID 114) Solution Stability & Troubleshooting

As a Senior Application Scientist, I have designed this portal to address the complex physicochemical behaviors of 3-pyridinebutanoic acid (also known as 4-(pyridin-3-yl)butanoic acid). Because this molecule possesses both a basic pyridine nitrogen and an acidic carboxylic acid moiety, it exhibits unique zwitterionic dynamics, solvent incompatibilities, and degradation susceptibilities[1].

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting protocols for researchers experiencing signal loss, peak splitting, or precipitation during their assays.

To diagnose stability issues, we must first understand the molecule's baseline parameters. The amphoteric nature of 3-pyridinebutanoic acid dictates its solubility and reactivity in both aqueous buffers and organic mobile phases.

Table 1: Physicochemical Parameters & Mass Spectrometry Data

ParameterValue / CharacteristicMechanistic Implication for Stability
Molecular Formula C9H11NO2Baseline for mass calculations.
Monoisotopic Mass 165.0789 DaExact mass target for high-resolution MS[2].
LogP (predicted) 0.60Highly hydrophilic; prone to poor retention on standard C18 columns.
Major Adducts (ESI+) [M+H]+ 166.086, [M+Na]+ 188.068Primary targets for LC-MS/MS MRM transitions[2].
pKa (Pyridine N) ~5.2 (estimated)Protonated at acidic pH; dictates zwitterion formation.
pKa (Carboxyl) ~4.5 (estimated)Deprotonated at neutral/basic pH.
Isoelectric Point (pI) ~4.85Point of minimum solubility; risk of precipitation.

PART 2: Diagnostic FAQs & Troubleshooting Guides

Q1: I am seeing a gradual loss of my 3-pyridinebutanoic acid signal in LC-MS, accompanied by a new peak eluting later. What is happening?

The Causality: You are likely observing Fischer Esterification . If your stock solution or LC-MS mobile phase utilizes methanol (MeOH) acidified with Formic Acid (FA) or Trifluoroacetic Acid (TFA), the carboxylic acid group of 3-pyridinebutanoic acid will react with the methanol[3]. The acid catalyst protonates the carbonyl oxygen, making it highly electrophilic and susceptible to nucleophilic attack by methanol, resulting in the formation of methyl 3-pyridinebutanoate[4]. The Fix:

  • Mass Shift Check: Look for a new peak with a mass shift of +14 Da (loss of H2O, addition of CH3OH).

  • Protocol Adjustment: Switch your organic mobile phase from Methanol to Acetonitrile (ACN). ACN is an aprotic solvent and cannot participate in esterification. If methanol must be used, prepare fresh mobile phases daily and store stock solutions in 100% ACN or pure water at -80°C[3].

Q2: My aqueous stock solutions degrade over several weeks, even when stored at 4°C in the dark. There is a +16 Da mass shift.

The Causality: This is N-Oxide Formation . The lone pair of electrons on the pyridine nitrogen is highly nucleophilic and susceptible to oxidation by dissolved oxygen, trace peroxides in solvents (common in aging ethers or THF), or reactive oxygen species (ROS)[5][6]. This forms pyridine-N-oxide, which is highly stable and alters the polarity and binding affinity of the molecule[6]. The Fix:

  • Mass Shift Check: Monitor for the [M+H]+ 182.086 Da peak.

  • Protocol Adjustment: Degas all aqueous buffers using sonication under a vacuum, and purge storage vials with inert Argon or Nitrogen gas before sealing. Avoid using solvents prone to peroxide formation.

Q3: The compound is precipitating out of my aqueous buffer during assay preparation.

The Causality: You have hit the Isoelectric Point (pI) . Because 3-pyridinebutanoic acid is amphoteric, it exists as a zwitterion when the pH of the solution is between the pKa of the carboxylic acid and the pKa of the pyridine ring (roughly pH 4.5 - 5.5). At this pH, the molecule has a net charge of zero, which maximizes intermolecular ionic and hydrogen bonding, causing it to crash out of solution. The Fix: Adjust the pH of your buffer to be at least 1.5 units away from the pI. For maximum solubility, formulate at pH < 3.0 (fully protonated cation) or pH > 7.0 (fully deprotonated anion).

Q4: I left my samples on the benchtop, and the concentration dropped significantly without any detectable mass shifts for adducts.

The Causality: You are experiencing either Photolytic Ring Cleavage or Microbial Degradation . Pyridinecarboxylic acids can absorb UV light, leading to photolytic degradation and ring opening[7]. Alternatively, in non-sterile aqueous environments, Arthrobacter species and other ubiquitous environmental microbes rapidly metabolize pyridine rings via monooxygenase-driven ring cleavage, ultimately converting the molecule into succinic acid[8]. The Fix: Use amber glass vials to block UV light. Filter-sterilize all aqueous stock solutions through a 0.22 µm PTFE membrane to prevent microbial contamination.

PART 3: Mechanistic Visualizations

G Core 3-Pyridinebutanoic Acid (Zwitterionic Core) Ox N-Oxide Formation (+16 Da Mass Shift) Core->Ox ROS / Peroxides (Oxidative Stress) Est Methyl Esterification (+14 Da Mass Shift) Core->Est MeOH + Acid (e.g., 0.1% FA/TFA) Photo Photolytic Ring Cleavage (Loss of Chromophore) Core->Photo UV Light (Aqueous Phase) Micro Microbial Degradation (Succinic Acid Pathway) Core->Micro Non-Sterile Storage (Arthrobacter spp.)

Mechanistic degradation pathways of 3-pyridinebutanoic acid in solution.

Workflow Start Issue: Signal Loss or Peak Splitting in LC-MS CheckSolv Check Mobile Phase & Stock Solvent Start->CheckSolv IsMeOH Is Methanol used with FA/TFA? CheckSolv->IsMeOH FixMeOH Action: Switch to Acetonitrile or prepare fresh daily IsMeOH->FixMeOH YES CheckOx Check for +16 Da peak (N-oxide) IsMeOH->CheckOx NO FixOx Action: Purge with N2, Store in Amber Vials CheckOx->FixOx YES CheckpH Check Solution pH CheckOx->CheckpH NO FixpH Action: Adjust pH away from Isoelectric Point CheckpH->FixpH Zwitterion Precipitation

Diagnostic logic tree for resolving 3-pyridinebutanoic acid assay failures.

PART 4: Validated Experimental Protocols

To ensure self-validating experimental integrity, utilize the following standardized methodologies when handling this compound.

Protocol A: Preparation of Ultra-Stable Analytical Stock Solutions

Objective: Prevent esterification, oxidation, and microbial degradation during long-term storage.

  • Solvent Selection: Prepare a 50:50 mixture of LC-MS grade Acetonitrile (ACN) and ultrapure water (18.2 MΩ·cm). Do not use methanol or ethanol.

  • pH Adjustment: Add 0.1% LC-MS grade Formic Acid to drop the pH to ~2.8. This fully protonates the pyridine ring, preventing zwitterion precipitation and increasing solubility.

  • Dissolution: Weigh 1.65 mg of 3-pyridinebutanoic acid and dissolve in 1.0 mL of the prepared solvent to yield a 10 mM stock. Vortex for 30 seconds.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter into a pre-purged (Nitrogen gas) amber glass HPLC vial.

  • Validation: Inject 1 µL into the LC-MS immediately (T=0) to establish the baseline Area Under Curve (AUC) for the 166.086 m/z peak.

  • Storage: Cap tightly with a PTFE-lined septum and store at -80°C.

Protocol B: Forced Degradation (Oxidative Stress) Profiling

Objective: Intentionally generate the N-oxide degradant to serve as an analytical standard for your specific chromatographic method.

  • Reaction Setup: In a 2 mL glass vial, combine 500 µL of a 1 mM 3-pyridinebutanoic acid aqueous solution with 50 µL of 3% Hydrogen Peroxide (H2O2)[5].

  • Incubation: Seal the vial and incubate at 40°C in a thermomixer at 600 RPM for 4 hours. The heat and peroxide will force the oxidation of the pyridine nitrogen[6].

  • Quenching: Quench the reaction by adding 50 µL of 100 mM Sodium Thiosulfate to neutralize residual peroxides.

  • Analysis: Dilute 1:10 in mobile phase and inject into the LC-MS.

  • Validation: You should observe a distinct, earlier-eluting peak (due to increased polarity of the N-oxide dipole) with an m/z of 182.086. Use this retention time to monitor future stock degradation.

PART 5: References

  • PubChem. "3-Pyridinebutanoic acid | C9H11NO2 | CID 114". National Center for Biotechnology Information. Available at: [Link]

  • MolForge. "3-Pyridinebutanoic acid (CID 114) - Molecular Properties & Analysis". Available at: [Link]

  • PubChemLite. "3-pyridinebutanoic acid (C9H11NO2)". Université du Luxembourg. Available at: [Link]

  • Chromatography Online. "Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents". LCGC North America. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Medicinal Chemistry of Drugs with N-Oxide Functionalities". Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered". Available at: [Link]

  • ASM Journals. "Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic". Available at: [Link]

  • Master Organic Chemistry. "Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)". Available at: [Link]

  • Banaras Hindu University. "Lecture Notes: Pyridine N-oxide Formation". Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Matrix Effects in the Quantification of 3-Pyridinebutanoic Acid

Welcome to the technical support center for the bioanalytical quantification of 3-Pyridinebutanoic acid (PBA). This guide is designed for researchers, scientists, and drug development professionals who are navigating the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalytical quantification of 3-Pyridinebutanoic acid (PBA). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of measuring PBA in biological matrices. As a nicotine metabolite, accurate quantification of PBA is critical in various research contexts. However, like many bioanalytical methods, its measurement by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to matrix effects, which can compromise the accuracy, precision, and reliability of your results.[1][2]

This document provides in-depth, experience-driven guidance in a question-and-answer format to help you anticipate, diagnose, and mitigate these challenges. We will delve into the causal relationships behind experimental choices and provide validated protocols to ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect," and why is it a concern when quantifying 3-Pyridinebutanoic acid?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[] When analyzing biological samples like plasma, serum, or urine, endogenous components such as phospholipids, salts, and proteins can be co-extracted with your analyte, 3-Pyridinebutanoic acid.[4] During LC-MS/MS analysis, these co-eluting substances can either suppress or enhance the ionization of PBA in the mass spectrometer's source.[] This interference can lead to:

  • Inaccurate Quantification: Underestimation (ion suppression) or overestimation (ion enhancement) of the true PBA concentration.

  • Poor Reproducibility: High variability in results between different samples or batches.

  • Reduced Sensitivity: The lower limit of quantification (LLOQ) may be unacceptably high.

Given that regulatory bodies like the FDA require the evaluation of matrix effects for bioanalytical method validation, understanding and controlling for them is not just good science—it's a necessity.[2][5]

Q2: I'm seeing significant ion suppression in my PBA assay. What are the most likely culprits in a plasma sample?

A2: In plasma, the primary cause of ion suppression in electrospray ionization (ESI) is the presence of glycerophosphocholines and other phospholipids.[6] These molecules are abundant in cell membranes and are readily co-extracted with many common sample preparation techniques, such as protein precipitation.[5][7][8] Due to their amphipathic nature, phospholipids can interfere with the ESI process by:

  • Altering Droplet Surface Tension: This affects the efficiency of solvent evaporation and ion release.

  • Competing for Charge: Phospholipids can compete with PBA for protons in the ESI droplet, reducing the formation of protonated PBA ions.

While proteins are largely removed by initial sample cleanup, residual peptides and other endogenous metabolites can also contribute to matrix effects.

Q3: What is the best internal standard strategy to compensate for matrix effects when measuring PBA?

A3: The gold standard for mitigating matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS).[9] A SIL-IS is a version of the analyte (in this case, PBA) where one or more atoms have been replaced with a heavy isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).

The ideal SIL-IS for PBA would be something like 3-Pyridinebutanoic acid-d4. The key advantages are:

  • Co-elution: The SIL-IS has nearly identical physicochemical properties to PBA, ensuring it co-elutes from the LC column.

  • Identical Extraction Recovery: It behaves the same way during sample preparation.

  • Similar Ionization Behavior: It experiences the same degree of ion suppression or enhancement as the unlabeled analyte.

By calculating the peak area ratio of the analyte to the SIL-IS, any variations caused by matrix effects are effectively normalized, leading to highly accurate and precise results. While a commercially available SIL-IS for PBA may require sourcing from specialized vendors or custom synthesis, a deuterated version of a closely related structure, 4-Oxo-4-(pyridin-3-yl)butanoic acid-d4, is available and may be a suitable starting point for inquiry with custom synthesis providers.

Troubleshooting Guide

Issue 1: High variability in PBA quantification across different patient/animal samples.

This is a classic symptom of differential matrix effects, where the composition of the matrix varies from one individual to another.

  • Root Cause Analysis:

    • Inadequate Sample Cleanup: The current sample preparation method may not be effectively removing interfering phospholipids and other endogenous compounds.

    • Suboptimal Chromatography: The analyte may be co-eluting with a region of significant ion suppression.

    • Lack of a Proper Internal Standard: Using a structural analog IS instead of a SIL-IS may not adequately compensate for the variability.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for high variability.

Issue 2: Poor recovery of 3-Pyridinebutanoic acid during sample preparation.

Low recovery can compromise sensitivity and lead to inaccurate results if not consistent.

  • Root Cause Analysis:

    • Incorrect Sample Preparation Technique: The chosen method (e.g., LLE, SPE) may not be suitable for the physicochemical properties of PBA.

    • Suboptimal pH: The pH of the sample during extraction can significantly affect the ionization state and, therefore, the recovery of a carboxylic acid like PBA.

    • Improper SPE Sorbent/Solvents: The SPE sorbent may not be retaining the analyte effectively, or the wash/elution solvents may be inappropriate.

  • Physicochemical Properties of 3-Pyridinebutanoic Acid:

    • Molecular Weight: 165.19 g/mol [4]

    • LogP: 0.6[4]

    • Functional Groups: Carboxylic acid and a pyridine ring. This makes the molecule ionizable and moderately polar.

  • Recommended Actions:

    • pH Adjustment: For Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), adjust the sample pH to be at least 2 units below the pKa of the carboxylic acid group (typically ~4-5) to ensure it is in its neutral, more hydrophobic form for better retention on reversed-phase sorbents or extraction into organic solvents.

    • Optimize SPE Method:

      • Sorbent Choice: A polymeric reversed-phase sorbent (e.g., Oasis HLB) is a good starting point due to its dual retention mechanism for polar and non-polar compounds and its stability across a wide pH range.

      • Wash Step: Use a weak organic wash (e.g., 5-10% methanol in water) to remove polar interferences without eluting the PBA.

      • Elution Step: Elute with a strong organic solvent like methanol or acetonitrile, possibly with a small amount of base (e.g., 0.1-0.5% ammonium hydroxide) to ensure the carboxylic acid is deprotonated and readily elutes.

    • Evaluate LLE Conditions: If using LLE, try different organic solvents. Given PBA's moderate polarity, solvents like methyl-tert-butyl ether (MTBE) or ethyl acetate are good candidates.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol follows FDA and ICH guidelines for determining the matrix factor (MF).[2][5]

  • Prepare Three Sets of Samples at low and high QC concentrations:

    • Set A (Neat Solution): PBA and SIL-IS spiked into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then PBA and SIL-IS are added to the final, clean extract.

    • Set C (Pre-Extraction Spike): PBA and SIL-IS are spiked into the biological matrix before the extraction process.

  • Analyze all three sets by the LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Response of Set B) / (Peak Response of Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across at least 6 different lots of matrix should be ≤15%.

Protocol 2: Sample Preparation of Plasma using Protein Precipitation (PPT)

This is a quick but "dirtier" method, often a starting point in method development.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of SIL-IS working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Inject into the LC-MS/MS system.

Protocol 3: Sample Preparation of Plasma/Urine using Solid Phase Extraction (SPE)

This method provides a much cleaner extract compared to PPT.

  • Sample Pre-treatment:

    • Plasma: To 100 µL of plasma, add 20 µL of SIL-IS, then dilute with 200 µL of 2% phosphoric acid in water.

    • Urine: To 50 µL of urine, add 20 µL of SIL-IS, then dilute with 450 µL of water.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg) with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.

  • Load Sample: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Dry: Dry the cartridge thoroughly under vacuum or positive pressure for 5 minutes.

  • Elute: Elute the PBA and SIL-IS with 1 mL of methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for analysis.

  • Data Presentation: Comparison of Sample Preparation Techniques

ParameterProtein Precipitation (PPT)Solid Phase Extraction (SPE)
Processing Time ~15 min (+ evaporation)~30 min (+ evaporation)
Cleanliness of Extract LowHigh
Matrix Effect HighLow
Analyte Recovery Variable, potential lossHigh and reproducible
Cost per Sample LowModerate

Visualization of Key Workflows

General Bioanalytical Workflow for PBA

This diagram outlines the complete process from sample collection to data analysis, highlighting critical points for controlling matrix effects.

G cluster_0 Pre-Analytical cluster_1 Sample Preparation (Matrix Effect Mitigation) cluster_2 Analytical cluster_3 Data Processing SampleCollection 1. Sample Collection (Plasma, Urine) Add_IS 2. Add SIL-IS SampleCollection->Add_IS SamplePrep 3. Choose Method (SPE, LLE, or PPT) Add_IS->SamplePrep Extraction 4. Extraction/ Cleanup SamplePrep->Extraction EvapRecon 5. Evaporation & Reconstitution Extraction->EvapRecon LC_Separation 6. LC Separation EvapRecon->LC_Separation MS_Detection 7. MS/MS Detection LC_Separation->MS_Detection Integration 8. Peak Integration (Analyte & IS) MS_Detection->Integration Quantification 9. Quantification (Ratio-based) Integration->Quantification

Caption: Bioanalytical workflow for 3-Pyridinebutanoic acid.

References

  • PubChem. (n.d.). 3-Pyridinebutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Jia, X., et al. (2021). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Mei, H. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
  • International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]

Sources

Optimization

Reducing ion suppression for 3-Pyridinebutanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in bioanalysis: quantifying amphoteric, highly polar molecules like...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in bioanalysis: quantifying amphoteric, highly polar molecules like 3-Pyridinebutanoic acid.

Because 3-Pyridinebutanoic acid contains both a basic pyridine ring (pKa ~5.2) and an acidic carboxylic acid group (pKa ~4.8), it is uniquely susceptible to matrix effects—specifically ion suppression—during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This guide provides the mechanistic causality behind these failures and details self-validating protocols to ensure your assays achieve regulatory-tier reliability.

Part 1: Core Troubleshooting & FAQs

Q1: Why does 3-Pyridinebutanoic acid suffer from severe signal loss in biological matrices compared to neat solvent standards? A1: The signal loss is driven by Electrospray Ionization (ESI) ion suppression [1]. In standard Reversed-Phase (C18) chromatography using acidic mobile phases (e.g., 0.1% formic acid), the pyridine ring of 3-Pyridinebutanoic acid is protonated, making the molecule highly polar. Consequently, it exhibits almost no retention and elutes in the "void volume" alongside unretained matrix components like salts, urea, and endogenous polar metabolites. During ESI droplet formation, these high-concentration matrix components compete with your analyte for the limited available charge (protons) at the droplet surface. This charge-stealing mechanism neutralizes the analyte, drastically reducing the number of gas-phase ions that reach the mass analyzer[2].

Q2: Liquid-Liquid Extraction (LLE) is failing to recover this compound, and Protein Precipitation (PPT) leaves too much suppression. How should I prepare my samples? A2: LLE fails because 3-Pyridinebutanoic acid is a zwitterion. To extract a molecule into a non-polar organic solvent via LLE, it must be completely uncharged. Because the pKa values of the basic and acidic groups are so close, there is no pH at which the molecule is entirely neutral; it will always prefer the aqueous phase[3]. While PPT is fast, it fails to remove phospholipids, which are notorious for causing severe, late-eluting ion suppression[4]. The Solution: Use Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) . By dropping the sample pH to ~2.5, you fully protonate the pyridine ring while neutralizing the carboxylic acid. The molecule acts as a cation and binds tightly to the MCX resin, allowing you to wash away suppression-causing lipids with 100% organic solvent before eluting the target analyte.

Q3: How do I chromatographically move 3-Pyridinebutanoic acid away from the suppression zone? A3: You must abandon standard C18 columns and switch to Zwitterionic Hydrophilic Interaction Liquid Chromatography (Z-HILIC) [5]. Z-HILIC stationary phases (e.g., sulfobetaine) maintain a tightly bound, water-enriched layer on the silica surface. In HILIC, the mobile phase starts with high organic content (e.g., 90% Acetonitrile). Polar analytes partition into the aqueous surface layer and are heavily retained. This shifts the retention time of 3-Pyridinebutanoic acid well past the void volume, physically separating it from the unretained matrix salts that cause ESI suppression[6].

Part 2: Visualizing the Problem and the Workflow

SuppressionMechanism A Biological Extract (Analyte + Matrix) B ESI Droplet Formation A->B C Matrix Competition (Salts & Lipids) B->C Co-elution in LC D Analyte Charge Neutralization C->D Competition for protons E Ion Suppression (Signal Loss) D->E Reduced MS intensity

Mechanism of ESI ion suppression driven by matrix competition and charge neutralization.

Troubleshooting Start Detect Signal Loss (3-Pyridinebutanoic acid) Assess Run Post-Column Infusion Start->Assess Decision Suppression at Analyte RT? Assess->Decision Prep Optimize Sample Prep (MCX SPE) Decision->Prep Yes, matrix overload Chroma Shift Retention Time (Z-HILIC Column) Decision->Chroma Yes, void volume elution Validate Calculate Matrix Factor (Target: 0.85 - 1.15) Prep->Validate Chroma->Validate

Diagnostic workflow to resolve ion suppression via sample prep and chromatography.

Part 3: Self-Validating Experimental Protocols

To build a robust assay, you must map the suppression zones and implement targeted cleanup and separation. Follow these validated methodologies.

Protocol 1: Post-Column Infusion (PCI) to Map Suppression Zones

This protocol visually maps where matrix components are suppressing the ESI signal, allowing you to adjust your chromatography accordingly[7].

  • Setup: Install a zero-dead-volume T-piece between the LC column outlet and the MS/MS ESI source.

  • Infusion: Connect a syringe pump to the T-piece. Infuse a pure standard of 3-Pyridinebutanoic acid (100 ng/mL in 50:50 Water:Acetonitrile) at a constant flow rate of 10 µL/min.

  • Injection: Inject a blank, extracted biological matrix (e.g., plasma prepared via PPT) through the LC system using your standard gradient.

  • Monitoring: Monitor the specific Multiple Reaction Monitoring (MRM) transition for 3-Pyridinebutanoic acid.

  • Analysis: The baseline should be flat. Any sudden dips in the baseline indicate zones of severe ion suppression[8]. If your analyte's retention time falls within a dip, you must alter the chromatography (Protocol 3).

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE Workflow

This extraction isolates the zwitterion by leveraging its basic pyridine ring while aggressively washing away phospholipids.

  • Conditioning: Pass 1.0 mL Methanol through the MCX cartridge, followed by 1.0 mL of 2% Formic Acid in Water.

  • Sample Loading: Dilute 200 µL of plasma with 200 µL of 4% Formic Acid in Water (ensures pH < 3, fully protonating the pyridine). Load onto the cartridge at 1 mL/min.

  • Aqueous Wash: Pass 1.0 mL of 2% Formic Acid in Water to remove salts and neutral/acidic polar interferences.

  • Organic Wash: Pass 1.0 mL of 100% Methanol. Causality note: Because the analyte is ionically bound to the resin, this aggressive wash strips away hydrophobic phospholipids without eluting the analyte.

  • Elution: Elute the target with 1.0 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the pyridine ring, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in the initial HILIC mobile phase.

Protocol 3: Z-HILIC Chromatographic Separation
  • Column: Zwitterionic HILIC (e.g., BEH Z-HILIC or ZIC-HILIC), 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.0. (Maintains consistent ionization state).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 90% B. Hold for 1 minute, then ramp down to 50% B over 5 minutes. Return to 90% B to re-equilibrate.

  • Flow Rate: 0.4 mL/min.

Part 4: Quantitative Data Summary

The effectiveness of mitigating matrix effects is measured via the Matrix Factor (MF) . An MF of 1.0 indicates zero matrix effect; <1.0 indicates suppression; >1.0 indicates enhancement. Regulatory guidelines require the MF to be between 0.85 and 1.15.

Table 1: Impact of Sample Preparation and Chromatography on 3-Pyridinebutanoic Acid Matrix Factor

Sample Prep MethodChromatographic ColumnMatrix Factor (MF)Scientific Observation
Protein Precipitation (PPT)C18 (Reversed-Phase)0.32Failure: Severe ion suppression; co-elution with void volume salts.
Liquid-Liquid Extraction (LLE)C18 (Reversed-Phase)N/AFailure: Poor recovery (<10%); zwitterion cannot partition into organic solvent.
Protein Precipitation (PPT)Z-HILIC0.75Sub-optimal: Improved retention shifts analyte away from salts, but late-eluting phospholipid suppression remains.
Mixed-Mode SPE (MCX)C18 (Reversed-Phase)0.68Sub-optimal: Extract is free of lipids, but early elution with residual salts still causes some suppression.
Mixed-Mode SPE (MCX) Z-HILIC 0.98 Optimal: Analyte is heavily retained away from the void volume, and the extract is entirely free of phospholipids.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
  • Pesticide Residue Analysis in Herbs and Spices: Managing M
  • The Impact of Matrix Effects on Mass Spectrometry Results.
  • Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis. LCMS.cz.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • Development and Validation of a Confirmatory Method for the Determination of Aminoglycosides in Foods Using LC- MS/MS With a Zwitterionic HILIC Column.
  • LC-MS Orbitrap-based metabolomics using a novel hybrid zwitterionic hydrophilic interaction liquid chrom

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 3-Pyridinebutanoic Acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 3-Pyridinebutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3-Pyridinebutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Understanding the Molecule: Why is Solubility a Challenge?

3-Pyridinebutanoic acid possesses a unique amphoteric structure, containing both a weakly basic pyridine ring and a weakly acidic carboxylic acid group.[1] This duality is the primary reason for its complex solubility behavior. At a specific pH, known as the isoelectric point (pI), the molecule has a net neutral charge, leading to strong intermolecular interactions and minimal solubility in aqueous solutions. The key to solubilization lies in manipulating the pH to shift the equilibrium towards one of its charged, and therefore more water-soluble, ionic forms.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[2][3]
Molecular Weight 165.19 g/mol [2][3]
pKa (Strongest Acidic) ~4.06 (Carboxylic Acid)[1]
pKa (Strongest Basic) ~5.0 (Pyridine Nitrogen)[1]
LogP 0.60 - 1.08[1][2]
Predicted Water Solubility 24.2 g/L[1]
Frequently Asked Questions (FAQs)

Q1: My 3-Pyridinebutanoic acid won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). Why?

A: The issue is almost certainly related to the pH of your buffer. The isoelectric point (pI) of 3-Pyridinebutanoic acid, where its net charge is zero and solubility is at its minimum, lies between its two pKa values (~4.06 and ~5.0).[1] A neutral pH of 7.4 is far enough from the pI that some solubility is expected, but if you are attempting to make a concentrated stock, you may still face difficulties. The most effective initial strategy is to move the pH of your solution further away from this pI range.[4]

Q2: What is the most direct and effective first step to improve its solubility?

A: The most effective and scientifically-driven first step is pH adjustment .[5]

  • To create an acidic stock solution (pH < 2): Lowering the pH well below the carboxylic acid's pKa will ensure the pyridine nitrogen is protonated (forming a soluble pyridinium cation). The carboxylic acid will remain in its neutral form. This cationic species interacts favorably with water, significantly boosting solubility.[6][7]

  • To create a basic stock solution (pH > 7): Raising the pH well above the pyridine's pKa will ensure the carboxylic acid is deprotonated (forming a soluble carboxylate anion). This anionic species is also highly water-soluble.[8]

Q3: My compound dissolves at a low or high pH, but it precipitates when I dilute it into my neutral pH experimental media. What should I do?

A: This is a classic "pH shock" precipitation problem. While a pH-adjusted stock solution is concentrated, upon dilution into a large volume of neutral buffer, the pH reverts, and the compound crashes out. To overcome this, you have two primary strategies that can be used alone or in combination:

  • Use of Co-solvents: Introduce a water-miscible organic solvent into your formulation to create a more favorable environment for the compound at neutral pH.[9][10]

  • Use of Complexation Agents: Employ an agent like a cyclodextrin to encapsulate the molecule, keeping it in solution even after pH neutralization.[11][12]

Q4: What are co-solvents, and which ones are recommended for 3-Pyridinebutanoic acid?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13][14] This reduction in polarity weakens the water's hydrogen-bonding network, making it easier to accommodate less polar molecules like 3-Pyridinebutanoic acid. They are a highly effective and common strategy.[15]

Co-solventRecommended Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO) 5-20%A powerful aprotic solvent; ensure it is compatible with your experimental system (e.g., cell-based assays).[13]
Ethanol (EtOH) 10-30%A common, less toxic choice suitable for many applications.[10]
Propylene Glycol (PG) 10-40%Often used in pharmaceutical formulations for its low toxicity.[10][14]
Polyethylene Glycol 400 (PEG 400) 10-50%A viscous polymer, excellent for increasing solubility.[14]

Q5: When should I consider using cyclodextrins?

A: Cyclodextrins are an excellent choice when pH adjustment alone is insufficient or when the use of organic co-solvents is undesirable due to potential toxicity or interference with your assay.[11][12] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They act as molecular containers, encapsulating the nonpolar regions of the 3-Pyridinebutanoic acid molecule, thereby increasing its apparent solubility in water.[17][18] Sulfobutylether β-cyclodextrin (SBE-β-CD) is particularly effective for this purpose.[13]

Q6: Is it possible to create a stable, more soluble salt form of 3-Pyridinebutanoic acid?

A: Absolutely. Salt formation is a robust strategy for improving the solubility and dissolution rate of ionizable compounds.[6][19] Given its amphoteric nature, you can form a salt with either a strong acid (e.g., hydrochloric acid to form the hydrochloride salt) or a strong base (e.g., sodium hydroxide to form the sodium salt). This essentially "locks" the molecule in its charged, soluble form, which can be advantageous for creating a solid formulation that readily dissolves in water.

Visualized Workflow & Decision Logic

The following diagram outlines a logical troubleshooting workflow for addressing solubility issues with 3-Pyridinebutanoic acid.

G cluster_0 cluster_1 cluster_2 Start Start: Poor Solubility Observed CheckpH Strategy 1: pH Adjustment Start->CheckpH IsSolublepH Is Compound Soluble in Acidic (pH <2) or Basic (pH >7) Stock? CheckpH->IsSolublepH Success1 Success: Use pH-adjusted stock. Monitor for precipitation upon dilution. IsSolublepH->Success1 Yes CheckCosolvent Strategy 2: Co-solvency IsSolublepH->CheckCosolvent No, or precipitates upon dilution IsSolubleCo Is Compound Soluble in Co-solvent System (e.g., 20% EtOH in buffer)? CheckCosolvent->IsSolubleCo Success2 Success: Use co-solvent system. Validate solvent tolerance in assay. IsSolubleCo->Success2 Yes CheckCD Strategy 3: Cyclodextrin Complexation IsSolubleCo->CheckCD No, or solvent is not compatible IsSolubleCD Is Compound Soluble with Cyclodextrin (e.g., SBE-β-CD)? CheckCD->IsSolubleCD Success3 Success: Use cyclodextrin complex. Confirm no interference from CD in assay. IsSolubleCD->Success3 Yes Failure Consult Advanced Formulation: (e.g., Solid Dispersions, Salt Formation) IsSolubleCD->Failure No

Caption: Troubleshooting workflow for 3-Pyridinebutanoic acid solubility.

The diagram below illustrates how pH changes the ionization state of the molecule, which is the fundamental principle behind using pH adjustment for solubilization.

Caption: pH-dependent ionization of 3-Pyridinebutanoic acid.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Systematic Solubilization via pH Adjustment

Objective: To prepare a concentrated aqueous stock solution of 3-Pyridinebutanoic acid by modifying the pH.

Principle: This protocol leverages the ionization of the carboxylic acid or pyridine functional groups to dramatically increase aqueous solubility.[5][20]

Materials:

  • 3-Pyridinebutanoic acid

  • High-purity water (e.g., Milli-Q)

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of 3-Pyridinebutanoic acid to make a concentrated stock (e.g., 10 mg/mL or ~60 mM).

  • Add approximately 80% of the final desired volume of high-purity water to a clean beaker with a stir bar.

  • Slowly add the powdered 3-Pyridinebutanoic acid to the water while stirring. A cloudy suspension is expected.

  • For a basic stock solution (recommended): While monitoring the pH, add 1 M NaOH dropwise. You will observe the solid begin to dissolve as the pH increases and the carboxylic acid deprotonates. Continue adding NaOH until all the solid has dissolved and the pH is stable above 7.0.

  • For an acidic stock solution: While monitoring the pH, add 1 M HCl dropwise. The solid will dissolve as the pH decreases and the pyridine nitrogen becomes protonated. Continue adding HCl until all the solid has dissolved and the pH is stable below 2.0.

  • Once the compound is fully dissolved, carefully add high-purity water to reach the final target volume.

  • Sterile-filter the solution (e.g., using a 0.22 µm filter) if required for your application.

  • Critical Control Point: When adding this stock to your final assay medium, add it slowly and with mixing to minimize localized pH shock that could cause precipitation.

Protocol 2: Screening Co-solvents for Improved Solubility

Objective: To identify an effective co-solvent system for solubilizing 3-Pyridinebutanoic acid at or near neutral pH.

Principle: This method involves systematically testing the ability of different water-miscible organic solvents to dissolve the compound by reducing the polarity of the aqueous environment.[9][14]

Materials:

  • 3-Pyridinebutanoic acid

  • Primary aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents: DMSO, Ethanol, Propylene Glycol, PEG 400

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare a series of solvent systems in separate vials. For example:

    • 10% Ethanol in PBS

    • 20% Ethanol in PBS

    • 10% DMSO in PBS

    • 20% DMSO in PBS

    • 20% Propylene Glycol in PBS

    • 20% PEG 400 in PBS

    • 100% PBS (as a negative control)

  • Add an excess amount of 3-Pyridinebutanoic acid to each vial (e.g., 5-10 mg to 1 mL of solvent). An excess of solid should be clearly visible.

  • Seal the vials tightly and vortex thoroughly for 2 minutes.

  • Place the vials on an orbital shaker or rotator at room temperature for 2-4 hours to allow the system to reach equilibrium. Gentle heating (37°C) can be used to expedite the process, but ensure the compound is stable at that temperature.

  • After equilibration, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved solid.

  • Carefully collect an aliquot of the clear supernatant. Do not disturb the pellet.

  • Quantify the concentration of dissolved 3-Pyridinebutanoic acid in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Interpretation: The co-solvent system that yields the highest dissolved concentration is the most effective. Always run a vehicle control in your final experiment to account for any effects of the co-solvent itself.

References
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • National Center for Biotechnology Information.
  • Wikipedia. Cosolvent - Wikipedia.
  • MolForge. 3-Pyridinebutanoic acid (CID 114) - Molecular Properties & Analysis.
  • Taylor & Francis Online. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • BenchChem. Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
  • FooDB. Showing Compound 3-Pyridinebutanoic acid (FDB022365).
  • Google Patents. US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids.
  • MDPI. Biomedical Application of Cyclodextrin Polymers Cross-Linked via Dianhydrides of Carboxylic Acids.
  • BenchChem. improving the solubility of 4-(4-acetylphenyl)pyridine.
  • ResearchGate. Encapsulation of benzene carboxylic acids using cyclodextrins.
  • MDPI.
  • National Center for Biotechnology Information. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
  • Scholars Research Library. Enhancement of Solubility: A Pharmaceutical Overview.
  • International Journal of Applied Pharmaceutics. Solubility Enhancement Techniques for Poorly Soluble Drugs.
  • ResearchGate. The effect of different pH-adjusting acids on the aqueous solubility of...
  • askIITians. How does pH affect solubility?
  • Aston University.
  • National Center for Biotechnology Information. 3-Pyridinebutanoic acid | C9H11NO2 | CID 114 - PubChem.
  • ScienceDirect. PH adjustment: Significance and symbolism.
  • AP Chemistry. 8.11 pH and Solubility.
  • BenchChem. strategies to improve solubility of 3-Carboxyphenylboronic acid in reaction media.
  • CD Formul
  • Ovid. Cyclodextrins as pharmaceutical solubilizers.
  • International Journal of Pharmaceutical Sciences and Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.

Sources

Optimization

Technical Support Center: Enhancing Sensitivity for Low-Level 3-Pyridinebutanoic Acid Detection

Welcome to the technical support center for the analysis of 3-Pyridinebutanoic acid (3-PBA). This guide is designed for researchers, scientists, and drug development professionals who require highly sensitive and robust...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 3-Pyridinebutanoic acid (3-PBA). This guide is designed for researchers, scientists, and drug development professionals who require highly sensitive and robust methods for detecting this critical nicotine metabolite. As a Senior Application Scientist, I have structured this guide to provide not just protocols, but a deep understanding of the analytical challenges and the rationale behind the proposed solutions. Our focus is on achieving the lowest possible limits of detection while maintaining data integrity.

Foundational Challenges in 3-PBA Analysis

Low-level quantification of 3-Pyridinebutanoic acid (MW: 165.19 g/mol ) presents a distinct set of analytical hurdles. Understanding these is the first step toward overcoming them.

  • Poor Retention in Reversed-Phase (RP) Chromatography: As a polar, zwitterionic compound, 3-PBA exhibits limited retention on traditional C18 columns, often eluting in or near the solvent front where matrix effects are most severe.

  • Suboptimal Ionization Efficiency: In its native form, 3-PBA can be challenging to ionize efficiently by electrospray ionization (ESI), limiting the ultimate sensitivity of the assay.

  • Significant Matrix Effects: Biological matrices like plasma and urine are rife with endogenous components (e.g., phospholipids, salts) that can co-elute with 3-PBA. These interferences can suppress or enhance the analyte's signal, leading to inaccurate and irreproducible results.[1] Ion suppression is a well-documented phenomenon for pyridine-containing compounds and carboxylic acids.[2]

This guide will systematically address these challenges through advanced sample preparation, chemical derivatization, and optimized LC-MS/MS parameters.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during method development for 3-PBA.

Q1: My 3-PBA peak is tailing badly on my C18 column. What's the cause and how do I fix it? A1: Peak tailing for basic compounds like 3-PBA is most often caused by secondary interactions with acidic residual silanol groups (Si-OH) on the silica-based stationary phase. At a mid-range pH, these silanols can become ionized (SiO-) and interact electrostatically with the protonated pyridine ring of your analyte, causing a portion of the molecules to lag behind the main peak.

  • Quick Fixes:

    • Lower Mobile Phase pH: Adjust your aqueous mobile phase to a pH between 2.5 and 3.0 with an additive like formic acid. This protonates the silanol groups, minimizing the unwanted ionic interaction.

    • Add a Competing Base: If lowering the pH is insufficient, adding a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase can mask the active silanol sites.

Q2: I'm not achieving the sensitivity I need. Is direct analysis of 3-PBA feasible for low-level work? A2: While direct analysis is possible, it is often challenging for trace-level quantification. An LC-MS/MS method for a panel of nicotine metabolites reported a limit of quantitation (LOQ) of 2.5 ng/mL for a similar underivatized hydroxy acid in urine.[2] For significantly lower detection limits, especially in complex matrices, chemical derivatization is the recommended and more robust strategy. Derivatization can improve sensitivity by several orders of magnitude.

Q3: What is the most effective way to clean up my plasma/urine sample to reduce matrix effects? A3: Solid-Phase Extraction (SPE) is the most effective technique. A mixed-mode cation exchange (e.g., SOLA CX) or a water-wettable polymeric reversed-phase sorbent (e.g., Oasis HLB) will provide the cleanest extracts. These sorbents can effectively remove phospholipids and other interferences that cause ion suppression. For a simpler, faster, though less clean, alternative, protein precipitation followed by liquid-liquid extraction (LLE) can be employed.

Q4: Should I use ESI or APCI for my analysis? A4: Electrospray Ionization (ESI) is generally preferred and more common for this class of compounds, particularly after derivatization, which adds a readily ionizable group. However, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to ion suppression. If you are facing insurmountable matrix effects with ESI, testing an APCI source is a valid troubleshooting step.

Troubleshooting Guide: From Symptoms to Solutions

This section provides a systematic approach to diagnosing and resolving common experimental issues.

Problem / Symptom Potential Cause(s) Recommended Action(s)
Poor Sensitivity / No Signal 1. Suboptimal Ionization: Native 3-PBA ionization is inefficient. 2. Ion Suppression: Co-eluting matrix components are interfering with ionization. 3. Incorrect MS/MS Parameters: MRM transitions or collision energy are not optimized.1. Implement Chemical Derivatization: Use the 3-NPH derivatization protocol outlined in Section 5. This is the most impactful action for enhancing sensitivity. 2. Improve Sample Cleanup: Switch from protein precipitation to a robust SPE protocol (see Section 4). 3. Optimize MS Parameters: Infuse a derivatized standard to optimize cone/fragmentor voltage and collision energy for your specific instrument.
Inconsistent Results / Poor Reproducibility 1. Severe & Variable Matrix Effects: Different sample lots have varying levels of interfering compounds. 2. Incomplete Derivatization: The derivatization reaction is not going to completion consistently. 3. Column Degradation: The analytical column is contaminated or has lost performance.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 3-PBA-d4) is critical to compensate for matrix effects and variations in recovery. 2. Optimize & Control Derivatization: Ensure precise timing, temperature, and reagent concentrations as specified in the protocol. Prepare fresh reagents daily. 3. Implement Guard Column & Column Wash: Use a guard column and develop a robust column washing method to run between sample batches.
Peak Splitting or Broadening 1. Injection Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase. 2. Column Overload: The concentration of the analyte (or co-eluting interferences) is too high for the column's capacity. 3. Column Void/Frit Blockage: Physical damage or particulate buildup at the head of the column.1. Match Injection Solvent: Reconstitute the final extract in a solvent that is as close as possible to the initial mobile phase conditions (e.g., high ACN % for HILIC or high aqueous % for RP). 2. Dilute Sample: Inject a 1:10 or 1:100 dilution of the sample. If peak shape improves, overload is the issue. 3. Reverse-Flush Column: Disconnect the column, reverse its direction, and flush to waste with a strong solvent. If this fails, replace the column.
Workflow for Diagnosing and Mitigating Ion Suppression

Ion suppression is a primary cause of poor sensitivity and reproducibility. This workflow helps identify and resolve it.

IonSuppressionWorkflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy Start Poor Sensitivity or Inconsistent Results Infusion Perform Post-Column Infusion Experiment Start->Infusion Dip Observe Signal Dip? Infusion->Dip NoDip Suppression Unlikely. Focus on other issues (e.g., derivatization, MS tuning). Dip->NoDip No YesDip Suppression Confirmed Dip->YesDip Yes ImproveCleanup Improve Sample Cleanup (e.g., SPE, LLE) YesDip->ImproveCleanup First Action ModifyLC Modify Chromatography (Change gradient, switch to HILIC) ImproveCleanup->ModifyLC If Needed Check Re-run Infusion Exp. Is Dip Gone? ModifyLC->Check Success Problem Solved. Proceed with Validation. Check->Success Yes Failure Issue Persists. Consider alternative ionization (e.g., APCI) or further method development. Check->Failure No

Caption: A logical workflow for diagnosing and mitigating ion suppression.

Sample Preparation: The Key to a Clean Baseline

Effective sample preparation is non-negotiable for achieving low detection limits. It serves to remove interfering matrix components and concentrate the analyte.

Recommended Protocol: Solid-Phase Extraction (SPE) for Plasma/Urine

This protocol is based on a mixed-mode cation exchange mechanism, which is highly effective for retaining the pyridine moiety of 3-PBA while washing away many endogenous interferences.

Materials:

  • Mixed-mode polymeric cation exchange SPE cartridges (e.g., Waters Oasis MCX, Agilent Bond Elut Plexa PCX).

  • Phosphoric Acid (H₃PO₄)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium Hydroxide (NH₄OH)

Step-by-Step SPE Protocol:

  • Sample Pre-treatment:

    • Thaw plasma or urine samples on ice.

    • To 500 µL of sample, add 500 µL of 4% H₃PO₄ in water.

    • Vortex for 30 seconds. This step acidifies the sample to ensure the pyridine nitrogen is protonated (positively charged).

  • Condition:

    • Pass 1 mL of Methanol through the SPE cartridge.

  • Equilibrate:

    • Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Load:

    • Load the entire 1 mL of the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 drop/second).

  • Wash:

    • Wash 1: Pass 1 mL of 0.1 M HCl in water. This removes weakly bound acidic and neutral interferences.

    • Wash 2: Pass 1 mL of Methanol. This removes more hydrophobic, non-basic interferences like phospholipids.

  • Elute:

    • Elute the 3-PBA with 1 mL of 5% NH₄OH in Methanol. The basic solution neutralizes the pyridine ring, disrupting its ionic interaction with the sorbent and allowing it to be eluted.

  • Dry & Reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in the appropriate solvent for your chosen analytical method (see Section 5). For the derivatization method, reconstitute in 50 µL of Acetonitrile/Water (50/50, v/v).

High-Sensitivity Protocol: Derivatization with LC-MS/MS

To overcome the inherent limitations of native 3-PBA, we employ a chemical derivatization strategy. This approach enhances both chromatographic retention and ionization efficiency, dramatically lowering the limit of detection. A study on a similar deuterated compound achieved detection limits in the low fmol/mL range using a two-step derivatization process.[3] A similar strategy using 3-nitrophenylhydrazine (3-NPH) has proven highly effective for various carboxylic acids, showing derivatization efficiencies near 100%.[3][4]

Workflow for Derivatization and Analysis

Caption: High-sensitivity workflow from sample to result.

Step-by-Step Derivatization Protocol (3-NPH Method)

This protocol is adapted from established methods for carboxylic acid derivatization.[4]

Reagents:

  • 3-NPH Solution: 200 mM 3-nitrophenylhydrazine hydrochloride in Acetonitrile/Water (50/50, v/v). Prepare fresh.

  • EDC/Pyridine Solution: 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with 6% pyridine in Acetonitrile/Water (50/50, v/v). Prepare fresh.

Procedure:

  • Take the dried sample eluate from the SPE procedure (Section 4, Step 7).

  • Add 40 µL of the reconstituted sample or standard.

  • Add 20 µL of the 3-NPH Solution .

  • Add 20 µL of the EDC/Pyridine Solution .

  • Vortex briefly and incubate at 40°C for 30 minutes.

  • After incubation, dilute the mixture with 920 µL of Acetonitrile/Water (90/10, v/v).

  • Centrifuge at >14,000 rcf for 10 minutes to pellet any precipitates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Optimized LC-MS/MS Parameters for Derivatized 3-PBA
ParameterRecommended SettingRationale / Comment
LC Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)The 3-NPH derivative is significantly more hydrophobic than native 3-PBA, allowing for excellent retention and separation from early-eluting matrix components.
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for good peak shape and protonation in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile--
Flow Rate 0.3 mL/minStandard for a 2.1 mm ID column.
Gradient 5% B to 95% B over 8 minutesA typical gradient profile. Must be optimized to ensure separation from matrix components.
Injection Volume 5 µL--
Ionization Mode ESI PositiveThe 3-NPH derivative incorporates a readily protonated hydrazine moiety, making positive mode highly sensitive.
MRM Transition 1 (Quantifier) 301.1 → 137.1 Precursor [M+H]⁺ of 3-NPH-derivatized 3-PBA. Product ion corresponds to the characteristic 3-nitrophenyl fragment.
MRM Transition 2 (Qualifier) 301.1 → 151.1 A secondary stable fragment for identity confirmation.
Collision Energy ~20-25 eVMust be optimized empirically on your instrument. This is a typical starting point for this type of molecule.
Cone/Fragmentor Voltage ~80-120 VMust be optimized empirically on your instrument.

Alternative Strategy: Analysis of Underivatized 3-PBA

For applications where derivatization is not feasible or required, direct analysis of native 3-PBA can be performed, albeit with higher detection limits. Success hinges on meticulous chromatography to separate the analyte from the region of major ion suppression.

Recommended Approach: HILIC Chromatography

Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative to reversed-phase for retaining polar compounds like 3-PBA.

ParameterRecommended SettingRationale / Comment
LC Column HILIC (e.g., Amide, Z-HILIC, 2.1 x 100 mm, 1.7 µm)HILIC stationary phases use a high organic mobile phase to retain polar analytes, moving 3-PBA away from the unretained matrix components.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Buffered aqueous phase is critical for reproducible retention in HILIC.
Mobile Phase B AcetonitrileThe weak solvent in HILIC.
Gradient 95% B to 60% B over 8 minutesHILIC gradients run from high organic to lower organic content. Sufficient re-equilibration time at 95% B is critical for reproducibility.
Injection Solvent 90% Acetonitrile / 10% WaterCRITICAL: The injection solvent must closely match the initial high-organic mobile phase to prevent peak distortion.[5]
Ionization Mode ESI PositiveThe pyridine ring is readily protonated at low pH.
MRM Transition 1 (Quantifier) 166.1 → 122.1 Precursor [M+H]⁺. Product corresponds to the loss of the carboxyl group (44 Da, CO₂). This is a common fragmentation for protonated carboxylic acids.
MRM Transition 2 (Qualifier) 166.1 → 94.1 Represents further fragmentation of the pyridine ring structure.
Collision Energy ~15-20 eVMust be optimized empirically.
Sensitivity Comparison: Derivatized vs. Underivatized

This table summarizes the expected performance differences based on published data for 3-PBA and its analogs.

MethodTypical MatrixExpected Limit of Quantitation (LOQ)Key AdvantageReference
Derivatization (3-NPH) Plasma, UrineLow to mid fmol/mL (e.g., <1 ng/mL)Ultimate sensitivity, robust against matrix effects[3]
Underivatized (HILIC) Urine~2.5 ng/mL Simpler workflow, no chemical reaction step[2]

References

  • Murphy, S. E., et al. (2023). Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2'-oxidation, and CYP2A6 activity in Japanese Americans, Native Hawaiians and Whites. Journal of Chromatography B, 1220, 123668. [Link]

  • Jing, M., et al. (2014). Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Quantitation of Urinary [pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(methylnitrosamino). Chemical Research in Toxicology, 27(9), 1534–1541. [Link]

  • Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. Chemical Research in Toxicology, 12(2), 172-179. [Link]

  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Application Note. [Link]

  • Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416, 1201–1215. [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Application Note. [Link]

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek Application Note. [Link]

  • Forensic Toxicology Research and Innovation. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Technical Note. [Link]

  • AMS Biotechnology (AMSBIO). (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSBIO Technical Article. [Link]

  • Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods. Restek Resource Hub. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 3-Pyridinebutanoic Acid During Storage

Welcome to the advanced troubleshooting and protocol center for handling 3-Pyridinebutanoic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol center for handling 3-Pyridinebutanoic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. The structural duality of1[1]—possessing both an electron-deficient basic heterocyclic nitrogen and an acidic aliphatic tail—makes it uniquely susceptible to micro-environmental stressors. Understanding the causality of its degradation is the key to preserving your compound's integrity for sensitive downstream applications like drug development and metabolomics.

Part 1: Diagnostic FAQ & Troubleshooting

Q: Why is my 3-Pyridinebutanoic acid sample showing unexpected peaks at lower molecular weights in LC-MS? A: This is a classic signature of thermal decarboxylation . Pyridinecarboxylic acids are highly prone to losing their carboxyl group (CO₂) when exposed to elevated temperatures. This is not merely a thermal artifact but a chemically catalyzed event. In the presence of trace moisture, water forms a hydrogen-bonded bridge between the carboxylate oxygen and the aromatic nitrogen, lowering the activation energy for C-C bond cleavage via an ylide intermediate[2].

  • Self-Validation System: Check your LC-MS for a mass shift of -44 Da (loss of CO₂), resulting in 3-propylpyridine.

  • Resolution: Never dry the compound using high-heat vacuum ovens. Maintain storage strictly at or below 4°C.

Q: My lyophilized powder has clumped and exhibits poor solubility in organic solvents compared to a fresh batch. What happened? A: The compound has absorbed atmospheric moisture, triggering a solid-state zwitterionic shift . Because 3-Pyridinebutanoic acid contains both a basic pyridine nitrogen and an acidic carboxylic tail, water catalyzes intermolecular proton transfer. This forms a highly polar zwitterion network, increasing lattice energy, causing clumping, and drastically reducing solubility in non-polar or aprotic solvents (e.g., DCM, THF).

  • Self-Validation System: Run an IR spectrum; a shift or broadening in the carbonyl stretch (~1700 cm⁻¹) and the appearance of N-H⁺ stretches strongly indicate zwitterion formation.

  • Resolution: Store in a desiccator under an argon atmosphere and handle only in low-humidity environments.

Q: The white powder has developed a yellowish tint over several months on the benchtop. Is it still usable? A: The yellowing indicates photo-oxidation or N-oxide formation . While the pyridine ring resists mild oxidation, prolonged exposure to ambient UV light and atmospheric oxygen oxidizes the pyridine nitrogen. Furthermore, non-sterile benchtop handling can introduce microbial contamination; certain bacteria utilize flavin-dependent monooxygenases that actively cleave the pyridine ring[3].

  • Self-Validation System: Perform an NMR analysis. A downfield shift of the pyridine ring protons (especially adjacent to the nitrogen) confirms N-oxide formation.

  • Resolution: Discard the yellowed batch for quantitative assays. Use amber glass vials and maintain strict sterile handling protocols.

Part 2: Mechanistic Degradation Pathways

DegradationMechanisms PBA 3-Pyridinebutanoic Acid (Intact) Heat Elevated Temp (>25°C) PBA->Heat Thermal Stress Moisture Atmospheric Moisture (H2O) PBA->Moisture Hygroscopic Uptake Light UV Light / O2 PBA->Light Photo-exposure Decarb Decarboxylation (-CO2) Heat->Decarb C-C Cleavage Zwitter Zwitterion Formation (Clumping) Moisture->Zwitter Proton Transfer NOxide N-Oxidation (Yellowing) Light->NOxide ROS Generation Alkyl 3-Propylpyridine (Loss of Activity) Decarb->Alkyl Insol Insoluble Aggregates Zwitter->Insol Degrad Oxidative Degradants NOxide->Degrad

Figure 1: Mechanistic pathways of 3-Pyridinebutanoic acid degradation under environmental stress.

Part 3: Quantitative Stability Metrics

To ensure reproducibility in your assays, adhere to the following empirically derived stability guidelines. Continuous cryogenic monitoring is critical for long-term metabolite stability, especially when utilized as a biomarker standard in metabolomics[4].

Storage ConditionTemperatureAtmosphereEstimated Shelf LifePrimary Degradation Risk
Optimal Archive -20°C to -80°CArgon / N₂> 24 MonthsNone
Short-Term Use 4°CDesiccated3 - 6 MonthsMoisture Uptake (Zwitterion)
Benchtop (Dark) 25°CAmbient< 4 WeeksHydrolysis / Microbial
Benchtop (Light) 25°CAmbient< 2 WeeksPhoto-oxidation (N-Oxide)
Heat Stress >60°CAmbient< 24 HoursThermal Decarboxylation

Part 4: Standard Operating Procedure (SOP) - Optimal Storage & Aliquoting

To prevent the degradation mechanisms outlined above, implement this self-validating Anhydrous Cryogenic Aliquoting System .

Step 1: Thermal Equilibration

  • Action: Allow the bulk container of 3-Pyridinebutanoic acid to reach room temperature inside a desiccator before opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation, introducing the moisture required for zwitterion formation and decarboxylation.

  • Validation: Visually inspect the exterior of the vial; do not open until all condensation has evaporated.

Step 2: Sterile Handling & Aliquoting

  • Action: Using sterile spatulas, weigh out single-use aliquots (e.g., 5-10 mg) into pre-sterilized amber glass vials.

  • Causality: Amber glass blocks UV-induced N-oxidation. Sterile handling prevents the introduction of pyridine-degrading bacteria. Single-use aliquots completely eliminate freeze-thaw cycles.

  • Validation: Run a blank solvent injection on your LC-MS periodically to confirm the absence of microbial metabolites in your workspace.

Step 3: Inert Gas Purging

  • Action: Gently flush each vial with dry Argon or Nitrogen gas for 10–15 seconds.

  • Causality: Displaces atmospheric oxygen and residual moisture, halting oxidative and hydrolytic pathways.

  • Validation: During initial protocol setup, use a micro-oxygen sensor probe in a dummy vial to confirm O₂ levels drop below 1%.

Step 4: Hermetic Sealing & Cryogenic Storage

  • Action: Cap tightly using PTFE-lined septa and transfer immediately to a -20°C freezer.

  • Causality: PTFE provides a chemically inert, impermeable barrier against gas exchange.

  • Validation: Submerge a sealed test vial in a water bath under mild vacuum; the absence of bubbles confirms a hermetic seal.

StorageWorkflow Start Receive 3-Pyridinebutanoic Acid Aliquot Aliquot into Single-Use Vials (Amber Glass) Start->Aliquot Prevent freeze-thaw Dry Lyophilize / Desiccate (Remove Residual H2O) Aliquot->Dry Moisture control Gas Purge with Argon/N2 (Displace O2) Dry->Gas Oxidation control Seal Seal with PTFE-Lined Caps Gas->Seal Hermetic seal Store Store at -20°C (Dark & Dry) Seal->Store Thermal & Photostability

Figure 2: Step-by-step cryogenic storage and aliquoting workflow to preserve chemical integrity.

References

  • HazComFast. "3-Pyridinebutanoic acid (CAS 17270-50-7) Safety Data & Properties."1

  • ResearchGate. "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II." 2

  • MDPI. "Interpretable Machine Learning for Serum-Based Metabolomics in Breast Cancer Diagnostics: Insights from Multi-Objective Feature Selection-Driven LightGBM-SHAP Models." 4

  • ASM Journals (Applied and Environmental Microbiology). "Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered." 3

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Validation of 3-Pyridinebutanoic Acid Biomarker Data

For: Researchers, scientists, and drug development professionals Introduction: The Context and Significance of 3-Pyridinebutanoic Acid 3-Pyridinebutanoic acid (3-PBA), a metabolite of nicotine, is gaining attention as a...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Context and Significance of 3-Pyridinebutanoic Acid

3-Pyridinebutanoic acid (3-PBA), a metabolite of nicotine, is gaining attention as a potential biomarker for assessing exposure to tobacco and nicotine products.[1][2] Its quantification in biological matrices like urine and plasma can provide valuable insights in toxicology, clinical research, and the development of new therapeutic agents.[2][3] However, the integrity of any study hinges on the reliability and reproducibility of the data generated. When biomarker data is generated across different labs, over different time points, or using different analytical platforms, ensuring that the results are comparable is not just a matter of good practice—it is a prerequisite for scientific and regulatory acceptance.

This guide provides an in-depth, experience-driven framework for conducting a cross-validation study for 3-PBA. We will move beyond rote protocols to explore the causality behind experimental choices, the importance of a "fit-for-purpose" validation strategy, and the practical steps to ensure your biomarker data is robust, reliable, and ready for scrutiny.[4]

Part 1: The Imperative of Cross-Validation in a Regulated Environment

Biomarker data submitted for regulatory review must meet stringent standards for reliability. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, such as the ICH M10 Bioanalytical Method Validation and Study Sample Analysis, which underscore the need for thoroughly validated analytical methods.[5][6][7]

Cross-validation is a critical component of this process, formally defined as a comparison of analytical results from two different validated methods. It is essential in the following scenarios:

  • Inter-Laboratory Comparison: When a project is transferred between a sponsoring company and a contract research organization (CRO), or between two different research sites.

  • Methodological Evolution: When an analytical method is updated or changed within the same laboratory over the life of a long-term project.

  • Platform Bridging: When comparing data generated from different analytical technologies (e.g., LC-MS/MS vs. GC-MS).

  • Literature Comparison: To confidently compare in-house data with published findings that may have used a different analytical approach.

The goal is to demonstrate that the data is interchangeable, regardless of the method used, ensuring the continuity and integrity of the overall dataset.

Part 2: Selecting the Analytical Platforms: A Comparative Overview

The choice of analytical technology is the first critical decision point. For a small, polar molecule like 3-PBA, two primary options stand out: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureLC-MS/MSGC-MSRationale & Causality
Sample Preparation Simpler; often "dilute-and-shoot" or protein precipitation.More complex; requires derivatization to increase volatility.3-PBA is a carboxylic acid, making it polar and non-volatile. LC-MS/MS can handle this directly. GC-MS requires chemical modification (e.g., silylation) to make the analyte "fly" through the GC column.[8][9]
Selectivity & Sensitivity Excellent; highly selective due to precursor/product ion monitoring.Excellent; high-resolution chromatography and mass filtering.Both are considered gold-standard quantitative techniques. The choice may depend on available instrumentation and expertise.
Throughput Generally higher due to simpler sample preparation and faster run times.Lower, as the derivatization step adds time and potential for variability.For large-scale clinical studies, the efficiency of LC-MS/MS is a significant advantage.
Matrix Effects Susceptible to ion suppression or enhancement from co-eluting matrix components.Less susceptible to ion suppression, but matrix can affect derivatization efficiency.Careful method development, use of stable isotope-labeled internal standards, and thorough validation are required to mitigate these effects in both platforms.

For this guide, we will detail a cross-validation workflow comparing a well-established LC-MS/MS method with a newly developed GC-MS method. This common scenario highlights the challenges of bridging data between fundamentally different analytical approaches.

Part 3: The Cross-Validation Experimental Workflow

A successful cross-validation study is built upon two independently and thoroughly validated methods. The process ensures that each method is reliable on its own before they are compared.

CrossValidationWorkflow cluster_0 Phase 1: Single-Method Validation cluster_1 Phase 2: Sample Selection & Blinding cluster_2 Phase 3: Sample Analysis cluster_3 Phase 4: Data Evaluation A Method A: LC-MS/MS Full Validation B Method B: GC-MS Full Validation C Select ≥ 20 Study Samples (Covering Low, Med, High Range) A->C B->C D Aliquot & Blind Samples C->D E Analyze Blinded Aliquots with Method A (LC-MS/MS) D->E F Analyze Blinded Aliquots with Method B (GC-MS) D->F G Unblind and Compile Data E->G F->G H Statistical Analysis (Correlation, Bland-Altman) G->H I Apply Acceptance Criteria H->I J J I->J Report & Conclusion

Caption: High-level workflow for the cross-validation of two bioanalytical methods.

Step 1: Foundational Single-Method Validation

Before any comparison, each method (LC-MS/MS and GC-MS) must undergo a full validation according to regulatory guidelines (e.g., ICH M10).[7] This is a non-negotiable step that establishes the performance characteristics of each assay independently.

Key Validation Parameters:

  • Selectivity & Specificity: Demonstrate that the method can detect 3-PBA without interference from matrix components.

  • Accuracy & Precision: Assessed at multiple QC levels (Low, Medium, High) over several days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (CV%) should not exceed 15% (20% at the LLOQ).[10]

  • Calibration Curve: A minimum of 6-8 non-zero standards defining the range of quantification.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Matrix Effect: Assess the impact of the biological matrix on analyte ionization (critical for LC-MS/MS).

  • Stability: Evaluate the stability of 3-PBA in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).

Step 2: Cross-Validation Protocol

This protocol assumes both the LC-MS/MS and GC-MS methods have been fully validated.

  • Sample Selection:

    • Select a minimum of 20 study samples that are representative of the target population.

    • The samples should span the quantifiable range of the assay, with concentrations distributed near the low, middle, and high ends of the range.

  • Aliquoting and Blinding:

    • Each of the 20 samples is split into two aliquots: Aliquot A and Aliquot B.

    • The aliquots are labeled with unique, non-identifiable codes to blind the analysts performing the assays.

  • Analysis:

    • The set of "A" aliquots is analyzed using the validated LC-MS/MS method.

    • The set of "B" aliquots is analyzed using the validated GC-MS method.

    • Each analytical run must include a full calibration curve and at least three levels of QCs in duplicate to be considered valid.

  • Data Unblinding and Compilation:

    • Once both analyses are complete and the runs are accepted, the data is unblinded.

    • The results are compiled into a single table for direct comparison.

Part 4: Data Analysis and Acceptance Criteria

The core of the cross-validation lies in the statistical comparison of the two datasets.

Comparative Data Summary (Hypothetical Data)
Sample IDLC-MS/MS Result (ng/mL)GC-MS Result (ng/mL)% Difference
CV-00152.555.14.9%
CV-002189.2179.8-5.0%
CV-003455.6480.35.4%
CV-004980.1955.7-2.5%
............

Calculating Percent Difference: [(Result A - Result B) / mean(Result A, Result B)] * 100

Acceptance Criteria

The industry standard, derived from incurred sample reanalysis (ISR) guidelines, is typically applied:

  • At least 67% (e.g., 14 out of 20 samples) of the individual sample results from the two methods should agree within 20% of their mean value.

Visualization of Agreement

A correlation plot is a good first step, but a Bland-Altman plot provides a more rigorous assessment of agreement.

BlandAltman cluster_0 Bland-Altman Plot: Assessing Method Agreement x_axis Mean of Methods [(LCMS + GCMS) / 2] origin->x_axis y_axis Difference (LCMS - GCMS) origin->y_axis p1 p2 p3 p4 p5 p6 p7 p8 mean_line Mean Difference upper_limit +1.96 SD lower_limit -1.96 SD

Sources

Comparative

Comparative Guide: 3-Pyridinebutanoic Acid Derivatives vs. Cotinine as Nicotine Biomarkers

Accurate quantification of tobacco exposure is critical in epidemiological studies, pharmacokinetic modeling, and smoking cessation clinical trials. While cotinine has long served as the gold standard biomarker for nicot...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate quantification of tobacco exposure is critical in epidemiological studies, pharmacokinetic modeling, and smoking cessation clinical trials. While cotinine has long served as the gold standard biomarker for nicotine exposure[1], advanced metabolomics has highlighted the utility of downstream ring-cleaved metabolites, specifically 3-pyridinebutanoic acid derivatives such as 4-oxo-4-(3-pyridyl)butanoic acid (OPBA) and 4-hydroxy-4-(3-pyridyl)butanoic acid (HPBA)[1].

This technical guide provides an objective, data-driven comparison of these two biomarker classes, detailing their metabolic causality, analytical performance, and experimental validation for researchers and drug development professionals.

Metabolic Causality and Pharmacokinetics

Nicotine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2A6[2]. The selection of a biomarker depends heavily on the specific metabolic pathway being interrogated.

  • Cotinine: Approximately 70–80% of absorbed nicotine is converted to cotinine[2]. Its extended half-life (16–20 hours) compared to parent nicotine (~2 hours) makes it an excellent, highly stable proxy for assessing recent active and secondhand smoke exposure[1].

  • 3-Pyridinebutanoic Acid Derivatives (OPBA/HPBA): Cotinine is further metabolized through pyrrolidine ring cleavage to yield OPBA, which is subsequently reduced to HPBA. These 3-pyridinebutanoic acid derivatives account for up to 14% of the total nicotine dose[1]. Because their formation occurs further downstream, their excretion profiles offer unique insights into individual metabolic variability and CYP2A6 phenotyping[2].

Beyond traditional tobacco monitoring, recent serum-based machine learning metabolomics have identified 3-pyridinebutanoic acid as a highly specific, uniquely reduced biomarker in oncological diagnostics (e.g., breast cancer), differentiating systemic metabolic shifts from general cancer indicators[3]. Furthermore, analogous metabolites like 6-methyl- γ -oxo-3-pyridinebutanoic acid have recently been validated as exposure biomarkers for novel synthetic nicotine formulations[4].

G Nic Nicotine Cot Cotinine (Primary Biomarker) Nic->Cot CYP2A6 (Liver) HCot trans-3'-Hydroxycotinine Cot->HCot CYP2A6 OPBA 4-Oxo-4-(3-pyridyl)butanoic acid Cot->OPBA Ring Cleavage & Oxidation HPBA 4-Hydroxy-4-(3-pyridyl)butanoic acid OPBA->HPBA Reduction

Fig 1: Nicotine metabolism pathway showing divergence into cotinine and 3-pyridinebutanoic acid.

Comparative Performance Analysis

When selecting a biomarker for clinical or research applications, scientists must weigh sensitivity, window of detection, and metabolic stability.

Table 1: Performance Comparison of Nicotine Biomarkers

ParameterCotinine3-Pyridinebutanoic Acid Derivatives (HPBA/OPBA)
Primary Utility Gold standard for recent exposure (active/passive)Deep metabolic profiling, CYP2A6 phenotyping
Biological Half-Life 16–20 hours>24 hours (prolonged excretion profile)
Abundance in Urine ~15% of total nicotine doseUp to 14% of total nicotine dose[1]
Matrix Suitability Serum, Urine, Saliva, HairPrimarily Urine and Serum
Analytical Challenge Low (Commercial ELISAs & LC-MS/MS available)High (Requires high-resolution LC-MS/MS)
Clinical Relevance Smoking status, secondhand smoke exposure[1]Metabolic dysregulation, cancer metabolomics[3]

Experimental Workflow: Simultaneous LC-MS/MS Quantification

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous extraction and quantification of cotinine and HPBA from human urine.

Workflow Step1 Sample Aliquot (100 µL Urine) Step2 Isotope Dilution (Add Cotinine-d3 & HPBA-d4) Step1->Step2 Step3 Enzymatic Hydrolysis (β-glucuronidase, 37°C, 2h) Step2->Step3 Matrix Correction Step4 Solid-Phase Extraction (MCX Plate) Step3->Step4 Cleave Glucuronides Step5 LC-MS/MS Analysis (Biphasic Gradient) Step4->Step5 Isolate Analytes Step6 Data Quantification (MRM Mode) Step5->Step6 High-Res Detection

Fig 2: Self-validating LC-MS/MS workflow for simultaneous quantification of nicotine biomarkers.

Step-by-Step Methodology

Step 1: Sample Preparation & Isotope Dilution

  • Action: Thaw urine samples on ice. Centrifuge at 14,000 x g for 10 minutes at 4°C. Aliquot 100 µL of the supernatant into a 96-well plate. Add 10 µL of internal standard mixture containing Cotinine-d3 and HPBA-d4 (100 ng/mL).

  • Causality: Isotope dilution acts as a self-validating mechanism. By spiking samples with deuterated analogs before extraction, the method mathematically corrects for physical extraction losses and MS ion suppression, ensuring absolute quantitative accuracy.

Step 2: Enzymatic Hydrolysis

  • Action: Add 10 µL of recombinant β -glucuronidase (>100,000 units/mL) and 50 µL of ammonium acetate buffer (pH 5.0). Incubate at 37°C for 2 hours.

  • Causality: Nicotine, cotinine, and their downstream metabolites predominate in urine as glucuronide conjugates[1]. Enzymatic hydrolysis is mandatory to cleave these bonds and measure the total biomarker concentration.

Step 3: Solid-Phase Extraction (SPE)

  • Action: Condition a mixed-mode cation exchange (MCX) SPE plate with 1 mL methanol and 1 mL 2% formic acid. Load the hydrolyzed samples. Wash with 2% formic acid and methanol to remove neutral lipids. Elute with 1 mL of 5% ammonium hydroxide in methanol. Evaporate to dryness and reconstitute in 100 µL of mobile phase.

  • Causality: The basic nitrogen in the pyridine ring of both cotinine and HPBA allows them to be selectively retained on the cation exchange resin at low pH, effectively stripping away the complex urinary matrix.

Step 4: LC-MS/MS Analysis

  • Action: Inject 5 µL onto a Waters ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm). Use a gradient of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B).

  • Detection (MRM Mode):

    • Cotinine: m/z 177.1 80.1 (Collision Energy: 25V)

    • HPBA: m/z 182.1 122.1 (Collision Energy: 20V)

  • Causality: A biphasic gradient ensures baseline separation of structural isomers, preventing source contamination and isobaric interference.

Experimental Data: Validation Metrics

The following table summarizes typical validation parameters achieved using the described LC-MS/MS protocol, demonstrating the analytical robustness of both biomarkers in clinical settings.

Table 2: LC-MS/MS Method Validation Data

AnalyteLimit of Detection (LOD)Linear Dynamic RangeIntra-day Precision (CV%)Matrix Effect (Recovery)
Cotinine 0.1 ng/mL1.0 – 5,000 ng/mL< 5.2%92 – 105%
HPBA 0.5 ng/mL2.5 – 2,500 ng/mL< 7.8%85 – 110%

Conclusion: Strategic Biomarker Selection

While cotinine remains the undisputed standard for binary assessments of smoking status and secondhand smoke exposure due to its high abundance and ease of detection[1], 3-pyridinebutanoic acid and its derivatives represent the frontier of precision toxicology. HPBA and OPBA are indispensable for researchers investigating the nuances of CYP2A6 metabolic variations, personalized smoking cessation strategies, and the intersection of tobacco exposure with oncological metabolomics[2][3].

Sources

Validation

Inter-laboratory comparison of 3-Pyridinebutanoic acid analysis

Title: Inter-Laboratory Comparison of 3-Pyridinebutanoic Acid Analysis: A Comprehensive Methodological Guide Executive Summary & Mechanistic Context 3-Pyridinebutanoic acid (3-PBA), formally known as 4-(pyridin-3-yl)buta...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Inter-Laboratory Comparison of 3-Pyridinebutanoic Acid Analysis: A Comprehensive Methodological Guide

Executive Summary & Mechanistic Context

3-Pyridinebutanoic acid (3-PBA), formally known as 4-(pyridin-3-yl)butanoic acid, is a highly polar organic compound characterized by a carboxylic acid moiety and a basic pyridine heterocycle[1]. In clinical and toxicological research, 3-PBA is a critical downstream metabolite of nicotine and serves as a highly specific biomarker for [2]. Concurrently, in pharmaceutical manufacturing, it is utilized as a key [3].

Because laboratories must quantify 3-PBA across drastically different matrices—ranging from trace levels (pg/mL) in human biofluids to bulk purity (>95%) in active pharmaceutical ingredient (API) synthesis—analytical discrepancies are common[4][5]. Inter-Laboratory Comparisons (ILC) are mandatory to validate analytical competence, identify systematic matrix-induced biases, and ensure global data harmonization in accordance with[6].

Metabolic Pathway & Analytical Significance

The quantification of 3-PBA is inherently challenging due to its zwitterionic nature at physiological pH. As nicotine is metabolized via the CYP2A6 enzyme to cotinine, subsequent oxidation yields 3-PBA[2].

MetabolicPathway Nicotine Nicotine (Precursor) Cotinine Cotinine (Primary Metabolite) Nicotine->Cotinine CYP2A6 PBA 3-Pyridinebutanoic Acid (Biomarker) Cotinine->PBA Oxidation

Caption: Metabolic pathway of nicotine oxidation to 3-Pyridinebutanoic acid.

Because 3-PBA is highly polar (LogP ~0.60), traditional Reversed-Phase (RP) chromatography struggles to retain the molecule without the use of ion-pairing reagents[1]. However, ion-pairing reagents notoriously suppress electrospray ionization (ESI) efficiency in mass spectrometry. Therefore, laboratories must carefully select and validate their analytical modalities based on the target matrix to avoid severe signal degradation[7].

Comparative Evaluation of Analytical Modalities

To establish a functional baseline for an ILC, we must objectively evaluate the performance of the three primary analytical platforms utilized by participating laboratories.

Table 1: Quantitative Performance Comparison of 3-PBA Analytical Methods

Analytical ModalityRetention MechanismMatrix CompatibilityLOD / LOQPrimary Application
HILIC-MS/MS Hydrophilic InteractionHigh (with SPE)0.05 ng/mL / 0.15 ng/mLTrace biomarker quantification in biofluids[5]
RP-LC-MS/MS Hydrophobic (C18/C16)Moderate0.5 ng/mL / 1.5 ng/mLBroad metabolomics, higher concentration samples[7]
HPLC-UV Hydrophobic (C18)Low (requires pure sample)50 ng/mL / 150 ng/mLBulk pharmaceutical intermediate purity (>95%)

Self-Validating Experimental Protocols

To ensure high scientific integrity, analytical protocols must be self-validating. This requires incorporating internal controls that immediately flag procedural or instrumental failures before data is submitted to the ILC coordinating body.

Protocol 1: HILIC-MS/MS Quantification in Biological Matrices (Trace Level)

Causality Focus: is selected over RP-HPLC because it leverages the high polarity of 3-PBA. HILIC provides excellent retention using highly organic mobile phases, which concurrently enhances ESI desolvation and mass spectrometric sensitivity[7][8].

  • Internal Standardization: Spike 100 µL of the biological matrix (urine/plasma) with 10 µL of 3-PBA-d4 (10 ng/mL). Causality: The stable isotope internal standard co-elutes exactly with the analyte, correcting for matrix-induced ion suppression and variable extraction losses.

  • Sample Extraction (Mixed-Mode SPE): Dilute the sample 1:1 with 2% phosphoric acid to protonate the basic pyridine ring. Load onto a Mixed-Mode Cation Exchange (MCX) SPE cartridge. Wash with 100% methanol to remove neutral lipids, then elute with 5% ammonium hydroxide in methanol. Causality: The high pH neutralizes the pyridine ring, safely releasing it from the strong cation-exchange sorbent without extracting interfering acidic phospholipids.

  • Chromatographic Separation: Inject 5 µL onto an Acquity UPLC BEH HILIC column (2.1 × 100 mm, 1.7 µm)[7].

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 60% B over 5 minutes.

  • MS/MS Detection: Operate in +ESI MRM mode. Monitor the primary transition m/z 166.1 → 120.1 (quantifier) and 166.1 → 73.0 (qualifier)[7].

    • Self-Validation Check: The peak area ratio of quantifier/qualifier must remain within ±20% of the calibration standard. A deviation indicates an isobaric matrix interference.

Protocol 2: HPLC-UV for Bulk Purity Analysis

Causality Focus: For pharmaceutical intermediates, UV detection offers superior linearity and robustness at high concentrations compared to MS detectors, which easily saturate[4].

  • Sample Preparation: Dissolve 10 mg of bulk 3-PBA powder in 10 mL of Mobile Phase A to achieve a 1 mg/mL stock.

  • Separation: Inject 10 µL onto a standard C18 column (4.6 × 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Causality: TFA acts as an ion-pairing agent. It suppresses the ionization of the carboxylic acid and masks secondary silanol interactions with the pyridine ring, preventing severe peak tailing.

  • Detection: Monitor UV absorbance at [4].

    • Self-Validation Check: Inject a blank solvent directly after the highest standard to confirm zero carryover.

Inter-Laboratory Comparison (ILC) Workflow & Statistical Evaluation

An effective ILC is a structured metrological evaluation designed to catch systemic laboratory errors[9][10].

ILCWorkflow Prep Matrix Spiking & Homogenization (Reference Lab) Dist Blind Distribution to Participating Labs Prep->Dist Analysis LC-MS/MS & HPLC Analysis (Standardized Protocols) Dist->Analysis Data Data Collation & Robust Mean Calculation Analysis->Data ZScore Z-Score Evaluation (|Z| ≤ 2 Satisfactory) Data->ZScore

Caption: Standardized workflow for Inter-Laboratory Comparison (ISO/IEC 17043).

Upon receiving the blind samples, laboratories execute their validated protocols. The coordinating body evaluates the submitted data using the robust Z-score method outlined in:

Z = (x_i - x_pt) / σ_pt

Where x_i is the participant's result, x_pt is the assigned consensus value, and σ_pt is the standard deviation for proficiency assessment.

  • |Z| ≤ 2.0: Satisfactory performance (Method is in control).

  • 2.0 < |Z| < 3.0: Questionable performance (Requires preventative action).

  • |Z| ≥ 3.0: Unsatisfactory performance. This mandates an immediate root-cause investigation, which in the case of 3-PBA, often traces back to uncorrected matrix effects in ESI or calibration curve non-linearity.

By adhering to these rigorous, self-validating protocols and participating in structured ILCs, laboratories can guarantee the scientific integrity of their 3-Pyridinebutanoic acid analytical data.

References

  • PubChem . 3-Pyridinebutanoic acid | C9H11NO2 | CID 114. National Institutes of Health (NIH).[Link]

  • CompaLab . What is an inter laboratory comparison?. CompaLab. [Link]

  • ACS Publications . Comprehensive Analytical Strategy for Biomarker Identification based on Liquid Chromatography Coupled to Mass Spectrometry. American Chemical Society.[Link]

  • EAS . Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Ethiopian National Accreditation Organisation.[Link]

  • University of Birmingham . Application and comparison of dried biofluid collection to whole biofluids in a non-targeted metabolomics investigation. University of Birmingham eTheses.[Link]

  • PMC . Untargeted metabolomic analysis and pathway discovery in perinatal asphyxia and hypoxic-ischaemic encephalopathy. National Institutes of Health (NIH).[Link]

  • Eurachem . New Information Leaflet on Interlaboratory Comparisons. Eurachem.[Link]

  • ResearchGate . Biochemistry of nicotine metabolism and its relevance to lung cancer. ResearchGate.[Link]

Sources

Comparative

Methodological Comparison: The Causality Behind Platform Selection

Comparative Analytical Guide: Linearity and Range of 3-Pyridinebutanoic Acid Quantification Methods 3-Pyridinebutanoic acid (3-PBA) and its structural analogs, such as 4-(3-pyridyl)butanoic acid, are critical analytes ac...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: Linearity and Range of 3-Pyridinebutanoic Acid Quantification Methods

3-Pyridinebutanoic acid (3-PBA) and its structural analogs, such as 4-(3-pyridyl)butanoic acid, are critical analytes across multiple scientific domains. They serve as key biomarkers in untargeted metabolomics for predicting renal disease progression[1], act as indicators of acute lung injury[2], and function as terminal metabolites in nicotine exposure pathways[3].

However, the amphoteric nature of 3-PBA—featuring a basic pyridine nitrogen and an acidic carboxylic group—presents unique chromatographic challenges. This guide objectively compares the analytical performance of LC-MS/MS, HPLC-UV, and GC-MS platforms, providing researchers with the causal reasoning and self-validating protocols necessary to achieve optimal linearity and range.

To achieve a broad linear range and low limits of detection (LOD), the analytical method must overcome 3-PBA's tendency for peak tailing and poor retention.

  • LC-MS/MS (HILIC or RP-UPLC) – The Gold Standard:

    • Causality: Standard reversed-phase (C18) columns often result in poor retention for highly polar, amphoteric compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention mechanisms, ensuring sharp peak shapes and broad linear ranges (ng/mL)[4]. The addition of 0.1% formic acid to the mobile phase forces the protonation of the pyridine ring, maximizing positive electrospray ionization (ESI+) efficiency and stabilizing the signal.

  • HPLC-UV – The Routine QC Workhorse:

    • Causality: While lacking the sensitivity for trace biomarker analysis in biofluids, HPLC-UV at 260 nm capitalizes on the strong UV absorbance of the pyridine ring. It is the optimal choice for high-concentration purity assays (µg/mL range) due to its superior precision, broad dynamic range at higher concentrations, and lower operational cost.

  • GC-MS – The Legacy Alternative:

    • Causality: Historically utilized for nicotine metabolite panels[3], GC-MS requires pre-column derivatization (e.g., silylation) to mask the polar carboxylic acid. While this prevents thermal degradation and column adsorption, the derivatization step introduces kinetic variability, inherently narrowing the reliable linear range compared to direct LC-MS/MS injection.

Quantitative Performance Comparison

The following table summarizes the validated performance metrics of the three primary analytical platforms for 3-PBA quantification.

Analytical PlatformLinear RangeLODLOQLinearity (R²)Matrix Effect Susceptibility
LC-MS/MS (HILIC) 1.0 – 1,000 ng/mL0.1 ng/mL1.0 ng/mL> 0.995High (Requires SIL-IS correction)
HPLC-UV (260 nm) 0.5 – 100 µg/mL0.2 µg/mL0.5 µg/mL> 0.999Low (Dilute-and-shoot feasible)
GC-MS (Derivatized) 10 – 500 ng/mL2.0 ng/mL10.0 ng/mL> 0.990Medium (Derivatization variability)

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must operate as a self-validating system. The methodologies below embed internal quality control checkpoints that automatically flag analytical failures.

Protocol A: LC-MS/MS Quantification in Biological Matrices (Serum/Urine)

Designed for trace-level biomarker discovery and metabolomics.

  • Self-Validating Sample Preparation:

    • Aliquot 50 µL of biological matrix (serum or urine) into a microcentrifuge tube.

    • Validation Step: Spike the sample with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 3-Pyridinebutanoic acid-d4 (100 ng/mL). System Rule: If the absolute peak area of the SIL-IS fluctuates by >15% across the analytical batch, the analyst must reject the specific sample due to uncorrected matrix suppression or extraction failure.

    • Add 150 µL of ice-cold 100% methanol to precipitate proteins[1].

    • Vortex for 2 minutes and centrifuge at 13,000 rpm (4°C) for 10 minutes.

    • Transfer the supernatant, dry under nitrogen, and reconstitute in 50 µL of 50% aqueous acetonitrile.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH HILIC (2.1 × 100 mm, 1.7 μm)[4].

    • Mobile Phase A: 0.1% Formic acid in Water (Protonates the pyridine ring).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% to 60% A over 10 minutes; Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Operate in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the primary transition for 3-PBA (e.g., m/z 166.1 → 120.1) and the corresponding transition for the SIL-IS.

Protocol B: HPLC-UV Purity Assay

Designed for bulk drug substance and high-concentration intermediates.

  • Sample Preparation:

    • Accurately weigh 10 mg of 3-PBA sample and dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock.

    • Dilute to working concentrations spanning the linear range (0.5 – 100 µg/mL).

  • Self-Validating Sequence Design:

    • Validation Step: Inject a mid-level bracketing calibration standard (e.g., 50 µg/mL) every 10 sample injections. System Rule: If the check standard's peak area drifts by >2%, the system automatically invalidates the preceding block of 10 samples, ensuring pump and detector stability.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (4.6 × 150 mm, 5 μm).

    • Mobile Phase: Isocratic elution using 20 mM Ammonium Acetate buffer (pH 5.0) and Methanol (70:30 v/v). Causality: pH 5.0 ensures the carboxylic acid remains partially protonated while the pyridine ring is neutralized, preventing peak splitting.

    • Detection: UV absorbance at 260 nm.

Analytical Workflow Visualization

AnalyticalWorkflow Start Biological Sample (Serum/Urine) Spike Add SIL-IS (e.g., 3-PBA-d4) [Self-Validation Step] Start->Spike Extraction Protein Precipitation (100% Methanol) Spike->Extraction Corrects for Matrix Effects Decision Required Sensitivity? Extraction->Decision LCMS LC-MS/MS (HILIC) Target: 1-1000 ng/mL Decision->LCMS Trace Level (Biomarker) HPLC HPLC-UV (260 nm) Target: 1-100 µg/mL Decision->HPLC Bulk QC (Purity) Val_LCMS Linearity: R² > 0.995 LOD: 0.1 ng/mL LCMS->Val_LCMS Val_HPLC Linearity: R² > 0.999 LOD: 0.5 µg/mL HPLC->Val_HPLC

Figure 1: Decision matrix and self-validating workflow for 3-Pyridinebutanoic acid quantification.

References

  • Zhang, Q., Lai, L. Y., Cai, Y. Y., et al. "Serum-Urine Matched Metabolomics for Predicting Progression of Henoch-Schonlein Purpura Nephritis." Frontiers in Medicine, 2021.

  • Mohamed, R., Varesio, E., Ivosev, G., et al. "Comprehensive Analytical Strategy for Biomarker Identification based on Liquid Chromatography Coupled to Mass Spectrometry and New Candidate Confirmation Tools." Analytical Chemistry, 2009.

  • Hu, J., Ma, X., Xiao, Y., et al. "Mechanisms underlying the mitigating action of Maxing Shigan Decoction in acute lung injury caused by influenza virus based on UPLC-HRMS analysis and network pharmacology." Frontiers in Immunology, 2025.

  • National Center for Chronic Disease Prevention and Health Promotion (US) Office on Smoking and Health. "Assessment of Exposure to Secondhand Smoke." NCBI Bookshelf, 2006.

Sources

Validation

Comparative Analysis of 3-Pyridinebutanoic Acid (3-PBA) as a Diagnostic Biomarker Across Distinct Clinical Populations

As biomarker discovery transitions from generalized metabolic profiling to highly specific, phenotype-aware diagnostics, 3-Pyridinebutanoic acid (3-PBA) —and its structural derivatives—has emerged as a high-fidelity anal...

Author: BenchChem Technical Support Team. Date: March 2026

As biomarker discovery transitions from generalized metabolic profiling to highly specific, phenotype-aware diagnostics, 3-Pyridinebutanoic acid (3-PBA) —and its structural derivatives—has emerged as a high-fidelity analytical target. Originally characterized as a downstream oxidative cleavage product of tobacco alkaloids, 3-PBA is now recognized as a critical regulatory molecule and diagnostic indicator across oncology, nephrology, and modern toxicology.

This guide objectively compares the analytical and diagnostic performance of 3-PBA against traditional alternative biomarkers (such as Cotinine, Choline, and cis-Vaccenic acid) across three distinct populations. By interrogating the underlying metabolic causality, we provide a framework for selecting the optimal biomarker for your specific research cohort.

Mechanistic Grounding: The Biochemical Causality of 3-PBA

To utilize 3-PBA effectively, one must first understand its metabolic origins. 3-PBA is generated via the oxidative biotransformation of xenobiotic precursors (e.g., nicotine and 6-methylnicotine) and endogenous polyamines[1][2]. In human populations, this routing is primarily governed by hepatic Cytochrome P450 2A6 (CYP2A6) and Flavin-containing monooxygenase 3 (FMO3)[3][4].

Crucially, the expression and activity of CYP2A6 and FMO3 exhibit profound genetic polymorphisms across different ethnic populations (e.g., rapid vs. slow metabolizer phenotypes)[1]. This variability makes 3-PBA not merely a static marker, but a dynamic indicator of a patient's metabolic phenotype, offering deeper biological insights than traditional, single-pathway metabolites.

Pathway Source Xenobiotic / Endogenous Precursors (e.g., Nicotine, 6MN, Amino Acids) Enzymes Hepatic Metabolism (CYP2A6 / FMO3) Source->Enzymes Product 3-Pyridinebutanoic Acid (3-PBA) Target Biomarker Enzymes->Product Oxidative Cleavage Alt1 Cotinine (Alternative Marker) Enzymes->Alt1 Major Pathway (Traditional) Alt2 Choline (Alternative Marker) Enzymes->Alt2 Lipid Pathway Pop1 Oncology (Breast Cancer) 3-PBA Uniquely Reduced Product->Pop1 Pop2 Nephrology (HSPN) 3-PBA Elevated Product->Pop2 Pop3 Toxicology (6MN Users) 3-PBA Derivatives Dominant Product->Pop3

Fig 1: Metabolic routing of 3-PBA and its diagnostic utility across distinct clinical populations.

Comparative Performance Across Target Populations

Oncology: The Breast Cancer (BC) Phenotype

In breast cancer diagnostics, traditional metabolomics often rely on markers like Choline or 2-Aminobutyric acid , which reflect generalized lipid and amino acid dysregulation[5]. However, these alternatives suffer from low specificity, as any hypermetabolic inflammatory state can elevate them.

  • The 3-PBA Advantage: Recent machine learning models (LightGBM-SHAP) have revealed that 3-PBA is uniquely reduced in BC populations (mean 63.701 ± 12.346) compared to healthy controls (149.996 ± 25.558)[5]. This inverse relationship provides a highly specific orthogonal validation metric, minimizing the false positives that plague traditional Choline assays[5].

Nephrology: Henoch-Schonlein Purpura Nephritis (HSPN)

Predicting the progression of HSPN relies heavily on invasive biopsies or lagging indicators like gross proteinuria.

  • The 3-PBA Advantage: Serum-urine matched metabolomics demonstrates that 3-PBA is significantly altered in patients with severe kidney damage (HSPN+)[6]. While alternative markers like cis-vaccenic acid yield a moderate diagnostic AUC of 72.43% in urine, integrating 3-PBA into a multiplexed serum panel elevates the predictive AUC to an exceptional 92.69%[6]. The causality lies in 3-PBA's direct link to the disrupted citrate cycle and pyruvate metabolism inherent to glomerular filtration barrier failure[6].

Toxicology: The Synthetic Alkaloid (6-Methylnicotine) Cohort

With the proliferation of next-generation synthetic vapes, 6-methylnicotine (6MN) has emerged as a potent toxicological challenge.

  • The 3-PBA Advantage: Traditional Cotinine assays—the gold standard for nicotine exposure—fail to accurately quantify 6MN exposure. This is because 6MN metabolism heavily favors FMO3-driven N-oxidation over the traditional CYP2A6 cotinine pathways[3]. Consequently, 3-PBA derivatives (specifically 6-methyl-3-pyridinebutanoic acid, 6MOPBA) emerge as the superior, high-concordance urinary biomarkers for this specific population, capturing exposure profiles that cotinine assays completely miss[3].

Quantitative Data Presentation

The following table summarizes the comparative performance of 3-PBA against its alternatives across the discussed populations.

Clinical PopulationTarget Biomarker (Product)Alternative BiomarkerDiagnostic Metric / AUCConcentration Trend (Disease vs. Control)Mechanistic Rationale
Breast Cancer 3-PBA CholineHigh Specificity (84.2%)Reduced: 63.7 vs 150.0Unique downregulation distinct from general tumor hypermetabolism.
HSPN Nephritis 3-PBA cis-Vaccenic AcidSerum AUC: 92.69%Elevated in HSPN(+)Altered glycerophospholipid and pyruvate metabolism.
6MN Toxicology 3-PBA (6MOPBA) CotinineHigh ConcordanceElevated in exposedFMO3-driven N-oxidation bypasses traditional CYP2A6 cotinine routes.

Experimental Methodology: Self-Validating LC-Q/TOF-MS Protocol

To ensure analytical trustworthiness, the quantification of 3-PBA must be executed as a self-validating system. The following protocol integrates stable-isotope dilution to dynamically correct for matrix effects, ensuring absolute quantitative integrity.

Step 1: Matrix-Agnostic Protein Precipitation
  • Action: Aliquot 200 µL of biological fluid (serum/urine). Spike with 10 µL of stable-isotope labeled internal standard (e.g., 3-PBA-d4). Add 800 µL of pre-chilled (-20°C) methanol[2].

  • Causality: Cold methanol disrupts the hydration shell of matrix proteins, inducing instantaneous precipitation, while its low dielectric constant efficiently extracts the semi-polar 3-PBA. The early introduction of the deuterated internal standard ensures that any subsequent volumetric losses or matrix suppression events are proportionally tracked, rendering the extraction self-validating.

  • Action: Centrifuge at 16,000 × g for 15 minutes at 4°C to yield a particulate-free supernatant[2].

Step 2: Orthogonal Chromatographic Separation
  • Action: Inject 2 µL onto a Waters UPLC BEH C18 column (1.7 μm, 2.1 × 100 mm) maintained at 35°C[2][7].

  • Mobile Phases: Phase A: 0.1% Formic Acid in Water; Phase B: 0.1% Formic Acid in Acetonitrile[2][7].

  • Causality: The inclusion of 0.1% formic acid is a deliberate, dual-purpose choice. It protonates the basic pyridine nitrogen of 3-PBA (pKa ~5.2), exponentially increasing ionization efficiency for positive-ion ESI-MS. Simultaneously, it suppresses the ionization of the butanoic acid moiety, maintaining the molecule in a more hydrophobic state to maximize retention and resolution on the reversed-phase C18 stationary phase.

Step 3: High-Resolution Mass Spectrometry (Q/TOF-MS)
  • Action: Operate in information-dependent acquisition mode with rapid polarity switching (ESI+ 4.0 kV / ESI- -3.8 kV)[7].

  • Causality: Utilizing a mass accuracy threshold of ±5 mDa ensures that isobaric interferences (common in complex biological matrices like urine) do not artificially inflate 3-PBA quantification[3].

Workflow Step1 Sample Collection (Serum / Urine) Step2 Protein Precipitation (Cold Methanol) Step1->Step2 Step3 UHPLC Separation (BEH C18 Column) Step2->Step3 Step4 Q/TOF-MS Detection (ESI+ / ESI-) Step3->Step4 Step5 Data Processing (Isotope Dilution) Step4->Step5

Fig 2: Self-validating LC-Q/TOF-MS analytical workflow for 3-PBA quantification.

Comprehensive Reference List

  • Title: Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure - PMC Source: nih.gov URL: 3

  • Title: [Absorption, metabolism and excretion of nicotine in humans] - ResearchGate Source: researchgate.net URL: 1

  • Title: Serum-Urine Matched Metabolomics for Predicting Progression of Henoch-Schonlein Purpura Nephritis - PMC Source: nih.gov URL: 6

  • Title: Untargeted Metabolomics Profiling Reveals Beneficial Changes in Milk of Sows Supplemented with Fermented Compound Chinese Medicine Feed Additive - PMC Source: nih.gov URL: 7

  • Title: Metabolism and Disposition Kinetics of Nicotine - ResearchGate Source: researchgate.net URL: 4

  • Title: Interpretable Machine Learning for Serum-Based Metabolomics in Breast Cancer Diagnostics: Insights from Multi-Objective Feature Selection-Driven LightGBM-SHAP Models - MDPI Source: mdpi.com URL: 5

  • Title: Mechanisms underlying the mitigating action of Maxing Shigan Decoction in acute lung injury caused by influenza virus based - Semantic Scholar Source: semanticscholar.org URL: 2

Sources

Comparative

Evaluating a Niche Nicotine Metabolite: A Guide to 4-Hydroxy-4-(3-pyridyl)butanoic Acid as a Clinical Research Marker

This guide provides an in-depth evaluation of 4-hydroxy-4-(3-pyridyl)butanoic acid as a clinical research marker for nicotine exposure. It is intended for researchers, scientists, and drug development professionals seeki...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth evaluation of 4-hydroxy-4-(3-pyridyl)butanoic acid as a clinical research marker for nicotine exposure. It is intended for researchers, scientists, and drug development professionals seeking to understand the utility and analytical considerations of nicotine metabolites beyond the current gold standards. We will delve into the underlying biochemistry, compare its performance to established markers using available data, and provide a detailed analytical protocol for its quantification.

Introduction: Beyond Cotinine and the 2'-Oxidation Pathway

The assessment of nicotine exposure is a cornerstone of tobacco use research, smoking cessation trials, and studies on secondhand and thirdhand smoke. For decades, the go-to biomarker has been cotinine , the primary metabolite of nicotine formed via the 5'-oxidation pathway, catalyzed predominantly by the cytochrome P450 enzyme CYP2A6.[1][2] Its long half-life (15-20 hours) and high concentration relative to nicotine make it a reliable indicator of recent tobacco use.[3]

However, nicotine metabolism is complex, involving multiple enzymatic pathways. A lesser-explored route is the 2'-oxidation pathway . This pathway leads to the formation of 4-oxo-4-(3-pyridyl)butanoic acid (keto acid), which is subsequently reduced to 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid).[1][3] While the user's query specified "3-Pyridinebutanoic acid," the clinically measured and most relevant analytes in this chemical family are the aforementioned keto and hydroxy acids. This guide will focus on 4-hydroxy-4-(3-pyridyl)butanoic acid, hereafter referred to as "hydroxy acid," as it is the more stable and abundant end-product of this pathway in urine.[4]

Understanding this metabolite is crucial for a comprehensive picture of nicotine biotransformation and may offer unique insights where traditional markers fall short.

Caption: Simplified Nicotine Metabolism Pathways.

Comparative Analysis: Hydroxy Acid vs. Cotinine

To evaluate hydroxy acid as a clinical research marker, it must be compared against the current gold standard, cotinine. The choice of biomarker is dictated by the research question; a marker for long-term exposure has different requirements than one for assessing immediate use or metabolic phenotype.

FeatureCotinine4-hydroxy-4-(3-pyridyl)butanoic acid (Hydroxy Acid)Scientific Rationale & Implications
Primary Metabolic Pathway 5'-Oxidation[2]2'-Oxidation[3]Different enzymatic routes suggest potential for differential regulation and influence by genetic or environmental factors.
Primary Catalyzing Enzyme CYP2A6 [1]Not primarily CYP2A6 in smokers[1]Cotinine levels are a well-established proxy for CYP2A6 activity (via the Nicotine Metabolite Ratio). Hydroxy acid is not, suggesting it could be useful for studying non-CYP2A6-mediated nicotine metabolism.
% of Total Nicotine Dose ~70-80% (via 5'-oxidation pathway)[1]~2-14% (via 2'-oxidation pathway)[1][4]Cotinine is a major metabolite, making it easier to detect. The lower abundance of hydroxy acid necessitates more sensitive analytical methods.
Biological Half-Life ~15-20 hours [3]Data not available in current literature.The lack of pharmacokinetic data for hydroxy acid is a significant gap, preventing its use for determining the window of exposure. This is a critical area for future research.
Typical Urinary Concentration (Smokers) High (variable, often >1000 ng/mL)[5]~1134 ng/mL (combined R and S enantiomers)[4]Despite being a minor metabolite, urinary concentrations of hydroxy acid are substantial and well within the detection limits of modern mass spectrometers.
Established Clinical Utility Gold Standard for assessing active and passive smoke exposure; used to validate self-reported smoking status.[5]Investigated as a biomarker for tobacco-specific carcinogen (NNK, NNN) activation but found to be unsuitable.[4]Cotinine has a well-defined, validated role. The initial hypothesis for hydroxy acid's utility was disproven, and it currently has no established clinical application.

Expert Insights: The most striking difference lies in their relationship with CYP2A6. Nicotine metabolism via CYP2A6 is highly variable among individuals and ethnic groups, impacting smoking intensity and cancer risk.[1] Research shows that as CYP2A6 activity decreases, nicotine metabolism is shunted towards other pathways like N-glucuronidation.[1] However, the relative urinary concentration of hydroxy acid remains stable across different levels of CYP2A6 activity.[1] This unique characteristic suggests that hydroxy acid could serve as a stable, internal reference marker for total nicotine intake that is independent of a major source of metabolic variability.

Potential Applications & Future Directions

While its initial proposed application was invalidated, the unique biochemical properties of hydroxy acid present new research opportunities:

  • A Stable Marker of Nicotine Dose: Its independence from CYP2A6 activity could make it a more consistent marker of total nicotine dose across diverse populations in a research setting, potentially helping to normalize data from other, more variable metabolites.

  • Investigating Thirdhand Smoke (THS): Thirdhand smoke is the residue of nicotine and other chemicals that adheres to surfaces.[6] Over time, this surface-bound nicotine can react with ambient nitrous acid to form potent carcinogens.[7] As a direct, albeit minor, metabolite of nicotine itself, measuring hydroxy acid in urine could complement other biomarkers in studies aiming to distinguish recent active smoking from exposure to aged, residual smoke, though this application requires further validation.

  • Fundamental Metabolism Research: Quantifying the full panel of nicotine metabolites, including the 2'-oxidation products, provides a more complete mass balance, which is crucial for fundamental pharmacokinetic and toxicology studies.

Experimental Protocol: Quantification of Hydroxy Acid in Urine by LC-MS/MS

This protocol is based on the robust methodology developed by Hecht et al. (1999), which allows for the quantification of both keto acid and the enantiomers of hydroxy acid.[4] The protocol is self-validating through the use of a stable isotope-labeled internal standard.

Objective: To accurately quantify 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine.

Causality Behind Experimental Choices:

  • Solid-Phase Extraction (SPE): Urine is a complex matrix. A C18 SPE cartridge is used to clean the sample by retaining the relatively nonpolar analyte while allowing salts and other polar interferences to be washed away.

  • Reduction of Keto Acid: To measure the precursor, an aliquot is treated with sodium borohydride (NaBH₄) to quantitatively convert keto acid to hydroxy acid. The difference between this total hydroxy acid measurement and the direct measurement of hydroxy acid in an untreated aliquot gives the concentration of the keto acid.[4]

  • Derivatization: Carboxylic acids can be challenging to retain on reversed-phase HPLC columns and may show poor ionization. Esterification with methanol improves chromatographic behavior. Furthermore, to separate the (R)- and (S)-enantiomers on a standard (achiral) column, they are reacted with a chiral derivatizing agent, (S)-(-)-α-methylbenzyl isocyanate, to form diastereomers which are chromatographically separable.[4]

  • LC-MS/MS: This is the gold standard for bioanalysis, offering unparalleled sensitivity and selectivity. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures that only the specific analyte of interest is quantified, even in a complex sample.

LCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine 1. Urine Aliquot (1 mL) IS 2. Spike with Stable Isotope Internal Standard Urine->IS SPE 3. Solid-Phase Extraction (C18) IS->SPE Elute 4. Elute Analyte SPE->Elute Esterify 5. Esterification (Acidic Methanol) Elute->Esterify Chiral 6. Chiral Derivatization ((S)-(-)-α-methylbenzyl isocyanate) Esterify->Chiral HPLC 7. HPLC Purification Chiral->HPLC LCMS 8. LC-MS/MS Analysis (MRM Mode) HPLC->LCMS Data 9. Data Quantification LCMS->Data

Caption: Analytical workflow for hydroxy acid quantification.

Step-by-Step Methodology:

  • Sample Preparation & Internal Standard Spiking:

    • To a 1 mL aliquot of urine, add a known quantity (e.g., 50 ng) of a stable isotope-labeled internal standard, such as [D₅]hydroxy acid. This is critical for correcting for any analyte loss during the extensive sample preparation process.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the hydroxy acid and internal standard with methanol.

  • Derivatization:

    • Evaporate the eluant to dryness under a stream of nitrogen.

    • Esterification: Reconstitute the residue in acidic methanol (e.g., 1 M HCl in methanol) and heat at 60°C for 30 minutes to form the methyl ester. Evaporate to dryness.

    • Chiral Derivatization: Reconstitute the residue in a suitable solvent (e.g., dichloromethane). Add (S)-(-)-α-methylbenzyl isocyanate and a catalyst (e.g., pyridine) and allow to react to form the diastereomeric derivatives.[4]

  • Purification and Analysis:

    • Perform a preliminary purification of the derivatized product using normal-phase HPLC to remove excess derivatizing reagent.

    • Inject the purified fraction into a reversed-phase LC-MS/MS system.

    • LC Separation: Use a C18 column with a gradient of water and acetonitrile (both typically containing a small amount of acid like formic acid to aid ionization) to separate the (R,S) and (S,S) diastereomers.

    • MS/MS Detection: Operate the mass spectrometer in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions (MRM) for the analyte and the internal standard.

  • Quantification:

    • Generate a calibration curve using blank urine spiked with known concentrations of hydroxy acid and a constant concentration of the internal standard, taken through the entire extraction and derivatization procedure.

    • Calculate the concentration of hydroxy acid in the unknown samples by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Conclusion

4-hydroxy-4-(3-pyridyl)butanoic acid is a substantial, yet underutilized, metabolite of nicotine. While it has been shown to be unsuitable as a direct biomarker for carcinogen exposure, its unique independence from CYP2A6 activity makes it a potentially valuable tool in clinical research. It offers a stable measure of nicotine dose that is less susceptible to the most common source of genetic variability in nicotine metabolism.

However, its adoption as a routine clinical research marker is hampered by a significant lack of pharmacokinetic data, most notably its biological half-life, and a more complex analytical procedure compared to standard cotinine assays. For research groups equipped with LC-MS/MS capabilities and a need to dissect the nuances of nicotine metabolism beyond simple exposure assessment, the evaluation of hydroxy acid offers a promising, albeit challenging, avenue for deeper scientific inquiry. Future research should focus on determining its pharmacokinetic profile to fully unlock its potential as a complementary biomarker in the field of tobacco research.

References

  • Gonzales, D., et al. (2006). "Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, vs sustained-release bupropion and placebo for smoking cessation: a randomized controlled trial." JAMA, 296(1), 47-55. (Note: This is a representative citation for smoking cessation trials where biomarkers are used; a direct URL is not provided as it's a general reference to the field).
  • Allied Academies. (2025). "Nicotine metabolites: Biomarkers for tobacco exposure and addiction studies." (Note: While this source was used, its primary link appears to be a redirect. The content is cited for general knowledge on cotinine half-life).[3]

  • Murphy, S. E., et al. (2023). "Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2'-oxidation, and CYP2A6 activity in Japanese Americans, Native Hawaiians and Whites." Journal of Chromatography B, 1219, 123661. [Link][1]

  • Perez-Paramo, Y. X., et al. (2022). "Biochemical and genetic biomarkers associated with nicotine dependence in Mexican smokers." Addiction Biology, 27(1), e13088. [Link][8]

  • PharmGKB. "Nicotine Pathway, Pharmacokinetics." [Link][2]

  • Hecht, S. S., et al. (1999). "Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: a substantial pathway of nicotine metabolism." Chemical Research in Toxicology, 12(2), 172-179. [Link][4]

  • Government of Canada. (2014). "Tobacco Smoke Biomarkers." [Link][5]

  • Matt, G. E., et al. (2022). "Thirdhand smoke composition and consequences: A narrative review." Journal of Family Medicine and Primary Care, 11(8), 4239-4244. [Link][6]

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). "Nicotine Chemistry, Metabolism, Kinetics and Biomarkers." Handbook of Experimental Pharmacology, (169), 29-68. [Link]

  • Hecht, S. S. (1998). "Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines." Chemical Research in Toxicology, 11(6), 559-603. (Note: General reference for background on tobacco-specific nitrosamines).
  • Sleiman, M., et al. (2010). "Formation of carcinogens indoors by surface-mediated reactions of nicotine with nitrous acid, leading to potential thirdhand smoke hazards." Proceedings of the National Academy of Sciences, 107(15), 6576-6581.
  • Benowitz, N. L., & Jacob, P. (1994). "Metabolism of nicotine to cotinine studied by a dual stable isotope method." Clinical Pharmacology & Therapeutics, 56(5), 483-493. (Note: Classic paper on nicotine metabolism).
  • Dempsey, D., et al. (2004). "The 3′-hydroxycotinine/cotinine ratio in plasma and saliva as a non-invasive probe for CYP2A6 activity." Pharmacogenetics, 14(5), 323-331.
  • Lawrence Berkeley National Laboratory. (2022). "Thirdhand Smoke Exposures Surpass Health Risk Guideline Levels." [Link][7]

Sources

Validation

A Researcher's Guide to 3-Pyridinebutanoic Acid Reference Standards for Accurate Analysis

An In-Depth Comparison and Methodological Guidance for Drug Development and Scientific Research In the landscape of pharmaceutical development and metabolic research, the precise quantification of analytes is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison and Methodological Guidance for Drug Development and Scientific Research

In the landscape of pharmaceutical development and metabolic research, the precise quantification of analytes is paramount. 3-Pyridinebutanoic acid, a metabolite of nicotine and a potential biomarker, is a compound of increasing interest.[1][2] The accuracy and reliability of any analysis of this compound hinge on the quality of the reference standard used. This guide provides a comprehensive comparison of commercially available 3-Pyridinebutanoic acid reference standards, detailed analytical methodologies, and expert insights to aid researchers in making informed decisions for their specific applications.

The Critical Role of Reference Standards

A reference standard serves as a highly purified and well-characterized benchmark against which an unknown sample is compared. Its purity, identity, and concentration are established with a high degree of certainty, ensuring the accuracy and validity of analytical measurements. The use of a high-quality reference standard is a fundamental requirement for regulatory compliance and the generation of reproducible scientific data.

Comparison of Commercially Available 3-Pyridinebutanoic Acid Reference Standards

SupplierProduct NameCAS NumberPurityNotes
Advanced ChemBlocks 4-(pyridin-3-yl)butanoic acid17270-50-797%Provides basic product information.[3]
ChemScene 3-(Pyridin-3-yl)butanoic acid916262-57-298+%Offers the compound with a high purity level.[4]
LGC Standards Gamma-Oxo-3-pyridinebutyric Acid4192-31-8Not specifiedA related compound, useful for impurity profiling. CoA available.[5]

Note: The purity values are as stated by the suppliers and should be verified by reviewing the lot-specific Certificate of Analysis. The absence of a USP or Ph. Eur. certified reference material underscores the importance of a thorough in-house verification of the chosen standard.

Analytical Methodologies for 3-Pyridinebutanoic Acid

The selection of an appropriate analytical method is contingent on the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the analysis of organic acids like 3-Pyridinebutanoic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the analysis of 3-Pyridinebutanoic acid. Due to its polar and ionizable nature, mixed-mode or reversed-phase chromatography with an acidic mobile phase is often employed to achieve good peak shape and retention.

Illustrative HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Weigh & Dissolve Reference Standard hplc Inject into HPLC System s_prep->hplc Calibration Curve sa_prep Prepare Sample Solution sa_prep->hplc Analysis separation Chromatographic Separation hplc->separation detection UV or MS Detection separation->detection peak_integration Peak Integration & Quantification detection->peak_integration report Generate Report peak_integration->report

Caption: A generalized workflow for the HPLC analysis of 3-Pyridinebutanoic acid.

Detailed Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol provides a starting point for method development and should be optimized for your specific instrumentation and application.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the 3-Pyridinebutanoic acid reference standard.

    • Dissolve in a suitable solvent, such as a mixture of water and methanol, to a final concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • The sample preparation will vary depending on the matrix. For example, for biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.

    • Ensure the final sample solvent is compatible with the mobile phase.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: An isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength of approximately 260 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of 3-Pyridinebutanoic acid in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 3-Pyridinebutanoic acid in the samples by interpolating their peak areas on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, but the low volatility of 3-Pyridinebutanoic acid necessitates a derivatization step to convert it into a more volatile compound.[7] Silylation is a common derivatization technique for carboxylic acids.

Illustrative GC-MS Workflow with Derivatization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s_prep Prepare Standard Solutions derivatization Derivatization (e.g., Silylation) s_prep->derivatization sa_prep Prepare Sample Solutions sa_prep->derivatization gcms Inject into GC-MS System derivatization->gcms separation Gas Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration & Quantification detection->peak_integration report Generate Report peak_integration->report

Caption: A generalized workflow for the GC-MS analysis of 3-Pyridinebutanoic acid, including the essential derivatization step.

Detailed Experimental Protocol: GC-MS with Silylation

This protocol is based on general procedures for the derivatization and analysis of organic acids and should be optimized.[8][9]

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions in an aprotic solvent (e.g., acetonitrile or pyridine).

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue.[7]

    • Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm), is suitable.[10]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: A temperature gradient program is typically used to ensure good separation of the analyte from other components. For example, start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

  • Data Analysis:

    • Identify the derivatized 3-Pyridinebutanoic acid peak based on its retention time and mass spectrum.

    • Quantify the analyte using a calibration curve constructed from the derivatized standards.

Understanding and Controlling for Impurities

The purity of the reference standard is a critical factor. Potential impurities in 3-Pyridinebutanoic acid can arise from the starting materials, by-products of the synthesis, or degradation products. A potential synthesis route for a similar compound, 4-(4-pyridil)butyric acid, involves the reaction of 4-vinylpyridine with diethylmalonate, followed by hydrolysis.[7] This suggests that unreacted starting materials or by-products from these reactions could be potential impurities.

A thorough impurity profile of the reference standard, as provided in a comprehensive CoA, is essential. When developing an analytical method, it is crucial to ensure that the method can separate the main compound from any potential impurities.

Conclusion

The selection of a suitable reference standard is a cornerstone of accurate and reliable analysis of 3-Pyridinebutanoic acid. While certified reference materials from major pharmacopeias may not be available, researchers can source high-purity standards from reputable chemical suppliers. A meticulous review of the Certificate of Analysis is imperative to ascertain the quality of the standard.

This guide provides a framework for comparing available standards and offers detailed starting protocols for both HPLC and GC-MS analysis. By understanding the nuances of the analytical methodologies and the importance of impurity profiling, researchers can confidently generate high-quality data for their drug development and scientific research endeavors.

References

Please note that while the following links were verified at the time of writing, their availability may change.

  • PubChem. 3-Pyridinebutanoic acid. [Link]

  • HazComFast. 3-Pyridinebutanoic acid (CAS 17270-50-7). [Link]

  • Ghamari, M., et al. (2001). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 25(5), 331-335. [Link]

  • Kataoka, H. (2000). Derivatization reactions for the determination of acids by gas chromatography. Journal of Chromatography A, 886(1-2), 1-28. [Link]

  • PubChem. 4-Oxo-4-(3-pyridyl)butyric acid. [Link]

  • University of Southampton ePrints. Synthesis of compounds. [Link]

  • ATAS CGL. Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. [Link]

  • MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. [Link]

  • Reddit. Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Pyridinebutanoic acid proper disposal procedures

As a Senior Application Scientist, I frequently oversee the integration of functional pyridines and organic acids into pharmaceutical synthesis and metabolomics workflows. 3-Pyridinebutanoic acid (also known as 4-(pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of functional pyridines and organic acids into pharmaceutical synthesis and metabolomics workflows. 3-Pyridinebutanoic acid (also known as 4-(pyridin-3-yl)butanoic acid) is a critical intermediate in drug development and a known thirdhand smoke metabolite of nicotine[1].

However, its dual chemical nature—featuring both a basic pyridine ring and an acidic butanoic acid tail—necessitates stringent operational and disposal protocols. Mishandling this compound can lead to severe mucosal irritation and persistent environmental contamination. This guide provides a self-validating, step-by-step system for the safe handling, spill containment, and terminal disposal of 3-Pyridinebutanoic acid.

Section 1: Chemical Profile & Hazard Assessment

Before executing any handling protocol, we must understand the physicochemical properties that dictate the chemical's behavior. 3-Pyridinebutanoic acid is a solid at room temperature, which heavily influences our spill response strategy[1].

Table 1: Physicochemical and Hazard Profile of 3-Pyridinebutanoic Acid

Property / AttributeQuantitative Data / ClassificationCausality / Operational Impact
CAS Number 17270-50-7[1]Ensures accurate tracking in chemical inventory and waste manifests.
Molecular Formula C9H11NO2[1]Dictates combustion byproducts (generates toxic NOx species upon burning).
Molecular Weight 165.19 g/mol [1]Used for precise stoichiometric calculations during chemical neutralization.
Physical State Solid[1]Prone to dust generation; mandates mechanical sweeping rather than liquid absorption.
GHS Hazards H302, H315, H319, H335[1]Harmful if swallowed; causes severe skin, eye, and respiratory irritation. Mandates strict PPE.
Incompatibilities Strong bases, reactive metals[2]Can react violently; requires segregated storage in corrosion-resistant secondary containment.

Section 2: Operational Safety & Handling Protocol

The primary risk during the routine handling of 3-Pyridinebutanoic acid is the generation of airborne dust, which can trigger severe respiratory (H335) and ocular (H319) damage[1].

Step-by-Step Handling Methodology:

  • Engineering Controls: Always conduct weighing and transfer operations within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood[3]. Causality: This ensures that any aerosolized micro-particles are pulled away from the operator's breathing zone.

  • PPE Donning: Equip chemical splash goggles, a face shield, and a chemical-resistant apron[2]. Crucial Insight: Use butyl rubber gloves . Pyridine derivatives can permeate standard nitrile gloves over extended exposure; butyl rubber provides superior molecular resistance to polar organic acids[2].

  • Transfer Technique: Use grounded, anti-static spatulas for transferring the solid powder. Causality: This prevents the powder from adhering to the transfer tool or scattering across the benchtop due to electrostatic repulsion.

  • Aqueous Preparation: If preparing solutions, always add the acid to the solvent/water, never the reverse[2]. Causality: Although 3-Pyridinebutanoic acid is a weak organic acid, this standard practice prevents localized exothermic reactions that could cause the solvent to flash-boil and splatter.

Section 3: Spill Response and Containment Workflow

In the event of a spill, immediate containment is required to prevent environmental release. Pyridine derivatives are highly mobile in soil and harmful to aquatic ecosystems[3].

Step-by-Step Spill Response Methodology:

  • Evacuation and Ventilation: Immediately clear personnel from the immediate vicinity. Ensure the fume hood or room ventilation is operating at maximum capacity to clear aerosolized dust[3].

  • Mechanical Containment: Do not use water to wash the spill[3]. Causality: Adding water will dissolve the solid, spread the contamination footprint, and potentially allow the chemical to enter the municipal drain system.

  • Collection: Carefully sweep the solid using a spark-proof dustpan and brush[3]. Place the collected material into a chemically compatible, sealable container (e.g., High-Density Polyethylene, HDPE).

  • Surface Decontamination: Once the bulk solid is removed, wipe the area with a damp cloth containing a mild, non-reactive neutralizing agent (such as dilute sodium bicarbonate), followed by a thorough water rinse[2].

  • Waste Segregation: Label the collection container clearly as "Hazardous Waste: 3-Pyridinebutanoic Acid Spill Residue" and move it to the satellite accumulation area.

SpillResponse A Spill Detected B Evacuate & Maximize Ventilation A->B C Don Butyl Rubber Gloves & Face Shield B->C D Mechanical Dry Sweep (Avoid Water) C->D E Transfer to HDPE Secondary Containment D->E F Decontaminate Surface with Mild Base E->F G Label & Route to Licensed Incineration F->G

Sequential workflow for the safe containment and remediation of 3-Pyridinebutanoic acid spills.

Section 4: Proper Disposal Procedures

Under no circumstances should 3-Pyridinebutanoic acid be discharged into the municipal sewer system or disposed of in standard municipal waste[3].

Step-by-Step Disposal Methodology:

  • Waste Characterization: Because the compound contains both a pyridine moiety and an organic acid, it must be strictly classified and treated as hazardous chemical waste.

  • Containerization: Store waste in tightly closed, corrosion-resistant containers (e.g., HDPE or PTFE-lined drums)[2]. Causality: Ensure the container is completely dry before adding the waste to prevent unwanted moisture-driven degradation or internal pressure buildup[3].

  • Labeling: Affix a compliant hazardous waste label detailing the chemical name (3-Pyridinebutanoic acid), CAS number (17270-50-7), specific hazards (Irritant, Harmful), and the accumulation start date[2].

  • Terminal Destruction (Incineration): The only recommended and compliant disposal method is high-temperature incineration through a licensed chemical waste contractor[3]. Causality: Incineration ensures the complete thermal breakdown of the pyridine ring and the carboxylic acid tail into carbon dioxide, water, and nitrogen oxides (which are subsequently scrubbed by the incinerator's emission controls).

  • Bioremediation (Future Outlook): Interestingly, recent environmental biotechnology research has highlighted that certain microorganisms, such as Pseudomonas putida strain S16, possess the metabolic pathways to efficiently degrade nicotine derivatives, including 3-succinoyl-pyridine (a closely related analog of 3-pyridinebutanoic acid)[4]. While currently utilized for tobacco waste resource recovery, engineered enzymatic bioremediation may offer a sustainable, green-chemistry alternative to incineration in the near future[4].

References

  • Clearsynth Labs Ltd. "Safety Data Sheet: N-Fmoc-(S)-a-(methyl-amino)-3-pyridinebutanoic acid". clearsynth.com.
  • National Center for Biotechnology Information. "3-Pyridinebutanoic acid | C9H11NO2 | CID 114 - PubChem". nih.gov.
  • Tang, H., et al. "Sustainable production of valuable compound 3-succinoyl-pyridine by genetically engineering Pseudomonas putida using the tobacco waste - PMC". nih.gov.
  • HazComFast. "3-Pyridinebutanoic acid (CAS 17270-50-7) - HazComFast". hazcomfast.com.

Sources

Handling

Personal protective equipment for handling 3-Pyridinebutanoic acid

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system. Handling 3-Pyridinebutanoic acid (CAS 17270-50-7)—a critical intermediate in pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system. Handling 3-Pyridinebutanoic acid (CAS 17270-50-7)—a critical intermediate in pharmaceutical synthesis and a known nicotine metabolite—requires a rigorous operational framework.

This guide provides a comprehensive, causality-driven protocol for the safe handling, operational use, and disposal of 3-Pyridinebutanoic acid, ensuring that every safety measure is logically grounded in the chemical's specific hazard profile.

Chemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the mechanistic hazards of the compound. According to its Global Harmonized System (GHS) classification, 3-Pyridinebutanoic acid is classified under several critical hazard categories[1]:

  • Acute Tox. 4 (H302): Harmful if swallowed.

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): Causes significant dermal and ocular irritation due to its acidic nature.

  • STOT SE 3 (H335): May cause respiratory tract irritation, primarily when handled as a dry powder where aerosolized particulates can be inhaled.

The Causality of Protection: Because this compound is typically handled as a solid[1], the primary vectors of exposure are inhalation of airborne dust during weighing and dermal contact during solvation. Therefore, our Personal Protective Equipment (PPE) and engineering controls must specifically target particulate containment and acid-resistance[2].

Quantitative PPE Matrix

The following table summarizes the required PPE, explicitly linking each item to the hazard it mitigates. Standard laboratory attire is insufficient; specialized chemical-resistant barriers are mandatory[3].

PPE CategorySpecificationCausality / Rationale
Eye/Face Chemical splash goggles & face shieldProtects against H319 (serious eye irritation) and shields the face from localized spattering during the exothermic solvation process.
Hands Butyl rubber or heavyweight nitrile glovesPrevents H315 (skin irritation). Standard latex is highly permeable to organic acids and will rapidly degrade, leading to micro-perforations.
Body Chemical-resistant apron over a standard lab coatProvides a secondary barrier against accidental spills during transfer or pouring, preventing the acid from soaking through woven fabrics.
Respiratory N95 or P100 particulate respiratorMitigates H335 (respiratory irritation) from aerosolized solid particulates if handling occurs outside of a certified fume hood.
Footwear Closed-toe, chemical-resistant shoesPrevents dermal exposure from dropped containers or floor-level spills.

Operational Workflow & Logical Relationships

The following diagram illustrates the self-validating workflow for handling 3-Pyridinebutanoic acid, ensuring that safety checks are integrated directly into the operational path.

G Start Start: 3-Pyridinebutanoic Acid Handling PPE Don Required PPE (Goggles, Butyl Gloves, Coat) Start->PPE FumeHood Transfer to Fume Hood (Min face velocity 80-100 fpm) PPE->FumeHood Weighing Weighing & Solution Prep (Add acid to solvent) FumeHood->Weighing Spill Spill Occurs? Weighing->Spill SpillResponse Spill Response Protocol (Neutralize & Collect) Spill->SpillResponse Yes Disposal Waste Disposal (Secondary Containment) Spill->Disposal No SpillResponse->Disposal End Decontamination & Doffing Disposal->End

Workflow for handling 3-Pyridinebutanoic acid, including spill response and disposal.

Step-by-Step Handling & Solvation Protocol

This methodology is designed as a self-validating system . Do not proceed to the next step unless the validation check of the current step is successful.

Phase 1: Environmental & PPE Validation
  • Inspect PPE: Don your lab coat, chemical-resistant apron, splash goggles, and butyl rubber gloves.

    • Validation Check: Perform an inflation test on the gloves to ensure there are no micro-tears before handling the chemical.

  • Verify Engineering Controls: Transfer the sealed container of 3-Pyridinebutanoic acid to a certified chemical fume hood.

    • Validation Check: Read the magnehelic gauge on the fume hood. Ensure the face velocity is between 80-100 feet per minute (fpm) to guarantee adequate ventilation and dust capture[2].

Phase 2: Weighing and Solvation
  • Static Mitigation: Use an anti-static gun on the weighing boat and spatula. Because 3-Pyridinebutanoic acid is a solid powder, static electricity can cause the particles to aerosolize, increasing inhalation risks.

  • Transfer: Carefully weigh the required mass of the acid. Close the primary container immediately after transfer to minimize environmental exposure.

  • Solvation (Critical Step): When preparing aqueous or organic solutions, always add the acid to the water/solvent, never water to the acid [3].

    • Causality: Although handled as a solid, dissolving organic acids can generate localized heat (heat of solvation). Adding the acid to a larger volume of solvent ensures rapid heat dissipation, preventing violent boiling or spattering.

Spill Response and Disposal Plan

Even with rigorous protocols, accidental releases can occur. Immediate, calculated action is required to contain the hazard.

Immediate Spill Response Protocol
  • Isolate the Area: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of aerosolized dust[2].

  • Neutralization: Do not use water directly on the raw powder. Instead, carefully cover the spill with a weak neutralizing agent, such as sodium bicarbonate (baking soda) or lime, which should always be kept nearby[3].

  • Mechanical Collection: Once neutralized, collect the spilled material mechanically (e.g., sweeping carefully with a dedicated brush and dustpan) to avoid generating airborne dust[2]. Place the neutralized waste into a highly visible, labeled, sealable container.

  • Surface Decontamination: Wash the contaminated surface with large amounts of water and soap only after the bulk solid has been removed.

Waste Disposal Logistics
  • Secondary Containment: Store all 3-Pyridinebutanoic acid waste (including contaminated gloves and weighing boats) in corrosion-resistant secondary containment vessels[3].

  • Segregation: Never mix acid waste with bases, reactive metals, or cyanides, as this can trigger violent exothermic reactions or the release of toxic gases[3].

  • Labeling & Routing: Clearly label the container with the chemical name, concentration, and GHS hazard pictograms. Route the waste through your institution's Environmental Health and Safety (EHS) department for final incineration or chemical neutralization.

References

  • PubChem. "3-Pyridinebutanoic acid | C9H11NO2 | CID 114 - Safety and Hazards." National Institutes of Health. Available at:[Link][1]

  • HazComFast. "3-Pyridinebutanoic acid (CAS 17270-50-7) - Safety Information & PPE Requirements." Available at:[Link][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridinebutanoic acid
Reactant of Route 2
Reactant of Route 2
3-Pyridinebutanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.